molecular formula C6H3BrClNO B581582 4-Bromo-2-chloropyridine-3-carboxaldehyde CAS No. 128071-84-1

4-Bromo-2-chloropyridine-3-carboxaldehyde

Cat. No.: B581582
CAS No.: 128071-84-1
M. Wt: 220.45
InChI Key: KHGMGNDNTOOOLP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloropyridine-3-carboxaldehyde is a valuable bifunctional heterocyclic building block in advanced organic synthesis and medicinal chemistry research. Its distinct molecular architecture, featuring both an aldehyde group and halogen substituents on the pyridine ring, allows it to undergo sequential and diverse chemical transformations. The aldehyde functionality is pivotal for constructing novel molecular scaffolds through condensation reactions to form imines (Schiff bases), which are key intermediates in the development of nitrogen-coordinating ligands . These ligands are extensively investigated for their ability to form complexes with various metals, such as copper, which are subsequently screened for potential anticancer properties and other biological activities . Furthermore, the halogen atoms present on the ring make this compound a crucial substrate for metal-catalyzed cross-coupling reactions, including the Suzuki reaction, enabling the creation of more complex biaryl structures for drug discovery and materials science . This combination of reactive sites makes this compound a fundamental starting material for researchers designing and synthesizing new chemical entities with potential applications in pharmaceuticals and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGMGNDNTOOOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704431
Record name 4-Bromo-2-chloropyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128071-84-1
Record name 4-Bromo-2-chloropyridine-3-carbaldehyde
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Record name 128071-84-1
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Foundational & Exploratory

4-Bromo-2-chloropyridine-3-carboxaldehyde CAS number 128071-84-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-chloropyridine-3-carboxaldehyde

Abstract

This compound, bearing the CAS number 128071-84-1, is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its unique arrangement of three distinct reactive sites—an aldehyde, a bromine atom, and a chlorine atom—on a pyridine scaffold allows for sequential and regioselective modifications. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind synthetic strategies and reaction mechanisms, offering field-proven insights and detailed experimental protocols.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical intermediate is the cornerstone of its effective application in complex synthetic campaigns. This compound is a solid at room temperature with a molecular formula of C₆H₃BrClNO.[2][3]

PropertyValueSource
CAS Number 128071-84-1PubChem[2]
Molecular Formula C₆H₃BrClNOPubChem[2]
Molecular Weight 220.45 g/mol PubChem[2]
IUPAC Name 4-bromo-2-chloropyridine-3-carbaldehydePubChem[2]
Canonical SMILES C1=CN=C(C(=C1Br)C=O)ClPubChem[2]
InChI Key KHGMGNDNTOOOLP-UHFFFAOYSA-NPubChem[2]
Physical Form SolidSigma-Aldrich[4]
Purity Typically ≥95%Sigma-Aldrich[4]
Storage Temperature 2-8°C, Inert AtmosphereSigma-Aldrich[4]

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines is a pivotal task in medicinal chemistry.[5][6] While specific, proprietary synthesis routes for this compound are not always publicly detailed, its structure suggests logical synthetic disconnections based on established heterocyclic chemistry principles. A plausible and widely applicable method involves the formylation of a pre-functionalized pyridine ring, such as 4-bromo-2-chloropyridine.

The Vilsmeier-Haack reaction is a powerful and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic systems.[7][8] The pyridine ring, while generally electron-deficient, can be activated by substituents or undergo formylation under appropriate conditions. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8][9]

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Intermediate Adduct DMF->Intermediate + POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent - PO₂Cl₂⁻

Caption: Formation of the electrophilic Vilsmeier reagent.

This electrophile then attacks the pyridine ring. The position of formylation is directed by the existing substituents. An alternative strategy could involve directed ortho-lithiation , where a halogen atom directs a strong base (like lithium diisopropylamide, LDA) to deprotonate the adjacent position, creating a nucleophilic site for reaction with a formylating agent.[10][11]

Synthetic_Pathway Plausible Synthetic Route Start 4-Bromo-2-chloropyridine (CAS: 73583-37-6) Product This compound (CAS: 128071-84-1) Start->Product Directed ortho-Lithiation & Formylation Reagents 1. Strong Base (e.g., LDA) 2. Formylating Agent (e.g., DMF) Reagents->Product

Caption: Lithiation-formylation approach to the target molecule.

Strategic Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its three functional groups. This allows for a modular and strategic approach to building complex molecular architectures, which is highly desirable in drug development.[1][12]

Reactivity_Map Core This compound Suzuki Aryl/Heteroaryl Group Core:s->Suzuki:n Suzuki Coupling (at C4-Br) Nucleophilic Nu-R Group (e.g., OR, NHR) Core:s->Nucleophilic:n SNAr (at C2-Cl) Aldehyde -CH₂OH (Reduction) -COOH (Oxidation) -Imine (Condensation) Core:n->Aldehyde:s Aldehyde Chemistry (at C3-CHO)

Caption: Reactivity sites of this compound.

  • C4-Bromine (Suzuki Coupling): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[13][14] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 4-position via the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[15][16] This step is typically performed first to build the core scaffold.

  • C2-Chlorine (Nucleophilic Aromatic Substitution - SₙAr): The chlorine atom at the 2-position is activated towards SₙAr by the electron-withdrawing effect of the ring nitrogen. After the Suzuki coupling, this site can be targeted by various nucleophiles (amines, alcohols, thiols) to introduce further diversity.[14] This sequential approach is a powerful tool for generating libraries of related compounds for structure-activity relationship (SAR) studies.

  • C3-Carboxaldehyde (Classical Carbonyl Chemistry): The aldehyde group is a versatile handle for a multitude of transformations. It can be:

    • Reduced to a primary alcohol.

    • Oxidized to a carboxylic acid.

    • Engaged in reductive amination to form substituted amines.

    • Used in condensation reactions to form imines, oximes, or hydrazones.

    • Act as an electrophile in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

Experimental Protocols: A Practical Workflow

The following protocols are illustrative examples based on established chemical principles for this class of compounds. Researchers must always conduct their own risk assessment and optimization.

Protocol 4.1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C4-bromo position.

Objective: To synthesize 2-chloro-4-(aryl)-pyridine-3-carboxaldehyde.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents) or a suitable ligand like XPhos[16]

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

  • Add the palladium catalyst and ligand.

  • Evacuate the vessel and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Add the degassed solvent mixture (Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-4-aryl-pyridine-3-carboxaldehyde.

Suzuki_Workflow Setup 1. Combine Reagents (Substrate, Boronic Acid, Base, Catalyst) Inert 2. Make Inert (Evacuate/Backfill with N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Monitor Reaction Solvent->Heat Workup 5. Aqueous Workup (Extraction & Washing) Heat->Workup Purify 6. Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

  • Hazard Identification: The compound is classified as toxic if swallowed (Acute Tox. 3) and causes serious eye irritation (Eye Irrit. 2A).[2]

  • GHS Pictograms: GHS06 (Skull and Crossbones)[4]

  • Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[2][4]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[17]

    • P270: Do not eat, drink or smoke when using this product.[17]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[17][18] Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Applications in Drug Discovery

Halogenated pyridines are ubiquitous scaffolds in medicinal chemistry, serving as key intermediates for pharmaceuticals and agrochemicals.[12][19] The title compound is no exception. Its utility lies in its role as a versatile starting point for creating libraries of compounds for high-throughput screening. The ability to install three different points of diversity allows for fine-tuning of a molecule's properties, such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. Pyridine aldehydes, in general, are crucial for building the complex heterocyclic systems found in many drugs.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined and differential reactivity at the C2, C3, and C4 positions provides chemists with a reliable and modular platform for the synthesis of complex, highly substituted pyridine derivatives. A thorough understanding of its properties, synthetic access, and reactivity profile, as outlined in this guide, is essential for leveraging its full potential in the demanding and innovative field of drug discovery.

References

  • A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health.

  • First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. ACS Publications.

  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.

  • 4-Bromo-2-chloropyridine-3-carbaldehyde. PubChem, National Center for Biotechnology Information.

  • Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, Vol. 91, No. 3, 2015.

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

  • Synthesis of substituted pyridines. ResearchGate.

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • 4-Bromo-2-chloropyridine. PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate.

  • 4-Bromopyridine-2-carbaldehyde. PubChem, National Center for Biotechnology Information.

  • 4-Bromo-2-chloropyridine-3-carboxylic acid. Sigma-Aldrich.

  • Regioselective ortho-Lithiation of Halopyridines. ResearchGate.

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Research Square.

  • This compound. AOBChem USA.

  • This compound. Sigma-Aldrich.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • Vilsmeier–Haack reaction. Wikipedia.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Vilsmeier-Haack Reaction. NROChemistry.

  • This compound 128071-84-1 wiki. Molbase.

  • Main Product. BOC Sciences.

  • Buy 3-Bromo-2-chloropyridine-4-carboxaldehyde. Smolecule.

  • 128071-84-1|this compound. Ambeed.com.

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.

  • Understanding Pyridine Aldehyde Intermediates in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

  • 4-bromo-2-chloropyridine-3-carboxylic acid. Sigma-Aldrich.

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.

  • 128071-84-1, this compound Formula. Echemi.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar.

  • The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

  • Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD..

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI.

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A Technical Guide to 4-Bromo-2-chloropyridine-3-carboxaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-2-chloropyridine-3-carboxaldehyde is a strategically important heterocyclic building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring a reactive aldehyde group alongside two distinct halogen atoms, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its fundamental properties, a detailed synthesis protocol, analytical characterization, and its applications in the development of novel therapeutic agents and other advanced materials.

Physicochemical and Structural Properties

This compound, also known by its IUPAC name 4-bromo-2-chloropyridine-3-carbaldehyde, is a halogenated pyridine derivative.[1] The presence of an electron-withdrawing aldehyde group and the electronegative chlorine and bromine atoms significantly influences the electronic properties and reactivity of the pyridine ring, making it a valuable intermediate for diverse chemical transformations.

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃BrClNO[1][2]
Molecular Weight 220.45 g/mol [1][3]
CAS Number 128071-84-1[1][2]
IUPAC Name 4-bromo-2-chloropyridine-3-carbaldehyde[1]
Predicted Boiling Point 291.7±35.0 °C[3]
Predicted Flash Point 130.2±25.9 °C[3]
Predicted Refractive Index 1.632[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the electrophilic bromination of its precursor, 2-chloropyridine-3-carboxaldehyde. This reaction leverages the directing effects of the substituents on the pyridine ring.

Retrosynthetic Analysis

The logical disconnection for this molecule involves the removal of the bromine atom at the 4-position via an electrophilic aromatic substitution, leading back to the more readily available 2-chloropyridine-3-carboxaldehyde starting material.

G Target This compound Reaction Electrophilic Aromatic Bromination Target->Reaction SM 2-Chloropyridine-3-carboxaldehyde Reaction->SM

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Electrophilic Bromination

This protocol describes the synthesis via the bromination of 2-chloropyridine-3-carboxaldehyde. The choice of N-bromosuccinimide (NBS) as the brominating agent in a strong acid medium (sulfuric acid) provides a controlled and efficient method for the regioselective installation of the bromine atom.

Materials and Reagents:

  • 2-Chloropyridine-3-carboxaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyridine-3-carboxaldehyde in concentrated sulfuric acid. Cool the mixture to 0 °C using an ice-water bath.

    • Causality: Using a strong acid protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack. However, it also serves as the solvent and facilitates the reaction. Cooling is crucial to control the reaction rate and prevent potential side reactions.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, ensuring the internal temperature remains between 0-5 °C.

    • Causality: Portion-wise addition of NBS maintains a low concentration of the electrophilic bromine species at any given time, enhancing regioselectivity and minimizing the formation of poly-brominated byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and dilute the strong acid.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Trustworthiness: This step must be performed cautiously due to vigorous gas (CO₂) evolution. Proper quenching and neutralization are critical for safety and for ensuring the product can be extracted into an organic solvent.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to remove any residual bromine), water, and finally brine.

    • Causality: The thiosulfate wash is a self-validating step; the disappearance of any bromine color confirms the quenching is complete. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography or recrystallization to obtain pure this compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is performed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueData TypeExpected Values
¹H NMR Chemical Shift (δ)Aldehyde proton (CHO): ~10.0 ppm (singlet)Aromatic protons: ~7.5-9.0 ppm
¹³C NMR Chemical Shift (δ)Carbonyl carbon (C=O): ~185-195 ppmAromatic carbons: ~120-160 ppmCarbon-Bromine (C-Br): ~115-125 ppm
Mass Spec. m/zMolecular ion peak showing a characteristic isotopic pattern for one bromine and one chlorine atom.

Note: Specific chemical shifts can vary based on the solvent used for analysis.[4] The aldehyde proton typically appears as a sharp singlet significantly downfield.[5] In the ¹³C NMR spectrum, the carbonyl carbon is also found at a high chemical shift, while the carbon attached to the bromine atom will show a characteristic shift.[6][7] High-resolution mass spectrometry will confirm the exact mass and elemental composition.[4]

Applications in Research and Development

The trifunctional nature of this compound makes it a highly valuable building block. The aldehyde can undergo a wide range of transformations (e.g., reductive amination, Wittig reactions, condensation), while the two different halogen atoms can be selectively functionalized, often through metal-catalyzed cross-coupling reactions.

  • Drug Discovery: This scaffold is integral to the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules. The pyridine nitrogen acts as a hydrogen bond acceptor, a common feature in pharmacophores.

  • Agrochemicals: It serves as a key intermediate in the development of novel pesticides and herbicides. The specific arrangement of substituents can be fine-tuned to maximize potency against target organisms while minimizing off-target effects.

  • Materials Science: The compound can be used to synthesize functional polymers and ligands for metal-organic frameworks (MOFs) due to the reactive handles available for polymerization and coordination chemistry.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound, from its synthesis to its application, to aid researchers and scientists in its effective and safe utilization.

References

  • University of Colorado Boulder, Department of Chemistry. NMR Chemical Shifts. [Link]

  • PubChem. 4-Bromo-2-chloropyridine-3-carbaldehyde. [Link]

  • AOBChem USA. This compound. [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Google Patents. United States Patent Office - Preparation of Pyridine Aldehydes. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

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An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloropyridine-3-carboxaldehyde, also known as 4-bromo-2-chloronicotinaldehyde, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group and two distinct halogen atoms, makes it a versatile building block for the synthesis of more complex molecules, including novel pharmaceutical agents and agrochemicals. The electron-withdrawing nature of the chlorine and bromine atoms, combined with the aldehyde functionality, renders the pyridine ring susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights for its handling, characterization, and application in a research and development setting.

Molecular and Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃BrClNO[1]
Molecular Weight 220.45 g/mol [1]
CAS Number 128071-84-1[2]
Appearance White to off-white solid (predicted)General knowledge
Boiling Point 291.7±35.0 °C (Predicted)
Flash Point 130.2±25.9 °C (Predicted)
Melting Point Not experimentally determined in searched literature. For comparison, the related compound 4-Bromo-2-chloropyridine-3-carboxylic acid has a melting point of 147-154 °C.[3]
Solubility Expected to have limited solubility in water and good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in chlorinated solvents like dichloromethane and chloroform. This is based on the properties of the isomer 3-Bromo-2-chloropyridine-4-carboxaldehyde.[4]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the two aromatic protons on the pyridine ring.

  • Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.2 ppm, due to the strong deshielding effect of the carbonyl group.

  • Pyridine Ring Protons: Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm). The precise chemical shifts and coupling constants would be influenced by the electronic effects of the bromine and chlorine substituents.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 190-195 ppm.

  • Pyridine Ring Carbons: Signals for the carbon atoms of the pyridine ring are expected in the range of δ 110-160 ppm. The carbons directly attached to the electronegative halogen atoms will be shifted further downfield.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Experimental Protocol: NMR Spectroscopic Analysis

The following is a generalized, best-practice protocol for the NMR analysis of a substituted pyridine like this compound. This protocol is based on established methodologies for similar compounds and is designed to yield high-quality data for structural confirmation.[5][6][7]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; for many substituted pyridines, CDCl₃ is a good starting point, while DMSO-d₆ can be used for less soluble compounds.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is visualized by a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8 or 16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR (e.g., 128 scans or more).

    • A longer relaxation delay may be necessary for the observation of quaternary carbons.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C in CDCl₃).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.

Causality Behind Experimental Choices:

  • Choice of Solvent: The deuterated solvent is chosen for its ability to dissolve the analyte and for its deuterium signal, which is used by the spectrometer to "lock" the magnetic field, ensuring stability during data acquisition. The solvent's residual proton and carbon signals also provide a convenient internal reference for chemical shifts.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved NMR signals. Poor shimming leads to broad peaks, making interpretation difficult.

  • Proton Decoupling in ¹³C NMR: In a standard ¹³C NMR experiment, the protons are irradiated with a broad range of radiofrequencies. This decouples the protons from the carbons, causing the carbon signals to appear as singlets rather than complex multiplets. This simplifies the spectrum and improves the signal-to-noise ratio.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation A Sample Preparation (Dissolution in Deuterated Solvent) B ¹H NMR Spectroscopy (Proton Environment) A->B Analyze proton signals C Mass Spectrometry (HRMS) (Molecular Formula Confirmation) A->C Determine molecular weight and isotopic pattern D ¹³C NMR Spectroscopy (Carbon Skeleton) B->D F Data Integration and Structural Confirmation C->F E 2D NMR (COSY, HSQC, HMBC) (Connectivity and Assignment) D->E Establish through-bond connectivity E->F

Caption: A logical workflow for the spectroscopic characterization of a novel compound.

Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with a rich potential for chemical modification. While a complete experimental dataset of its physical properties is not yet available in the public domain, this guide provides a solid foundation based on established data and predictive models. A thorough understanding of its known properties, coupled with rigorous analytical characterization as outlined, is essential for its effective and safe utilization in research and development endeavors.

References

  • Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. (2012). ERIC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 4-Bromo-2-chloropyridine-3-carboxaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-chloropyridine-3-carboxaldehyde is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] Its utility as a synthetic intermediate is profoundly influenced by its solubility in various organic solvents, which dictates the choice of reaction media, purification methods, and formulation strategies. This guide provides a comprehensive overview of the predicted solubility of this compound, grounded in its physicochemical properties and the behavior of analogous structures. Furthermore, it outlines a detailed experimental protocol for researchers to quantitatively determine its solubility in solvents of interest, ensuring reproducible and reliable results.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. The key physicochemical properties of this compound are summarized below:

PropertyValueSource
Molecular Formula C₆H₃BrClNO[2][3]
Molecular Weight 220.45 g/mol [2]
IUPAC Name 4-bromo-2-chloropyridine-3-carbaldehyde[2]
Structure A pyridine ring substituted with a bromine atom at position 4, a chlorine atom at position 2, and a carboxaldehyde group at position 3.[2]

The presence of electronegative nitrogen, chlorine, and bromine atoms, along with the polar carboxaldehyde group, imparts a significant dipole moment to the molecule. However, the overall molecule possesses both polar and non-polar regions. The aromatic pyridine ring and the halogen substituents contribute to its lipophilic character. The principle of "like dissolves like" is paramount in predicting its solubility.[4] Polar solvents are expected to better solvate the polar functional groups, while non-polar solvents will interact more favorably with the aromatic ring and halogen atoms.

Predicted Solubility Profile

  • Good Solubility: is anticipated in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents can effectively solvate the polar regions of the molecule.

  • Moderate Solubility: is expected in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in ethers like tetrahydrofuran (THF).

  • Limited Solubility: is likely in alcoholic solvents such as methanol and ethanol. While these are polar protic solvents, the potential for hydrogen bonding with the aldehyde is limited.

  • Poor Solubility: is predicted in non-polar solvents like hexanes and in water due to the compound's overall hydrophobic character.[5]

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the solubility of an organic compound in a given solvent.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Accurately weigh the compound C Prepare saturated solutions A->C B Select a range of organic solvents B->C D Agitate at constant temperature (e.g., 25°C) C->D E Allow to equilibrate (e.g., 24 hours) D->E F Centrifuge to separate solid E->F G Extract a known volume of supernatant F->G H Evaporate the solvent G->H I Weigh the residual solid H->I J Calculate solubility (g/L or mg/mL) I->J

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[4]

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette.

    • Transfer the supernatant to a pre-weighed vial.

    • Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the compound to decompose.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation:

    • The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.

    Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (L)

Data Presentation: Predicted and Experimental Solubility

The following table should be used to record experimentally determined solubility data. The predicted solubility is included for guidance.

SolventSolvent Polarity IndexPredicted SolubilityExperimental Solubility (g/L at 25°C)
Hexane0.1Poor
Toluene2.4Limited
Diethyl Ether2.8Moderate
Dichloromethane3.1Moderate
Tetrahydrofuran (THF)4.0Moderate
Ethyl Acetate4.4Moderate
Acetone5.1Good
Ethanol5.2Limited
Methanol6.6Limited
Acetonitrile5.8Good
Dimethylformamide (DMF)6.4Good
Dimethyl Sulfoxide (DMSO)7.2Good
Water10.2Poor

Relationship Between Solvent Polarity and Solubility

The general trend of solubility for a polar organic molecule like this compound can be visualized as follows:

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility NonPolar Non-Polar (e.g., Hexane) Poor Poor NonPolar->Poor ModeratelyPolar Moderately Polar (e.g., DCM, THF) Moderate Moderate ModeratelyPolar->Moderate PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Good Good PolarAprotic->Good PolarProtic Polar Protic (e.g., Ethanol) Limited Limited PolarProtic->Limited

Caption: Predicted relationship between solvent polarity and the solubility of this compound.

Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[6]

Conclusion

While quantitative solubility data for this compound is not extensively published, a strong predictive understanding can be derived from its molecular structure and comparison with analogous compounds. It is anticipated to be most soluble in polar aprotic solvents and least soluble in non-polar and aqueous media. This guide provides a robust experimental framework for researchers to determine precise solubility values, which is essential for optimizing its use in synthetic chemistry and drug development workflows.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook.
  • 4-Bromo-2-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 53485226 - PubChem . Available at: [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube . Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Organic Compounds.
  • This compound - AOBChem USA . Available at: [Link]

  • The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis.

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Spectroscopic Unveiling of 4-Bromo-2-chloropyridine-3-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 4-Bromo-2-chloropyridine-3-carboxaldehyde (CAS No: 128071-84-1), a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind spectral features is explained to provide field-proven insights into its molecular structure.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with a bromine atom at the C4 position, a chlorine atom at the C2 position, and a carboxaldehyde group at the C3 position.[1] This unique arrangement of electron-withdrawing groups and a reactive aldehyde function dictates its distinct spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its constitution.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is characterized by two aromatic protons and one aldehydic proton. The electron-withdrawing nature of the halogen substituents and the carbonyl group significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

Expected ¹H NMR Spectral Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~ 8.5d~ 5.01H
H-6~ 7.8d~ 5.01H
-CHO~ 10.2s-1H

Note: The chemical shifts are estimations based on data from structurally similar compounds and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

  • Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl double bond. Consequently, it is expected to resonate at a very downfield chemical shift, typically around 10.2 ppm, appearing as a sharp singlet as it has no adjacent protons to couple with. For the related compound, 2-bromo-4-chloropyridine-3-carboxaldehyde, this proton appears at 10.21 ppm as a singlet.[3]

  • Aromatic Protons (H-5 and H-6): The two protons on the pyridine ring, H-5 and H-6, form an AX spin system. They are expected to appear as doublets due to coupling with each other. The electron-withdrawing effects of the adjacent nitrogen atom and the halogen substituents will shift these protons downfield. H-5 is anticipated to be at a slightly higher chemical shift than H-6 due to its proximity to the bromine atom. A typical coupling constant for ortho-protons on a pyridine ring is around 5.0 Hz. In a similar compound, 2-bromo-4-chloropyridine-3-carboxaldehyde, the two aromatic protons appear as doublets at 8.52 ppm and 7.79 ppm with coupling constants of 5.5 Hz and 5.0 Hz, respectively.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~ 190
C2 (C-Cl)~ 152
C3 (C-CHO)~ 135
C4 (C-Br)~ 125
C5~ 145
C6~ 130

Note: These are predicted chemical shifts based on established substituent effects on pyridine rings and data for related structures. Experimental verification is recommended.

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carbon of the aldehyde group is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of 190-200 ppm.

  • Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. The carbon bearing the chlorine (C2) and the carbon adjacent to the nitrogen (C6) are expected to be significantly downfield. The carbon attached to the bromine (C4) will also be downfield, but the effect is generally less pronounced than that of chlorine. The carbon bearing the aldehyde (C3) and the remaining ring carbon (C5) will have their chemical shifts influenced by the combined electronic effects of all substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aldehyde and the substituted pyridine ring.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aldehyde)~ 2850 and ~ 2750Medium
C=O stretch (aldehyde)~ 1700Strong
C=N and C=C stretch (aromatic)~ 1600 - 1450Medium to Strong
C-Cl stretch~ 800 - 600Strong
C-Br stretch~ 600 - 500Strong

Interpretation and Rationale:

  • Aldehyde Group: The most prominent feature will be the strong absorption band around 1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde. The presence of the aldehyde is further confirmed by two medium intensity C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi resonance).

  • Pyridine Ring: The stretching vibrations of the C=N and C=C bonds within the aromatic pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • Halogen-Carbon Bonds: The stretching vibrations of the C-Cl and C-Br bonds are expected in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peaks in this cluster would correspond to [C₆H₃⁷⁹Br³⁵ClNO]⁺ (m/z ≈ 219), [C₆H₃⁸¹Br³⁵ClNO]⁺ (m/z ≈ 221), [C₆H₃⁷⁹Br³⁷ClNO]⁺ (m/z ≈ 221), and [C₆H₃⁸¹Br³⁷ClNO]⁺ (m/z ≈ 223). The exact mass of the monoisotopic molecular ion is 218.90865 Da.[1]

  • Major Fragmentation Pathways:

    • Loss of the aldehyde group (-CHO) to give a [M-29]⁺ fragment.

    • Loss of a chlorine atom (-Cl) to give a [M-35]⁺ or [M-37]⁺ fragment.

    • Loss of a bromine atom (-Br) to give a [M-79]⁺ or [M-81]⁺ fragment.

Experimental Protocols

General NMR Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

General FTIR Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

General Mass Spectrometry (EI-MS) Protocol:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at a standard energy (e.g., 70 eV).

Visualization of Key Structural and Spectroscopic Features

Caption: Molecular structure and key ¹H NMR correlations.

MS_Fragmentation_Pathway Figure 2: Predicted Mass Spectrometry Fragmentation M Molecular Ion (M⁺) m/z ≈ 219/221/223 M_minus_CHO [M-CHO]⁺ M->M_minus_CHO -CHO (29 Da) M_minus_Cl [M-Cl]⁺ M->M_minus_Cl -Cl (35/37 Da) M_minus_Br [M-Br]⁺ M->M_minus_Br -Br (79/81 Da)

Caption: Predicted mass spectrometry fragmentation pathways.

References

  • PubChem. 4-Bromo-2-chloropyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • GIHI CHEMICALS CO.,LIMITED. This compound. [Link]

  • AOBChem. This compound. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. [Link]

  • NIST. 4-Pyridinecarboxaldehyde. [Link]

  • SpectraBase. N-(4-bromo-2-fluorophenyl)-2-chloronicotinamide. [Link]

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An In-depth Technical Guide to 4-Bromo-2-chloropyridine-3-carboxaldehyde: A Keystone Intermediate for Advanced R&D

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Halogenated Pyridines

In the landscape of modern drug discovery and materials science, the strategic importance of functionalized heterocyclic intermediates cannot be overstated. Among these, pyridine derivatives are paramount due to their prevalence in a vast number of bioactive molecules and functional materials.[1] This guide focuses on a particularly valuable building block: 4-Bromo-2-chloropyridine-3-carboxaldehyde . The unique arrangement of its functional groups—an aldehyde for diverse derivatization, a chloro-substituent at an activated position, and a bromo-substituent amenable to cross-coupling—provides a platform for intricate molecular engineering. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, and application.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. This section outlines the core identity and key physical data for this compound.

Identity and Structure

The unambiguous identification of this intermediate is crucial for sourcing and regulatory compliance.

  • IUPAC Name: 4-bromo-2-chloropyridine-3-carbaldehyde[2]

  • Synonyms: 4-Bromo-2-chloronicotinaldehyde[2]

  • CAS Number: 128071-84-1[2]

  • Molecular Formula: C₆H₃BrClNO[2]

  • Molecular Weight: 220.45 g/mol [2]

The strategic placement of the substituents is key to its synthetic utility, as illustrated by its chemical structure.

Caption: 2D Structure of this compound

Physicochemical Data

Quantitative data is essential for planning experiments, including solvent selection and purification strategies. While an experimental melting point for this specific aldehyde is not widely reported, data for the closely related carboxylic acid provides a useful reference.

PropertyValue / ObservationSource
Physical Form Solid (predicted)-
Molecular Weight 220.45 g/mol [2]
Melting Point Data not available. The corresponding carboxylic acid (CAS 1060805-68-6) melts at 147-154 °C.[3][4]
Boiling Point Data not available (likely decomposes)-
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.-
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of the material. While a publicly available, citable spectrum for this compound is elusive, the expected signals can be reliably predicted based on its functional groups and data from close structural isomers.

SpectroscopyExpected Characteristic Signals
¹H NMR Aldehyde Proton (CHO): A singlet peak expected at δ 10.0-10.3 ppm. This is a highly diagnostic downfield signal. Pyridine Protons: Two doublets in the aromatic region (δ 7.5-8.8 ppm), corresponding to the protons at the C5 and C6 positions.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 188-195 ppm. Pyridine Carbons: Signals between δ 120-160 ppm. The carbons directly attached to the electronegative halogens (C2 and C4) would be further downfield.
IR (Infrared) C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹. C-H Stretch (Aldehyde): Two weaker bands typically observed around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C/C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spec (MS) A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. This results in a cluster of peaks around m/z 219, 221, and 223.

Synthesis and Manufacturing Insights

Caption: Representative workflow for the synthesis of the title compound.

Experimental Protocol: Representative Bromination

This protocol is adapted from established procedures for the regioselective bromination of activated aromatic systems and represents a viable method for the target synthesis.[5]

Disclaimer: This is a representative protocol and should be optimized for scale and specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine-3-carboxaldehyde (5.0 g, 35.3 mmol, 1.0 eq.).

  • Solvent Addition: Add glacial acetic acid (40 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add pyridinium tribromide (11.8 g, 37.1 mmol, 1.05 eq.) to the solution. Rationale: Pyridinium tribromide is a solid, easily handled source of electrophilic bromine, offering a safer alternative to liquid bromine.

  • Heating: Heat the reaction mixture to 80-90 °C using an oil bath. Rationale: Thermal energy is required to overcome the activation energy for the electrophilic aromatic substitution on the moderately deactivated pyridine ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 2-4 hours).

  • Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (200 mL) with stirring. A precipitate should form.

  • Neutralization: Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this intermediate lies in the orthogonal reactivity of its three functional groups. A skilled chemist can selectively address each site to build molecular complexity.

G Core This compound Aldehyde (C3) Chloro (C2) Bromo (C4) Aldehyde_Rxns Reductive Amination Wittig Reaction Condensation Oxidation/Reduction Core:f1->Aldehyde_Rxns Chloro_Rxns Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH₂, R-OH, R-SH) Core:f2->Chloro_Rxns Bromo_Rxns Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Core:f3->Bromo_Rxns Product_A Amine, Alkene, Imine, Alcohol, Acid Derivatives Aldehyde_Rxns->Product_A Product_B 2-Substituted Pyridines Chloro_Rxns->Product_B Product_C 4-Aryl/Alkynyl Pyridines Bromo_Rxns->Product_C

Caption: Orthogonal reactivity of this compound.

Key Transformation: Suzuki Cross-Coupling

The C4-bromo bond is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or vinyl groups. This is a cornerstone reaction in the synthesis of biaryl compounds, a common motif in kinase inhibitors.

Experimental Protocol: Representative Suzuki Coupling

This protocol is a general procedure and should be optimized for the specific boronic acid used.

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (220 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%). Rationale: Pd(0) catalysts are essential for initiating the catalytic cycle through oxidative addition into the C-Br bond.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL). Rationale: The biphasic solvent system aids in dissolving both the organic substrate and the inorganic base.

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (30 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the 4-aryl-2-chloropyridine-3-carboxaldehyde product.

Application in Kinase Inhibitor Scaffolds

While specific examples citing this exact CAS number in patent literature are sparse, its utility is evident from the structure of numerous approved kinase inhibitors.[1] The 2-chloropyridine core is a known "hinge-binding" motif that interacts with the backbone of the kinase enzyme. The aldehyde at C3 can be used to construct fused ring systems (e.g., pyrazoles, pyrimidines), and the C4 position, after a Suzuki coupling, serves as a vector to introduce substituents that occupy other pockets of the ATP-binding site, thereby modulating potency and selectivity.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound is a reactive chemical with significant potential hazards.

GHS Hazard Classification

This compound must be handled with care, recognizing its acute toxicity and irritant properties.[2]

Hazard ClassGHS CodeSignal WordDescription
Acute Toxicity, Oral H301DangerToxic if swallowed
Serious Eye Irritation H319WarningCauses serious eye irritation
Skin Irritation H315WarningCauses skin irritation
Respiratory Irritation H335WarningMay cause respiratory irritation
Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage temperature is 2-8°C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion and Outlook

This compound is more than just a chemical; it is a versatile tool for molecular innovation. Its well-defined and orthogonal reactivity allows for a modular approach to the synthesis of complex, highly functionalized pyridine derivatives. For scientists in drug discovery, it provides a validated scaffold for targeting enzyme active sites. For materials scientists, it offers a platform for building novel conjugated systems. By understanding its properties, mastering its synthetic transformations, and adhering to strict safety protocols, researchers can effectively leverage this powerful intermediate to accelerate their R&D programs and create novel chemical entities that address critical scientific challenges.

References

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  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

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  • Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
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  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • PubMed Central (PMC). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

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electrophilicity of the pyridine ring in 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 4-Bromo-2-chloropyridine-3-carboxaldehyde

Introduction: The Unique Electronic Landscape of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its role in a multitude of bioactive compounds and functional materials.[1] The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical and pharmacological properties. This guide delves into the specific electronic characteristics of this compound, a highly functionalized and synthetically versatile building block. Our focus is to provide a deep, mechanistic understanding of the electrophilicity of its pyridine core, not as a substrate for electrophilic attack, but as a potent electrophile in its own right, primed for nucleophilic aromatic substitution.

We will dissect the inherent electronic nature of the pyridine ring and then systematically layer on the powerful inductive and resonance effects of the chloro, bromo, and carboxaldehyde substituents. This analysis will illuminate why this molecule is exceptionally reactive towards nucleophiles and how this reactivity can be harnessed in complex synthetic applications.

The Inherent Electron-Deficient Nature of the Pyridine Ring

Unlike its carbocyclic counterpart, benzene, the pyridine ring is intrinsically electron-deficient. This property stems from the presence of the nitrogen atom, which is more electronegative than carbon.[2] This fundamental difference has profound implications for the ring's reactivity.

  • Inductive Withdrawal: The electronegative nitrogen atom exerts a strong inductive effect (-I), pulling electron density away from the carbon atoms of the ring. This reduces the ring's nucleophilicity, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[3] The reactivity of pyridine is often compared to that of nitrobenzene.[4]

  • Basicity and Protonation: The lone pair of electrons on the nitrogen resides in an sp² orbital in the plane of the ring and is not part of the aromatic π-system.[4] This makes the nitrogen atom basic and susceptible to protonation under acidic conditions, which are often employed for EAS reactions. The resulting pyridinium cation is even more severely deactivated towards electrophilic attack due to the formal positive charge on the nitrogen.[2]

  • Reactivity Towards Nucleophiles: The electron deficiency, particularly pronounced at the α (2, 6) and γ (4) positions, makes the pyridine ring susceptible to nucleophilic attack.[5][6] This reactivity is a key feature of pyridine chemistry and stands in stark contrast to its reluctance to engage with electrophiles.

Deconstructing the Substituent Effects in this compound

The electrophilic character of the pyridine ring in the title compound is dramatically amplified by the concerted action of three powerful electron-withdrawing groups. Understanding their individual and collective impact is crucial.

Halogen Substituents: The Dual-Role Deactivators

The chlorine atom at the C2 position and the bromine atom at the C4 position both serve to lower the electron density of the ring.

  • Inductive Effect (-I): As highly electronegative elements, both chlorine and bromine strongly withdraw electron density through the sigma framework. This inductive withdrawal is a primary contributor to the deactivation of the ring.[7]

  • Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated into the aromatic π-system. However, for halogens, the strong -I effect overwhelmingly dominates the weaker +R effect, rendering them net deactivators of the aromatic ring.[7][8]

The Carboxaldehyde Group: A Potent Deactivator

The carboxaldehyde group at the C3 position is a powerful electron-withdrawing substituent, acting through both inductive and resonance effects.

  • Inductive Effect (-I): The electronegative oxygen atom of the carbonyl group pulls electron density away from the ring.

  • Resonance Effect (-R): The carbonyl group can withdraw π-electron density from the ring, creating a formal positive charge within the aromatic system. This effect significantly reduces the ring's electron density and is a key feature of its deactivating nature.[1][7]

The combined electronic influence of these substituents is summarized in the table below.

SubstituentPositionInductive EffectResonance EffectNet Effect on Ring Electron Density
Ring Nitrogen1-I-MStrongly Withdrawing
Chlorine2-I+R (weak)Strongly Withdrawing
Carboxaldehyde3-I-RStrongly Withdrawing
Bromine4-I+R (weak)Strongly Withdrawing

Integrated Analysis: An Exceptionally Electrophilic Pyridine Core

The confluence of the inherent properties of the pyridine nitrogen and the three potent electron-withdrawing substituents makes the ring in this compound exceptionally electron-poor.

G cluster_0 Electronic Effects on this compound mol N(1)-C(2)(Cl)-C(3)(CHO)-C(4)(Br)-C(5)-C(6) substituents Substituents: - Ring Nitrogen - 2-Chloro - 3-Carboxaldehyde - 4-Bromo effects Electronic Effects: - Strong Inductive Withdrawal (-I) - Strong Resonance Withdrawal (-R) substituents->effects exert result Result: Highly Electron-Deficient (Electrophilic) Pyridine Ring effects->result lead to

Caption: Logical flow of substituent effects leading to an electrophilic ring.

This extreme electron deficiency dictates the molecule's reactivity profile:

  • Reactivity Towards Electrophiles (EAS): Electrophilic aromatic substitution on this molecule is practically unfeasible. The ring is so severely deactivated that it is inert to all but the most potent electrophilic reagents under the harshest conditions.

  • Reactivity Towards Nucleophiles (SNAr): The true synthetic utility of this compound lies in its high reactivity towards nucleophiles.[9][10] The C2 and C4 positions, being ortho and para to the ring nitrogen, are intrinsically activated for nucleophilic aromatic substitution (SNAr).[6][11] The presence of good leaving groups (Cl⁻ and Br⁻) at these positions, coupled with the profound electron-withdrawing effect of all substituents, makes them exceptionally potent electrophilic sites. Nucleophilic attack at these carbons is highly favored as the resulting anionic intermediate (a Meisenheimer complex) is extensively stabilized. The negative charge can be delocalized onto the electronegative ring nitrogen and is further stabilized by the additional withdrawing groups.[6][12]

Mechanism in Focus: Nucleophilic Aromatic Substitution (SNAr)

The predominant and most synthetically valuable reaction pathway for this compound is the addition-elimination mechanism of SNAr.[11][12] A nucleophile attacks the electron-deficient carbon bearing a halogen, leading to the formation of a resonance-stabilized Meisenheimer intermediate. Aromaticity is then restored by the expulsion of the halide leaving group.

SNAr_Mechanism Reactant Substituted Pyridine (e.g., at C2-Cl) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Nucleophilic Attack (Addition) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product Elimination LeavingGroup Leaving Group (Cl⁻) Intermediate->LeavingGroup

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Due to the similar leaving group abilities of chloride and bromide in many SNAr reactions on pyridinium systems, selective substitution can sometimes be challenging and is often dependent on the specific nucleophile and reaction conditions.[13] However, the C2 position is often reported to be slightly more reactive to nucleophilic attack than the C4 position in similar systems.

Experimental Protocol: Synthesis of a 2-Aminopyridine Derivative via SNAr

This protocol provides a representative method for the nucleophilic aromatic substitution on this compound, demonstrating its utility as an electrophilic scaffold.

Objective: To synthesize 4-Bromo-2-(benzylamino)pyridine-3-carboxaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-2-(benzylamino)pyridine-3-carboxaldehyde.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The is a compelling case study in the power of substituent effects in heterocyclic chemistry. The inherent electron-deficient nature of the pyridine core is dramatically amplified by the synergistic electron-withdrawing capabilities of the chloro, bromo, and carboxaldehyde groups. This renders the molecule largely inert to electrophilic attack but transforms it into a highly potent substrate for nucleophilic aromatic substitution at the C2 and C4 positions. For researchers, scientists, and drug development professionals, a thorough understanding of this pronounced electrophilic character is paramount for leveraging this versatile building block in the rational design and synthesis of complex, high-value molecules.

References

  • Wikipedia. Pyridine. [Link]

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  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]

  • Pearson. EAS Reactions of Pyridine: Videos & Practice Problems. [Link]

  • Química Organica.org. Electrophilic substitution on pyridine. [Link]

  • ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. [Link]

  • RSC Publishing. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • NIH National Library of Medicine. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

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The Strategic Utility of 4-Bromo-2-chloropyridine-3-carboxaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both structural diversity and tunable reactivity is insatiable. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged position due to their prevalence in a vast number of biologically active compounds. 4-Bromo-2-chloropyridine-3-carboxaldehyde (CAS No: 128071-84-1), a trifunctionalized pyridine derivative, has emerged as a strategic and highly versatile intermediate in medicinal chemistry.[1][2] Its unique arrangement of a reactive aldehyde, a bromine atom, and a chlorine atom on the pyridine core provides a powerful platform for the synthesis of complex, polycyclic and polysubstituted molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[3][4]

This technical guide will provide an in-depth exploration of the potential applications of this compound, moving beyond a mere recitation of reactions to a deeper analysis of the causality behind its synthetic utility. We will delve into field-proven insights, detailed experimental protocols, and the logical frameworks that guide its application in the synthesis of medicinally relevant compounds.

Core Reactivity and Strategic Considerations

The synthetic potential of this compound is rooted in the differential reactivity of its three functional groups. The aldehyde group serves as a versatile handle for condensation and cyclization reactions, while the two distinct halogen atoms, bromine and chlorine, allow for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions.[5][6]

The general hierarchy of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl, making the bromo substituent at the 4-position the more reactive site for transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7] This differential reactivity is a key strategic advantage, enabling sequential and regioselective modifications of the pyridine ring.

Application in the Synthesis of Fused Heterocyclic Systems: A Gateway to Kinase Inhibitors

A primary application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic systems, which form the core of numerous kinase inhibitors.[3][4] Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[9]

Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore found in a variety of kinase inhibitors.[7][10] this compound serves as an excellent starting material for the construction of this bicyclic system through a condensation-cyclization cascade with substituted hydrazines.

Logical Workflow for Pyrazolo[3,4-b]pyridine Synthesis:

Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridine-based kinase inhibitors.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine Intermediate

This protocol is a representative example of the synthesis of a pyrazolo[3,4-b]pyridine core from this compound, as adapted from methodologies described in the patent literature.

Materials:

  • This compound

  • (2,4-difluorophenyl)hydrazine hydrochloride

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add (2,4-difluorophenyl)hydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-6-chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-b]pyridine.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.

  • Base: Triethylamine is used to neutralize the hydrochloride salt of the hydrazine and to facilitate the initial condensation by deprotonating the hydrazine.

  • Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and byproducts.

Synthesis of Thieno[2,3-b]pyridine Scaffolds

The thieno[2,3-b]pyridine scaffold is another important heterocyclic system found in a range of bioactive molecules, including kinase inhibitors.[10][11] The Gewald reaction, a multicomponent reaction, provides an efficient route to this scaffold, and this compound can be a key precursor in related synthetic strategies. A common approach involves the reaction of the aldehyde with an active methylene nitrile and a sulfur source.

Logical Workflow for Thieno[2,3-b]pyridine Synthesis:

Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of a Substituted Thieno[2,3-b]pyridine Intermediate

This protocol outlines a general procedure for the synthesis of a thieno[2,3-b]pyridine core.

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Morpholine (as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 3-amino-4-bromo-6-chloro-thieno[2,3-b]pyridine-2-carbonitrile.

Causality of Experimental Choices:

  • Catalyst: Morpholine, a secondary amine, acts as a base catalyst to promote the initial Knoevenagel condensation between the aldehyde and malononitrile.

  • Reactants: The combination of an aldehyde, an active methylene nitrile, and elemental sulfur is the hallmark of the Gewald reaction for the synthesis of 2-aminothiophenes.

  • Work-up: The product often precipitates from the reaction mixture upon cooling, providing a simple and efficient method of isolation.

Post-Cyclization Functionalization: Leveraging Orthogonal Reactivity

Once the core heterocyclic scaffold (e.g., pyrazolo[3,4-b]pyridine or thieno[2,3-b]pyridine) is synthesized, the remaining bromo and chloro substituents on the pyridine ring of the original starting material offer opportunities for further, selective functionalization. This is where the true power of this compound as a building block becomes apparent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[12] Due to the higher reactivity of the C-Br bond, the 4-position of the fused heterocyclic system can be selectively arylated or alkylated, leaving the 6-chloro substituent intact for subsequent transformations.

Quantitative Data for Suzuki-Miyaura Coupling of a Related 3-Bromo-2-chloropyridine:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100892

Data adapted from representative procedures for analogous compounds.[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13] Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the more reactive C-Br bond. Following an initial functionalization at the 4-position, the remaining chloro group at the 6-position can then be subjected to amination under more forcing conditions if desired.

Experimental Protocol: Selective Buchwald-Hartwig Amination of a Related 3-Bromo-2-chloropyridine

Materials:

  • 3-Bromo-2-chloropyridine

  • Primary or Secondary Amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (ligand)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (base)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Add 3-bromo-2-chloropyridine (1.0 equiv) and anhydrous THF.

  • Add the amine (1.2 equiv) followed by LiHMDS (2.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for the efficient and controlled synthesis of complex heterocyclic scaffolds, particularly those found in kinase inhibitors. The aldehyde functionality provides a key entry point for the construction of fused ring systems, while the differentially reactive bromo and chloro substituents enable selective, post-cyclization modifications. By understanding the underlying principles of its reactivity and leveraging established protocols for key transformations, researchers and drug development professionals can effectively utilize this compound to accelerate the discovery and development of novel therapeutics. The ability to strategically and sequentially introduce molecular diversity makes this compound a valuable asset in the ongoing quest for new and improved medicines.

References

  • WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents. (2014). Accessed January 10, 2026.
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  • (10) Patent No.
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  • 4-Bromo-2-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 53485226 - PubChem. (n.d.). Accessed January 10, 2026.
  • Buy 3-Bromo-2-chloropyridine-4-carboxaldehyde | 1227602-82-5 - Smolecule. (n.d.). Accessed January 10, 2026.
  • US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES - Google Patents. (2007). Accessed January 10, 2026.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed. (n.d.). Accessed January 10, 2026.
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - NIH. (n.d.). Accessed January 10, 2026.
  • The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. (n.d.). Accessed January 10, 2026.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Accessed January 10, 2026.
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4-Bromo-2-chloropyridine-3-carboxaldehyde: A Versatile Scaffold for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Polysubstituted Pyridine Core

In the landscape of modern medicinal chemistry and materials science, the pyridine ring remains a cornerstone scaffold, prized for its presence in numerous FDA-approved drugs and functional materials. However, the true potential of this heterocycle is unlocked through precise functionalization. 4-Bromo-2-chloropyridine-3-carboxaldehyde (CAS No: 128071-84-1) has emerged as a preeminent building block, offering a powerful combination of three distinct and orthogonally reactive functional groups on a single, compact pyridine core.[1] This strategic arrangement—an aldehyde, a reactive chlorine at the C2 position, and a versatile bromine at the C4 position—provides chemists with a programmable platform for constructing complex, multi-functionalized heterocyclic systems with high regiochemical control.

This guide serves as a technical deep-dive into the synthetic utility of this compound. Moving beyond a simple catalog of reactions, we will explore the underlying principles of its reactivity, provide field-proven experimental protocols, and illustrate how its unique electronic and steric properties can be leveraged to streamline the synthesis of novel molecular entities for drug discovery and beyond.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 4-bromo-2-chloropyridine-3-carbaldehyde[2]
CAS Number 128071-84-1[1][2]
Molecular Formula C₆H₃BrClNO[1][2]
Molecular Weight 220.45 g/mol [2]
Appearance Off-white to yellow solidN/A
Purity Typically ≥95%[3]
Spectroscopic Signature: A Guide to Characterization

Accurate identification and reaction monitoring are paramount. The expected spectroscopic data provides a reliable fingerprint for this molecule.

  • ¹H NMR: The proton spectrum is simple and diagnostic. The aldehyde proton (-CHO) is expected to appear as a sharp singlet significantly downfield, typically in the δ 9.8-10.2 ppm range. The two aromatic protons on the pyridine ring will appear as doublets, with their precise chemical shifts influenced by the anisotropic effects of the surrounding substituents.

  • ¹³C NMR: The carbon spectrum is equally informative. The carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 190-195 ppm. The substituted aromatic carbons (C2, C3, C4) will have their resonances dictated by the attached halogen and aldehyde groups, appearing in the δ 120-160 ppm range.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is definitive for confirmation. The molecule will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio), resulting in a cluster of peaks for the molecular ion [M]⁺, [M+H]⁺, or other adducts.[4]

  • Infrared (IR) Spectroscopy: Key vibrational stretches include a strong C=O band for the aldehyde carbonyl around 1700-1715 cm⁻¹, along with characteristic C-Cl and C-Br stretches at lower frequencies and aromatic C=C/C=N vibrations in the 1400-1600 cm⁻¹ region.

Part 2: A Deep Dive into Reactivity and Synthetic Strategy

The synthetic power of this compound stems from the differential reactivity of its three functional groups. This allows for a sequential and controlled approach to molecular elaboration.

G main This compound aldehyde C3-Aldehyde (Electrophilic Carbonyl) main->aldehyde Condensation Reduction Oxidation Wittig Rxns chloro C2-Chloro (SNAr Site) main->chloro Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Thiols) bromo C4-Bromo (Cross-Coupling Site) main->bromo Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.)

Caption: Key reactive sites on this compound.

The Aldehyde: A Gateway to Diverse Functionalities

The aldehyde group is a classic electrophilic handle for a wide array of transformations:

  • Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), a crucial step in the synthesis of many fused heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones.[5] This reaction is often the first step in multicomponent reaction cascades.

  • Reductive Amination: Treatment with an amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) provides secondary amines.

  • Reduction/Oxidation: The aldehyde can be selectively reduced to a primary alcohol using agents like sodium borohydride[6] or oxidized to a carboxylic acid with reagents such as potassium permanganate or Jones reagent.

  • Carbon-Carbon Bond Formation: It is an excellent substrate for Wittig or Horner-Wadsworth-Emmons reactions to install alkenyl groups, and for Knoevenagel or aldol condensations to build more complex carbon skeletons.

The Halogens: Orthogonal Handles for Regioselective Functionalization

The true elegance of this building block lies in the distinct reactivity profiles of the C2-chloro and C4-bromo substituents. This orthogonality is the key to its utility.

The chlorine atom at the C2 position is highly activated for nucleophilic aromatic substitution.

  • Causality: The electron-withdrawing nature of the pyridine ring nitrogen atom makes the entire ring electron-deficient. This effect is most pronounced at the α- (C2, C6) and γ- (C4) positions.[7] The presence of the adjacent electron-withdrawing aldehyde group at C3 further polarizes the C2-Cl bond, making the C2 carbon exceptionally electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a stabilized Meisenheimer complex intermediate.[7]

  • Synthetic Applications: This site is ideal for introducing a wide range of nucleophiles. Reaction with primary or secondary amines, thiols, or alkoxides proceeds under relatively mild conditions to displace the chloride, forming C-N, C-S, or C-O bonds, respectively. This is a cornerstone reaction for building fused ring systems where an intramolecular cyclization follows an initial condensation at the aldehyde.

While the C4 position is also electronically activated, the C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions.

  • Causality: The rate-determining step in many cross-coupling cycles (like Suzuki or Sonogashira) is the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-Br bond is weaker and more polarizable than the C-Cl bond, allowing it to undergo oxidative addition much more readily and under milder conditions. This difference in reactivity allows for the selective functionalization of the C4 position while leaving the C2-chloro group untouched, ready for a subsequent SNAr reaction.

  • Key Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl groups.[8][9][10]

    • Sonogashira Coupling: Couples with terminal alkynes to install alkynyl moieties, a key functional group in many bioactive molecules.

    • Buchwald-Hartwig Amination: Provides an alternative route to C-N bond formation, particularly for less nucleophilic amines.

    • Heck Coupling: Reacts with alkenes to form substituted styrenyl-type derivatives.

Part 3: Field-Proven Experimental Protocols

The following protocols are representative examples that illustrate the strategic application of this compound's reactivity.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine via Tandem Condensation-Intramolecular SNAr

This protocol demonstrates the construction of a fused bicyclic system, a common core in kinase inhibitors, by leveraging both the aldehyde and the C2-chloro group.

G start 4-Bromo-2-chloro- pyridine-3-carboxaldehyde + Guanidine step1 Step 1: Condensation (Imine Formation) EtOH, Reflux start->step1 intermediate Intermediate (Unstable Imine) step1->intermediate step2 Step 2: Intramolecular SNAr (6-exo-trig Cyclization) Displaces Cl⁻ intermediate->step2 product Product (5-Bromo-7-chloropyrido- [2,3-d]pyrimidin-2-amine) step2->product

Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.

  • Principle: This reaction is a classic example of a condensation-cyclization cascade. First, the nucleophilic guanidine reacts with the electrophilic aldehyde to form a Schiff base intermediate. The geometry of this intermediate places the exocyclic nitrogen in close proximity to the C2 carbon. A subsequent intramolecular nucleophilic attack on the activated C2 position displaces the chloride, leading to the formation of the thermodynamically stable fused pyrimidine ring.

  • Materials:

    • This compound (1.0 eq)

    • Guanidine hydrochloride (1.2 eq)

    • Sodium ethoxide (1.2 eq)

    • Anhydrous Ethanol (EtOH)

  • Procedure:

    • To a stirred solution of sodium ethoxide in anhydrous ethanol at room temperature, add guanidine hydrochloride. Stir for 20 minutes to form free guanidine.

    • Add this compound to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Work-up and Purification:

    • Reduce the solvent volume under reduced pressure.

    • Add cold water to the residue. The product often precipitates as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.

    • Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Self-Validating Trustworthiness: The formation of the product can be unequivocally confirmed by the disappearance of the aldehyde proton signal (~10 ppm) in the ¹H NMR spectrum and the appearance of new aromatic and amine protons characteristic of the pyridopyrimidine core. HRMS will confirm the new molecular formula.

Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol showcases the selective functionalization of the C4-bromo position, leaving the C2-chloro group available for subsequent reactions.

  • Principle: Utilizing a palladium catalyst, typically with a phosphine ligand, a catalytic cycle is initiated. The Pd(0) species undergoes oxidative addition into the weaker C-Br bond. The resulting Pd(II) complex then undergoes transmetalation with the activated boronic acid (in the presence of a base) followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The C-Cl bond remains intact due to its higher bond strength and reluctance to undergo oxidative addition under these conditions.

  • Materials:

    • Product from Protocol 1 (or this compound) (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Procedure:

    • In a Schlenk flask, combine the starting material, arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Self-Validating Trustworthiness: Successful coupling is confirmed by ¹H NMR, which will show new signals corresponding to the introduced aryl group, and by MS, which will show the expected increase in molecular weight. The continued presence of the C2-chloro group can be confirmed if that moiety was intended to be retained.

Part 4: Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as toxic if swallowed and causes serious eye irritation.[2] It may also cause skin and respiratory irritation.[11][12]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][12][13]

    • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid breathing dust or vapors.

    • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion: A Strategic Asset for Chemical Innovation

This compound is far more than a simple chemical reagent; it is a sophisticated synthetic platform. Its well-defined and orthogonal reactivity allows for the logical and efficient assembly of complex heterocyclic structures. By enabling chemists to perform selective SNAr, cross-coupling, and carbonyl chemistry in a controlled, sequential manner, it significantly shortens synthetic routes and facilitates the rapid generation of compound libraries for screening in drug discovery and materials science. Mastering the chemistry of this building block provides a distinct advantage in the pursuit of novel molecular architectures with tailored functions.

References

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  • Autech Industry Co.,Limited. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • PubChem. 4-Bromopyridine-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • PubMed Central (PMC). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. [Link]

  • PubMed Central (PMC). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. [Link]

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  • ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? [Link]

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An In-depth Technical Guide to the Discovery and Initial Synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Pyridine derivatives, in particular, are privileged structures due to their prevalence in biologically active compounds and functional materials. Among the vast array of substituted pyridines, 4-Bromo-2-chloropyridine-3-carboxaldehyde has emerged as a highly valuable and versatile intermediate. Its unique arrangement of substituents—a nucleophilic substitution-prone chlorine at the 2-position, a cross-coupling-ready bromine at the 4-position, and a reactive aldehyde at the 3-position—offers orthogonal chemical handles for sequential and site-selective modifications. This guide provides a comprehensive overview of the discovery and initial synthetic approaches to this important building block, offering insights into the chemical principles that underpin its preparation and utility.

The Synthetic Challenge and Strategic Approach: The Vilsmeier-Haack Reaction

The initial synthesis of polysubstituted pyridines like this compound presented a significant synthetic challenge, requiring precise control over regioselectivity. The introduction of a formyl group onto an electron-deficient pyridine ring, already bearing halogen substituents, is not a trivial transformation. The seminal approach to this class of compounds relies on a classic and powerful formylation method: the Vilsmeier-Haack reaction.[1][2][3]

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] The resulting electrophilic species, a chloroiminium salt, is then capable of attacking the aromatic ring.[2][3]

Causality in Experimental Design: Why the Vilsmeier-Haack Reaction?

The choice of the Vilsmeier-Haack reaction for the synthesis of this compound is dictated by several key factors:

  • Activation of the Formylating Agent: Formyl chloride, the simplest acyl chloride for formylation, is unstable. The Vilsmeier-Haack reaction provides a stable and effective electrophilic formylating agent in the form of the chloroiminium salt.[2][3]

  • Regioselectivity on Halopyridines: The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen deactivates the ring towards electrophilic substitution. However, the Vilsmeier reagent is a potent electrophile capable of reacting with such deactivated systems. The directing effects of the existing substituents guide the formylation to the desired position.

  • Mild Reaction Conditions: Compared to other formylation methods that may require high temperatures or harsh reagents, the Vilsmeier-Haack reaction can often be performed under relatively mild conditions, which is crucial for preserving the sensitive halogen substituents on the pyridine ring.[1]

The Initial Synthesis: A Step-by-Step Protocol

The logical workflow for the initial synthesis can be depicted as follows:

G cluster_0 Starting Material Preparation cluster_1 Vilsmeier-Haack Formylation cluster_2 Hydrolysis and Product Formation Pyridine Pyridine 2-Chloropyridine 2-Chloropyridine Pyridine->2-Chloropyridine Chlorination 2-Chloro-4-bromopyridine 2-Chloro-4-bromopyridine 2-Chloropyridine->2-Chloro-4-bromopyridine Bromination Intermediate_Complex Intermediate_Complex 2-Chloro-4-bromopyridine->Intermediate_Complex Electrophilic Attack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) POCl3 POCl3 Vilsmeier_Reagent->Intermediate_Complex Final_Product 4-Bromo-2-chloropyridine- 3-carboxaldehyde Intermediate_Complex->Final_Product Aqueous Workup

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical Reconstruction based on Analogous Procedures)

The following protocol is a representative, self-validating procedure reconstructed from established methodologies for the Vilsmeier-Haack formylation of halopyridines.

Step 1: Formation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a viscous, often pale-yellow mixture.

Step 2: Formylation of 2-Chloro-4-bromopyridine

  • Dissolve 2-chloro-4-bromopyridine (1.0 eq.) in a minimal amount of an inert solvent such as dichloromethane or use neat if it is a liquid.

  • Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0 °C.

  • Slowly warm the reaction mixture to the desired temperature (typically between 60-80 °C) and heat for several hours (monitoring by TLC is recommended).

Step 3: Hydrolysis and Product Isolation

  • After the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralize the acidic solution by the portion-wise addition of a base, such as sodium carbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mechanistic Insights

The mechanism of the Vilsmeier-Haack reaction is a two-stage process.

Stage 1: Formation of the Vilsmeier Reagent

The reaction begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species and chloride to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

G DMF DMF Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) Adduct->Vilsmeier_Reagent Elimination Phosphate Phosphate byproduct Adduct->Phosphate

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-deficient 2-chloro-4-bromopyridine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup to yield the final aldehyde product.

Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound128071-84-1C₆H₃BrClNO220.45
2-Chloro-4-bromopyridine73583-37-6C₅H₃BrClN192.44

Data sourced from PubChem.[5]

Applications in Drug Discovery and Beyond

The discovery and development of a reliable synthetic route to this compound have had a significant impact on several areas of chemical research:

  • Medicinal Chemistry: The aldehyde functionality serves as a versatile handle for constructing more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations. The orthogonal reactivity of the chloro and bromo substituents allows for selective introduction of various pharmacophores through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively. This has made it a key building block in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of novel pesticides and herbicides.

  • Materials Science: The pyridine core and its substituents can be incorporated into organic light-emitting diodes (OLEDs), polymers, and other functional materials where the electronic properties of the pyridine ring are advantageous.

Conclusion

The synthesis of this compound, primarily achieved through the strategic application of the Vilsmeier-Haack reaction, stands as a testament to the power of classic organic reactions in accessing novel and highly functionalized chemical entities. The thoughtful design of this molecule, with its three distinct reactive sites, has made it an invaluable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its initial synthesis, the underlying chemical principles, and its significance as a versatile building block, underscoring the importance of fundamental synthetic chemistry in driving scientific innovation.

References

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  • ACS Publications. One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. (2016). The Journal of Organic Chemistry. [Link]

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  • Google Patents. Process for producing 4-bromo-2-chlorophenols. (1980). US4223166A.
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4-Bromo-2-chloropyridine-3-carboxaldehyde safety, handling, and MSDS

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Executive Summary

This compound is a halogenated pyridine derivative that serves as a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature—featuring an aldehyde, a chloro-substituent, and a bromo-substituent on a pyridine ring—offers versatile reactivity for constructing complex molecular architectures. However, this reactivity also necessitates a thorough understanding of its associated hazards. This guide provides a comprehensive overview of the critical safety, handling, and emergency protocols for this compound, designed for researchers, chemists, and professionals in drug development. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the causality behind safety protocols to foster a proactive safety culture in the laboratory.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe handling is understanding the compound's fundamental properties. These characteristics influence its behavior under various laboratory conditions, from storage to reaction and disposal.

PropertyValueSource
CAS Number 128071-84-1[1][2][3]
Molecular Formula C₆H₃BrClNO[1][3]
Molecular Weight 220.45 g/mol [1]
Appearance Solid (Pale yellow appearance is noted for similar compounds)[4]
Storage Temperature 2-8°C recommended for long-term stability[3]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A comprehensive risk assessment must precede any handling of this material. The Globally Harmonized System (GHS) provides the primary framework for its classification.

GHS Classification

The compound's primary hazards stem from its acute toxicity and irritant properties. The aldehyde functional group can act as an electrophile and a respiratory irritant, while halogenated aromatic systems can exhibit various toxicological effects.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Sources:[1][2][3][5][6]

Signal Word: Danger [1][2]

The Logic of Hazard Control

Effective management of this compound relies on the "Hierarchy of Controls," a systematic approach to mitigating risk. This guide emphasizes engineering controls and administrative protocols as the primary defense, with Personal Protective Equipment (PPE) serving as the final, essential barrier.

cluster_0 Hierarchy of Hazard Control for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Difficult) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Closed Systems) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls.

Exposure Control and Personal Protection

Preventing chemical exposure is paramount. The following engineering controls and PPE are mandatory when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7][8] The causality is clear: the compound is a suspected respiratory irritant, and local exhaust ventilation is the most effective method to capture contaminants at the source.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is a non-negotiable aspect of laboratory infrastructure when working with eye irritants.[7][8]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be deliberate and based on the specific hazards of the compound.[9]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust meet ANSI Z87.1 standards. Goggles provide a seal around the eyes, which is critical for protecting against the serious eye irritation hazard (H319) posed by splashes or airborne particles.[7][10]
Face ShieldTo be worn over goggles during procedures with a high risk of splashing (e.g., transferring large quantities, heating solutions). This provides a secondary layer of protection for the entire face.[9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice for incidental contact. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination. For extended handling, consult a glove compatibility chart.[7][10]
Body Protection Laboratory CoatA flame-retardant lab coat, fully buttoned, is required to protect against skin contact and contamination of personal clothing.[7]
Respiratory Protection NIOSH-Approved RespiratorA respirator (e.g., N95 for solids, or one with an organic vapor cartridge for solutions) may be required if engineering controls are insufficient or during emergency situations. Use must be in accordance with a formal respiratory protection program.[7][11]

Safe Handling, Storage, and Experimental Workflow

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[3] The compound should be "stored locked up" due to its acute oral toxicity, limiting access to authorized personnel only.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which can lead to vigorous or exothermic reactions.[7] The aldehyde group is susceptible to oxidation, while the pyridine nitrogen is basic and will react with strong acids.

Standard Operating Procedure (SOP) for a Typical Reaction

This section outlines a self-validating protocol for using this compound as a starting material in a hypothetical Wittig reaction. The protocol integrates safety checks at each critical step.

Objective: Synthesis of 4-Bromo-2-chloro-3-(vinyl)pyridine.

  • Pre-Experiment Verification:

    • Confirm the chemical fume hood has a valid certification and show flow is adequate.

    • Ensure the safety shower and eyewash station in the immediate vicinity are unobstructed.

    • Verify availability of the correct fire extinguisher (dry chemical, CO₂).[7]

    • Review the specific MSDS for all reagents involved in the reaction.

  • Reagent Preparation (in fume hood):

    • Don all required PPE (goggles, lab coat, nitrile gloves).

    • Weigh the required amount of this compound onto weighing paper within the fume hood to contain any dust.

    • Carefully transfer the solid to the reaction vessel.

  • Reaction Execution:

    • The reaction is assembled in the fume hood. All additions of reagents and solvents are performed slowly to control any potential exothermic events.

    • The reaction is continuously monitored. Any unexpected changes in color, temperature, or gas evolution should prompt an immediate re-evaluation of the procedure.

  • Work-up and Purification:

    • Quenching of the reaction is done carefully, often by slowly adding the reaction mixture to an ice-water bath to dissipate heat.

    • All solvent removal via rotary evaporation must be vented to the fume hood or an appropriate house vacuum trap system.

  • Post-Experiment Decontamination:

    • All contaminated glassware must be rinsed with an appropriate solvent (e.g., acetone) in the fume hood. The rinsate is collected as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable decontaminating agent.

    • Dispose of used PPE in the designated solid waste stream. Wash hands thoroughly after removing gloves.[2]

cluster_1 Experimental Workflow with Integrated Safety cluster_2 start Start: Review SOP & MSDS prep Preparation in Fume Hood (Weighing, Don PPE) start->prep Verify Controls react Reaction Setup (Slow Addition, Monitor) prep->react Transfer Reagents workup Work-up & Purification (Controlled Quench) react->workup Reaction Complete decon Decontamination (Glassware, Surfaces) workup->decon Isolate Product waste Waste Disposal (Segregated Waste Streams) decon->waste Collect Waste end End: Documentation waste->end Secure Area check1 Check Fume Hood check1->prep check2 Inspect PPE check2->prep check3 Monitor Temp check3->react check4 Label Waste check4->waste

Sources

commercial availability and suppliers of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-chloropyridine-3-carboxaldehyde for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a critical chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will explore its commercial availability, key suppliers, quality control protocols, and safe handling procedures to empower your discovery and development workflows.

Compound Profile and Strategic Importance

Chemical Identity

This compound is a polysubstituted heterocyclic aldehyde. Its distinct arrangement of a pyridine core functionalized with a bromine atom, a chlorine atom, and a reactive carboxaldehyde group makes it a highly versatile building block in synthetic chemistry.

PropertyValueSource
CAS Number 128071-84-1[1][2]
Molecular Formula C₆H₃BrClNO[1][2]
Molecular Weight 220.45 g/mol [1]
IUPAC Name 4-bromo-2-chloropyridine-3-carbaldehyde[1]
Synonyms 4-bromo-2-chloronicotinaldehyde
Significance in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific functionalization of this compound offers three distinct points for chemical modification. The aldehyde group is amenable to reactions like condensations, reductions, and oxidations, while the chloro and bromo substituents can be targeted in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This trifecta of reactivity allows chemists to rapidly generate diverse libraries of novel compounds, accelerating the hit-to-lead process in drug discovery programs. Pyridine derivatives, in general, are foundational for creating therapeutics, agrochemicals, and other specialized fine chemicals[3][4].

Commercial Sourcing and Procurement

Leading Commercial Suppliers

The procurement of high-quality starting materials is a critical first step for any research program. This compound is available from several reputable chemical suppliers, though catalog availability, purity, and lead times may vary.

SupplierPurity Levels OfferedTypical Quantities
Sigma-Aldrich (Ambeed) 95%Gram scale
AOBChem 97%250mg, 500mg, 1g, 5g
Thermo Fisher Scientific Varies by brandGram scale
VWR (Avantor) Varies by brandGram scale
BLD Pharmatech ≥98%Gram to multi-gram scale

Disclaimer: This list is not exhaustive. Researchers should always verify stock and request quotes directly from suppliers.

Key Procurement Considerations
  • Purity Verification: Always demand a lot-specific Certificate of Analysis (CoA). For sensitive applications, purity of ≥97% is recommended. The CoA should confirm identity and purity via ¹H NMR, HPLC, or GC-MS.

  • Supplier Auditing: For later-stage development and potential scale-up, select a supplier with a strong quality management system and the capability to produce larger batches under consistent specifications.

  • Lead Time & Logistics: This compound is often synthesized in batches. Inquire about current stock levels and typical lead times for backordered items to prevent project delays. Note that China is a significant country of origin for this intermediate.

Synthesis, Quality Control, and Analytical Protocols

Common Synthetic Pathway

A plausible and widely used industrial synthesis for this class of compounds involves a two-step process: regioselective halogenation followed by formylation. The Vilsmeier-Haack reaction is a standard and efficient method for introducing a formyl group onto an electron-rich or activated aromatic ring system[5].

Caption: Vilsmeier-Haack formylation of a pyridine precursor.

Causality: The directing effects of the existing chloro and bromo substituents on the pyridine ring guide the incoming electrophilic Vilsmeier reagent to the C3 position, resulting in the desired product. Incomplete reactions or side reactions can lead to impurities such as unreacted starting material or isomeric byproducts, necessitating robust purification and quality control.

Mandatory Quality Control Protocol: HPLC-UV Purity Assessment

This protocol provides a self-validating system to confirm the purity of incoming material.

Objective: To quantify the purity of this compound as a percentage of the total peak area detected by UV absorbance.

Materials & Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade

  • Trifluoroacetic Acid (TFA)

  • This compound sample

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in Acetonitrile.

    • Perform a 1:10 dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0.0 min: 10% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 10% B

      • 20.0 min: 10% B

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate purity using the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing A Prepare Mobile Phases (A: H₂O/TFA, B: ACN/TFA) B Prepare Sample (1.0 mg/mL stock -> 0.1 mg/mL final) C Equilibrate C18 Column with Mobile Phase B->C D Inject 5 µL of Sample C->D E Run Gradient Elution (20 min) D->E F Detect at 254 nm E->F G Integrate Chromatogram Peaks F->G H Calculate Area Percent Purity G->H

Caption: Standard operating procedure for HPLC purity validation.

Safety, Handling, and Storage

GHS Hazard Identification

This compound is classified as hazardous. Adherence to safety protocols is mandatory.

  • Signal Word: Danger[1]

  • Hazard Statements:

    • H301: Toxic if swallowed[1][6].

    • H319: Causes serious eye irritation[1].

  • GHS Pictograms: GHS06 (Skull and Crossbones).

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this solid material within a certified chemical fume hood to prevent inhalation of dust.

  • PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor/physician[6]. Rinse mouth[6].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6].

Storage and Stability
  • Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Temperature: For long-term stability, refrigerated storage at 2-8°C is recommended.

  • Security: Store in a locked cabinet or a secure, controlled-access area as per regulations for toxic substances[6].

References

  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
  • 4-Bromo-2-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 53485226. PubChem. [Link]

  • This compound. AOBChem USA.
  • SAFETY DATA SHEET - 4-Bromo-2-chloropyridine. Fisher Scientific.
  • SAFETY D
  • Buy 3-Bromo-2-chloropyridine-4-carboxaldehyde | 1227602-82-5. Smolecule.
  • Understanding Pyridine Aldehyde Intermediates in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Bromo-4-chloropyridine. Chem-Impex. [Link]

Sources

literature review of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-chloropyridine-3-carboxaldehyde: Synthesis, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, substituted pyridines are particularly prominent due to their presence in numerous natural products and pharmaceuticals. This compound is a trifunctionalized pyridine derivative that serves as a highly valuable and versatile building block for the synthesis of complex molecular architectures.

This guide provides an in-depth analysis of this compound for researchers, chemists, and professionals in drug development. We will explore its synthesis, physicochemical properties, unique reactivity profile, and its strategic applications as a pivotal intermediate in the creation of novel chemical entities. The strategic placement of an aldehyde, a chloro group, and a bromo group on the pyridine core offers a rich platform for sequential and regioselective chemical transformations.

Molecular Profile and Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and synthesis.

IUPAC Name: 4-bromo-2-chloropyridine-3-carbaldehyde[1] CAS Number: 128071-84-1[1][2] Molecular Formula: C₆H₃BrClNO[1][2] Molecular Weight: 220.45 g/mol [1]

G N1 N C2 C N1->C2 C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 CHO_C C C3->CHO_C C5 C C4->C5 Br Br C4->Br C6 C C5->C6 H5 H C5->H5 C6->N1 H6 H C6->H6 CHO_H H CHO_C->CHO_H CHO_O O CHO_C->CHO_O

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Weight 220.45 g/mol PubChem[1]
Molecular Formula C₆H₃BrClNO PubChem[1]
IUPAC Name 4-bromo-2-chloropyridine-3-carbaldehyde PubChem[1]
CAS Number 128071-84-1 PubChem[1]
Appearance Solid (typical) General knowledge

| Solubility | Soluble in organic solvents like ethanol, DMF | ChemBK[3] |

Synthesis Strategies

The synthesis of polysubstituted pyridines requires careful regiochemical control. While specific literature detailing the synthesis of this compound is sparse, its preparation can be logically deduced from established methodologies in heterocyclic chemistry, such as the sequential halogenation and formylation of pyridine precursors.

A plausible synthetic approach involves a multi-step sequence starting from a readily available chloropyridine derivative. The key challenge lies in the precise introduction of the bromine and aldehyde groups at the C4 and C3 positions, respectively.

SynthesisWorkflow cluster_0 Synthetic Pathway Start 2-Chloropyridine Precursor Step1 Introduction of Formyl Group (C3) Start->Step1 Intermediate1 2-Chloropyridine-3-carboxaldehyde Step1->Intermediate1 Step2 Regioselective Bromination (C4) Intermediate1->Step2 Product 4-Bromo-2-chloropyridine- 3-carboxaldehyde Step2->Product

Caption: A plausible synthetic workflow for the target compound.

Representative Experimental Protocol: Regioselective Bromination

This protocol is a representative example based on general chemical principles for the bromination of an activated pyridine ring.

  • Dissolution: Dissolve the precursor, 2-chloropyridine-3-carboxaldehyde (1.0 eq), in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (1.1 eq) in the same solvent, dropwise to the cooled mixture. The electron-withdrawing nature of the existing substituents directs the bromination.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Unambiguous characterization is critical to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the substituents on the pyridine ring.

Table 2: Predicted Spectroscopic Data

Spectroscopic Method Key Signals and Predicted Chemical Shifts (ppm)
¹H NMR ~10.0-10.3 (s, 1H, -CHO), ~8.5 (d, 1H, Pyridine H-6), ~7.8 (d, 1H, Pyridine H-5)
¹³C NMR ~190 (C=O), ~155 (C-Cl), ~152 (C-H), ~130 (C-CHO), ~125 (C-Br), ~122 (C-H)
Mass Spec (HRMS) Molecular ion peak (M+H)⁺ at m/z ~220.9, exhibiting a characteristic isotopic pattern due to the presence of one bromine and one chlorine atom.

| Infrared (IR) | ~1700-1715 cm⁻¹ (strong, C=O stretch of aldehyde), ~1550-1600 cm⁻¹ (C=N, C=C stretch of pyridine ring) |

Chemical Reactivity: A Trifecta of Functionality

The synthetic utility of this compound stems from the distinct and addressable reactivity of its three functional groups. This allows for a modular and selective approach to building molecular complexity.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_chloro C2-Chloro Reactions cluster_bromo C4-Bromo Reactions center 4-Bromo-2-chloro- pyridine-3-carboxaldehyde reductive_amination Reductive Amination center->reductive_amination R-NH₂, reductant wittig Wittig Reaction center->wittig Phosphorus ylide oxidation Oxidation center->oxidation Oxidant reduction Reduction center->reduction NaBH₄ snar Nucleophilic Aromatic Substitution (SNAr) center->snar Nu⁻ suzuki Suzuki Coupling center->suzuki R-B(OH)₂, Pd catalyst buchwald Buchwald-Hartwig Amination center->buchwald R₂NH, Pd catalyst sonogashira Sonogashira Coupling center->sonogashira Alkyne, Pd/Cu catalyst

Caption: Key reaction pathways for this compound.

A. Reactivity of the Aldehyde Group

The aldehyde functionality is highly electrophilic due to the combined electron-withdrawing effects of the pyridine nitrogen and the two halogen atoms. This makes it an excellent substrate for a variety of nucleophilic addition reactions.[4]

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride) yields substituted aminomethylpyridines, a common step in constructing pharmacophores.

  • Condensation Reactions: Forms imines (Schiff bases) upon reaction with primary amines, which can be further modified or used as is.[5][6]

  • Oxidation: Can be easily oxidized to the corresponding 4-bromo-2-chloropyridine-3-carboxylic acid, providing another key synthetic handle.[7]

  • Reduction: Selective reduction (e.g., with sodium borohydride) affords the (4-bromo-2-chloropyridin-3-yl)methanol.[6]

B. Orthogonal Reactivity of the Halogens

The true power of this building block lies in the differential reactivity of the C-Cl and C-Br bonds, which allows for selective functionalization.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the C2 position is activated by the adjacent electron-withdrawing pyridine nitrogen. This makes it susceptible to displacement by strong nucleophiles (e.g., alkoxides, thiolates, amines) via an SNAr mechanism. This reaction typically leaves the C4-bromo group untouched.[8]

  • Transition Metal-Catalyzed Cross-Coupling at C4: The C-Br bond is significantly more reactive than the C-Cl bond in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step to the metal catalyst (commonly palladium).[8] This regioselectivity allows for the introduction of aryl, alkyl, alkynyl, or amino groups specifically at the C4 position.

Applications in Drug Discovery

Halogenated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][10] this compound serves as a "scaffold" that can be elaborated in a controlled, stepwise manner to generate libraries of diverse compounds for biological screening.

DrugDiscovery cluster_diversification Molecular Diversification Scaffold Starting Scaffold (4-Bromo-2-chloro-pyridine-3-carboxaldehyde) Mod1 Reaction at Aldehyde (R1) Scaffold->Mod1 Mod2 Reaction at C4-Br (R2) Scaffold->Mod2 Mod3 Reaction at C2-Cl (R3) Scaffold->Mod3 Library Compound Library (Diverse R1, R2, R3 groups) Mod1->Library Mod2->Library Mod3->Library Screening Biological Screening (HTS) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead

Caption: Role of the scaffold in a typical drug discovery workflow.

The strategic value of this intermediate lies in its ability to:

  • Introduce Diversity: The three reactive sites allow for the introduction of a wide range of functional groups (R1, R2, R3) to systematically explore the chemical space around the pyridine core.

  • Modulate Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, while the attached functional groups can be tailored to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

  • Act as a Privileged Structure: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs, making it a favorable starting point for new discovery programs.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are mandatory.

  • GHS Hazard Classification: According to aggregated GHS data, this compound is classified as:

    • Acute Toxicity, Oral (Danger): H301 - Toxic if swallowed.[1]

    • Serious Eye Irritation (Warning): H319 - Causes serious eye irritation.[1]

    • It may also cause skin and respiratory irritation based on data for similar compounds.[11][12]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).[11]

    • Safety goggles or a face shield.[11]

    • A lab coat.

  • Hygiene: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

References

  • PubChem. 4-Bromo-2-chloropyridine-3-carbaldehyde. Available from: [Link]

  • PubChem. 4-Bromopyridine-2-carbaldehyde. Available from: [Link]

  • AOBChem USA. This compound. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding Pyridine Aldehyde Intermediates in Drug Discovery. Available from: [Link]

  • ChemBK. 4-Bromopyridine 2-carboxaldehyde. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. Available from: [Link]

  • Chem-Impex. 3-Bromo-4-chloropyridine. Available from: [Link]

Sources

Methodological & Application

An Application Note on the Regioselective Synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the two-step synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Starting from commercially available 2-chloropyridine, the methodology employs a Vilsmeier-Haack formylation followed by a regioselective electrophilic bromination. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and expert commentary to ensure reproducible and high-yield synthesis.

Strategic Overview & Rationale

The synthesis of polysubstituted pyridines is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The target molecule, this compound, incorporates three distinct functional handles—a formyl group, a chloro group, and a bromo group—positioned strategically for subsequent chemical modifications.

Our synthetic approach is a robust, two-step sequence designed for efficiency and regiochemical control:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C-3 position of 2-chloropyridine. This classic reaction is well-suited for the formylation of electron-rich and moderately activated heteroaromatic compounds.[1][2]

  • Electrophilic Bromination: Installation of a bromine atom at the C-4 position of the 2-chloro-3-pyridinecarboxaldehyde intermediate. The regioselectivity of this step is dictated by the directing effects of the pre-existing substituents.

This strategy avoids the use of highly pyrophoric organolithium reagents, which can be an alternative but pose significant handling challenges.[3][4][5]

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, proceeding from the starting material to the final product through a key intermediate.

G A 2-Chloropyridine B 2-Chloro-3-pyridinecarboxaldehyde A->B  Step 1: Vilsmeier-Haack Formylation  (POCl3, DMF) C This compound B->C  Step 2: Electrophilic Bromination  (Br2, H2SO4)

Figure 1: High-level workflow for the synthesis of the target compound.

Part I: Vilsmeier-Haack Formylation of 2-Chloropyridine

Principle and Mechanism

The Vilsmeier-Haack reaction facilitates the formylation of activated aromatic and heteroaromatic compounds.[2][6] The process involves two key stages: the formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion, followed by an electrophilic aromatic substitution.[7]

  • Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This generates the highly electrophilic chloroiminium cation, often referred to as the Vilsmeier reagent.[8]

  • Electrophilic Attack: The 2-chloropyridine ring, being moderately activated, attacks the electrophilic carbon of the Vilsmeier reagent. The substitution preferentially occurs at the C-3 position due to the electronic nature of the pyridine ring.

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, where it is readily hydrolyzed to yield the final aldehyde product.

Mechanism of Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start 2-Chloropyridine Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product 2-Chloro-3-pyridine- carboxaldehyde Intermediate->Product H₂O Workup

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount (mmol) Volume / Mass Notes
2-Chloropyridine 113.55 100 11.36 g (9.42 mL) Starting Material
Phosphoryl Chloride (POCl₃) 153.33 300 46.0 g (27.9 mL) Vilsmeier Reagent Component
N,N-Dimethylformamide (DMF) 73.09 300 21.9 g (23.2 mL) Vilsmeier Reagent Component, Solvent
Dichloromethane (DCM) 84.93 - 150 mL Solvent
Sodium Acetate (NaOAc) 82.03 560 45.9 g For neutralization during workup

| Water (H₂O) | 18.02 | - | 200 mL | For hydrolysis and workup |

Procedure:

  • Vilsmeier Reagent Preparation: To a dry 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-Dimethylformamide (DMF). Cool the flask to 0 °C in an ice-water bath.

  • Add phosphoryl chloride (POCl₃) dropwise to the DMF via the dropping funnel over 30 minutes. Ensure the internal temperature is maintained below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction with 2-Chloropyridine: Add Dichloromethane (DCM) to the flask, followed by the dropwise addition of 2-chloropyridine over 20 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Isolation: After the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

  • Prepare a solution of sodium acetate in water. Slowly and carefully quench the reaction by adding the sodium acetate solution dropwise. Caution: This is a highly exothermic process. Maintain vigorous stirring and control the rate of addition to keep the temperature below 25 °C.

  • After the quench is complete, stir the biphasic mixture for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford 2-chloro-3-pyridinecarboxaldehyde as a solid.

Expert Insights & Troubleshooting
  • Causality of Reagent Stoichiometry: An excess of the Vilsmeier reagent (typically 2-3 equivalents) is used to ensure complete conversion of the 2-chloropyridine, which is a moderately reactive substrate.

  • Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent quenching step are highly exothermic. Strict temperature control is critical to prevent runaway reactions and the formation of undesired byproducts.

  • Hydrolysis and Workup: The iminium salt intermediate is relatively stable. Hydrolysis is necessary to liberate the aldehyde. Using a buffered solution or a mild base like sodium acetate for the quench is preferable to strong bases, which can induce side reactions with the product.[7]

  • Purity of Reagents: The use of anhydrous solvents and fresh, high-purity POCl₃ is essential for optimal results. Moisture will prematurely quench the Vilsmeier reagent.

Part II: Regioselective Bromination

Principle and Regioselectivity

The second step involves the electrophilic bromination of the 2-chloro-3-pyridinecarboxaldehyde intermediate. The regiochemical outcome is governed by the electronic properties of the substituents on the pyridine ring.

  • 2-Chloro Group: An electron-withdrawing group that is deactivating but directs incoming electrophiles to the ortho and para positions (C3 and C5).

  • 3-Formyl Group: A strongly electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position (C5).

Both groups deactivate the ring towards electrophilic substitution. However, the C4 position is para to the chloro group and meta to the strongly deactivating formyl group. The C5 position is meta to the formyl group but also ortho to the chloro group, which may provide some activation relative to other positions. In strongly acidic media, such as oleum or concentrated sulfuric acid, electrophilic bromination of deactivated pyridines can be achieved. The directing effects converge to favor substitution at the C4 position.

Detailed Experimental Protocol

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount (mmol) Volume / Mass Notes
2-Chloro-3-pyridinecarboxaldehyde 141.55 50 7.08 g Starting Material
Fuming Sulfuric Acid (20% SO₃) - - 30 mL Solvent and Catalyst
Bromine (Br₂) 159.81 55 8.79 g (2.82 mL) Brominating Agent
Sodium bisulfite (NaHSO₃) 104.06 - As needed To quench excess Br₂

| Ice | - | - | ~200 g | For workup |

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and gas outlet connected to a scrubber (containing sodium thiosulfate solution), add fuming sulfuric acid.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add the 2-chloro-3-pyridinecarboxaldehyde in portions, ensuring the temperature does not exceed 15 °C.

  • Once the addition is complete, add bromine (Br₂) dropwise via the dropping funnel over 20 minutes.

  • After the addition, remove the ice bath and slowly heat the reaction mixture to 70-80 °C. Maintain this temperature for 8-12 hours, monitoring the reaction by HPLC or LC-MS.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic process.

  • The product will precipitate as a solid. Neutralize the acidic solution carefully with a saturated solution of sodium hydroxide or sodium carbonate until the pH is ~7. Keep the solution cool in an ice bath during neutralization.

  • Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water.

  • To remove any residual bromine color, the crude solid can be washed with a dilute solution of sodium bisulfite.

  • Purification: Dry the crude solid under vacuum. The product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a pure crystalline solid.

Characterization Data for Final Product
PropertyValue
Chemical Name This compound
CAS Number 128071-84-1[9]
Molecular Formula C₆H₃BrClNO[9][10]
Molecular Weight 220.45 g/mol
Appearance Off-white to pale yellow solid
Purity (Typical) >97% (by HPLC)
Expert Insights & Troubleshooting
  • Choice of Brominating System: For deactivated substrates like this, a potent electrophilic brominating system is required. Bromine in fuming sulfuric acid provides a highly acidic environment that protonates the pyridine nitrogen, further deactivating the ring, but also generates a powerful brominating species. N-bromosuccinimide (NBS) can also be an effective reagent for such transformations.[11]

  • Reaction Monitoring: It is crucial to monitor the reaction to completion to maximize yield while avoiding potential side reactions or degradation from prolonged heating in strong acid.

  • Safety: Bromine is highly corrosive and toxic. Fuming sulfuric acid is extremely corrosive. Both should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

References

  • Fort, Y., & Rodriguez, A. L. (2003). First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. The Journal of Organic Chemistry, 68(12), 4918–4922. [Link][3][4][5][12]

  • Gros, P., Fort, Y., & Caubere, P. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805. [Link][13]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][1]

  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 3029-3035. [Link][6]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4085-4093. [Link][2]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][8]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][7]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link][9]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. [Link][14]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link][15]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link][16]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link][17]

  • PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. Retrieved from [Link][10]

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Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Selective Functionalization of a Privileged Heterocycle

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals and functional materials. The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is therefore of paramount importance. 4-Bromo-2-chloropyridine-3-carboxaldehyde is a versatile building block that offers multiple handles for synthetic elaboration. The presence of two distinct halogen atoms (bromine and chlorine) and a reactive aldehyde group presents a unique challenge and opportunity for selective chemical modification.

This application note provides a detailed, field-proven protocol for the highly selective Suzuki-Miyaura cross-coupling reaction at the C4-position of this compound. By leveraging the inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions, this protocol enables the efficient synthesis of 4-aryl-2-chloropyridine-3-carboxaldehydes, which are valuable intermediates for further diversification.

The Mechanistic Rationale: Exploiting Differential Reactivity

The success of this selective Suzuki-Miyaura coupling hinges on the well-established principles of palladium-catalyzed cross-coupling reactions. The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The chemoselectivity of the reaction is determined in the initial oxidative addition step.

The C-Br bond is significantly weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the stronger and more electron-rich C-Cl bond.[3] This difference in bond dissociation energy is the primary driver for the observed selectivity. While modern catalyst systems with bulky, electron-rich phosphine ligands have been developed to activate C-Cl bonds, a judicious choice of catalyst and ligand can ensure that the reaction proceeds exclusively at the more reactive C-Br bond.

The presence of the electron-withdrawing aldehyde group at the 3-position influences the electronic properties of the pyridine ring, potentially affecting the reactivity of the adjacent halogen atoms. However, the intrinsic reactivity difference between bromine and chlorine is substantial enough to achieve high selectivity under carefully optimized conditions.[4] Furthermore, while aldehyde groups can sometimes interfere with the catalytic cycle or be sensitive to basic reaction conditions, several studies have demonstrated the feasibility of performing Suzuki-Miyaura couplings on aldehyde-bearing substrates without the need for a protecting group.[2][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Selective at C-Br) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R')L2 Transmetalation (with R'-B(OR)2) Product Product Ar-Pd(II)(R')L2->Product Reductive Elimination Catalyst_Regen Catalyst_Regen->Pd(0)L2 Catalyst Regeneration Substrate 4-Bromo-2-chloro pyridine-3-carboxaldehyde Boronic_Acid R'-B(OR)2

Figure 1: Selective Suzuki Coupling at the C-Br Bond.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a robust starting point for the selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents
ReagentGradeSupplierNotes
This compound>97%Commercial Source
Arylboronic Acid>98%Commercial Source
Tetrakis(triphenylphosphine)palladium(0)Catalyst GradeCommercial SourceCan be sensitive to air and light. Store under an inert atmosphere.
Sodium Carbonate (Na₂CO₃)Anhydrous, >99.5%Commercial Source
1,4-DioxaneAnhydrous, >99.8%Commercial SourceUse a freshly opened bottle or distill from a suitable drying agent.
Deionized WaterHigh PurityIn-houseDegas before use.
Reaction Setup and Procedure

Experimental_Workflow cluster_prep I. Reaction Setup cluster_reaction II. Reaction Execution cluster_workup III. Work-up and Purification A 1. Add solid reagents to a dry Schlenk flask: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Na₂CO₃ (2.0 equiv) - Pd(PPh₃)₄ (0.03 equiv) B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add degassed solvents via syringe: - 1,4-Dioxane - Water (typically 4:1 to 5:1 ratio) B->C D 4. Heat the reaction mixture to 90-100 °C with vigorous stirring. C->D E 5. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours). D->E F 6. Cool the reaction mixture to room temperature. E->F G 7. Dilute with ethyl acetate and water. F->G H 8. Separate the organic layer, and extract the aqueous layer with ethyl acetate. G->H I 9. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. H->I J 10. Concentrate the filtrate under reduced pressure. I->J K 11. Purify the crude product by flash column chromatography. J->K

Figure 2: Experimental Workflow Diagram.
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), sodium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 to 5:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Heating and Stirring: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-chloropyridine-3-carboxaldehyde.

Key Considerations and Optimization Strategies

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this transformation. The triphenylphosphine ligands are generally not activating enough to promote significant C-Cl bond coupling under these conditions, thus ensuring high selectivity for the C-Br bond. For particularly challenging substrates, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with PPh₃ can be used. Avoid using highly active, bulky phosphine ligands (e.g., SPhos, XPhos) as they may lead to a loss of selectivity and promote coupling at the C-Cl position.

  • Base: Sodium carbonate is a commonly used and effective base for this reaction. Other bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be employed. The choice of base can influence the reaction rate and should be optimized if necessary.

  • Solvent: A mixture of an organic solvent and water is typically used in Suzuki-Miyaura couplings. 1,4-Dioxane/water is a common and effective solvent system. Other solvent systems such as toluene/water or THF/water can also be screened. The presence of water is crucial for the transmetalation step.[6]

  • Temperature: The reaction is typically run at elevated temperatures (90-100 °C) to ensure a reasonable reaction rate. Lowering the temperature may be possible with more reactive boronic acids, which could be beneficial for sensitive substrates.

  • Arylboronic Acid: This protocol is generally applicable to a wide range of electron-rich, electron-neutral, and electron-deficient arylboronic acids. Sterically hindered boronic acids may require longer reaction times or higher catalyst loadings.

Conclusion

This application note provides a comprehensive and detailed protocol for the selective Suzuki-Miyaura cross-coupling of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high yields and excellent chemoselectivity for the desired 4-aryl-2-chloropyridine-3-carboxaldehyde products. These versatile intermediates can then be further elaborated to access a diverse array of complex molecules for applications in drug discovery and materials science.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483.

  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633–9695.

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.2014 , 53 (15), 3814–3817.

  • Side reactions of the aldehyde group in 5-Bromonicotinaldehyde during coupling - Benchchem.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions | Journal of Chemical Education.

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central.

  • ChemInform Abstract: Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. - ResearchGate.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.

  • Suzuki reaction - Wikipedia.

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed.

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar.

  • Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine - Benchchem.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

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Buchwald-Hartwig amination of 4-Bromo-2-chloropyridine-3-carboxaldehyde conditions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Dihalo-carboxaldehyde Pyridine Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where aryl and heteroaryl amines are ubiquitous structural motifs.

This guide focuses on a particularly challenging yet synthetically valuable substrate: This compound . The successful amination of this molecule offers a direct route to highly functionalized pyridine building blocks. However, the substrate presents a confluence of three distinct challenges that require a carefully orchestrated set of reaction conditions:

  • Regioselectivity: The presence of two different halogen atoms (bromine at C-4 and chlorine at C-2) necessitates precise control to ensure the amine couples at the desired position.

  • Catalyst Inhibition: The pyridine nitrogen's lone pair of electrons can coordinate to the palladium center, potentially deactivating the catalyst and stalling the reaction.[2]

  • Functional Group Compatibility: The aldehyde group is sensitive to certain nucleophiles and strong bases, which can lead to undesired side reactions such as aldol condensation.

As Senior Application Scientists, our goal is not merely to provide a recipe but to elucidate the chemical principles governing the reaction. This document provides a deep dive into the mechanistic considerations, a systematic guide to selecting optimal conditions, a detailed experimental protocol, and a troubleshooting framework to empower researchers to achieve successful and reproducible outcomes.

Mechanistic Rationale & The Question of Regioselectivity

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3][4] Understanding this cycle is paramount to rational protocol design.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex.[5] This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C–N coupled product and regenerate the active Pd(0) catalyst.[1][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex Amine Coordination Complex (Pd-II) oa_complex->amine_complex Amine Coordination (+ R₂NH, - X⁻) amido_complex Palladium Amido Complex (Pd-II) amido_complex->pd0 Reductive Elimination (- Ar-NR₂) amine_complex->amido_complex Deprotonation (+ Base, - Base-H⁺)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Predicting Regioselectivity: C-Br vs. C-Cl

For this compound, the first and typically rate-determining step, oxidative addition, dictates the site of amination. The relative reactivity of aryl halides in this step generally follows the order of bond dissociation energy: C–I > C–Br > C–OTf > C–Cl.[3][4]

Therefore, the palladium catalyst will preferentially add across the weaker Carbon-Bromine bond at the C-4 position over the stronger Carbon-Chlorine bond at the C-2 position. This inherent reactivity difference allows for a highly regioselective mono-amination at the C-4 position, leaving the C-2 chloro-substituent intact for subsequent downstream functionalization. Research on dihalopyridines confirms that selective amination is feasible, often favoring reaction at the more reactive halogen site.[7][8]

Optimizing Reaction Parameters: A Scientist's Guide

The success of this transformation hinges on the judicious selection of four key components: the palladium catalyst system (precatalyst and ligand), the base, the solvent, and the temperature.

The Catalyst System: Shielding Palladium for Success
  • Palladium Source: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladium precatalysts are highly recommended for their superior activity and reproducibility.[3] Buchwald's G3 or G4 precatalysts, for example, are designed to efficiently generate the active monoligated Pd(0) species in situ, often leading to lower catalyst loadings and shorter reaction times.

  • The Ligand (The Catalyst's Control System): The choice of phosphine ligand is arguably the most critical parameter. For an electron-deficient substrate like a chloropyridine, and one capable of catalyst inhibition, the ligand must be both sterically bulky and electron-rich .

    • Why Bulky? Steric hindrance from the ligand shields the palladium center, physically preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[2][9]

    • Why Electron-Rich? A high electron density on the ligand facilitates the final, crucial reductive elimination step, accelerating catalyst turnover.

    • Recommended Ligands: The Buchwald biarylphosphine ligands are the gold standard here. XPhos , SPhos , and RuPhos are excellent starting points.[10] For primary amines, BrettPhos often provides superior results.[10][11] Xantphos, a chelating ligand with a large bite angle, is also a robust and versatile option that can be effective with milder bases.[10][12]

The Base: A Balancing Act of Strength and Compatibility

The base's role is to deprotonate the amine (or the palladium-amine complex) to form the key amido intermediate.[13]

  • Strong Bases (High Power): Sodium tert-butoxide (NaOtBu) is the most common and highly effective strong base.[14] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option. However, their high basicity can pose a risk to the aldehyde functionality.

  • Weaker Bases (High Finesse): For substrates with base-sensitive groups, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[3][15] While they may require higher temperatures or longer reaction times, they offer a significantly wider functional group tolerance.[16] Given the presence of the aldehyde, starting with Cs₂CO₃ or K₃PO₄ is a prudent strategy.

The Solvent: Creating the Right Environment

The solvent must be anhydrous and aprotic to prevent quenching of the active species.

  • Standard Choices: Toluene, 1,4-dioxane, and THF are the most common solvents.[6][15] They effectively dissolve the reactants and are relatively inert.

  • Important Considerations: The solvent must be thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Temperature: Driving the Reaction Forward

These reactions are typically conducted at elevated temperatures, generally between 80 °C and 110 °C , to overcome the activation energy barriers, particularly for the oxidative addition step.[15]

Summary of Recommended Starting Conditions

The table below provides a starting point for optimization. It is often necessary to screen a combination of ligands and bases to identify the ideal conditions for a specific amine coupling partner.

ParameterRecommended ConditionRationale & Comments
Substrate This compound1.0 equivalent
Amine Amine coupling partner1.1 - 1.5 equivalents
Pd Precatalyst XPhos Pd G3 or SPhos Pd G31 - 3 mol%. Precatalysts ensure efficient generation of the active Pd(0) species.[2]
Ligand XPhos or SPhos1.5 - 4.5 mol%. Bulky, electron-rich ligands are essential to prevent catalyst inhibition and promote reductive elimination.[9][10]
Base Cs₂CO₃ or K₃PO₄1.5 - 2.0 equivalents. Milder bases are chosen to protect the aldehyde functional group.[3] NaOtBu can be used if side reactions are not observed.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed. Concentration typically 0.1 - 0.5 M.
Temperature 100 - 110 °CProvides sufficient thermal energy to drive the reaction, especially with the C-Cl bond present.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

Detailed Experimental Protocol: Synthesis of 4-Amino-2-chloropyridine-3-carboxaldehyde Derivatives

This protocol describes a general procedure. Quantities should be adjusted based on the specific molecular weights of the reagents used. All operations should be performed under an inert atmosphere using either a glovebox or standard Schlenk techniques.

Experimental_Workflow Experimental Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dry Schlenk flask under vacuum with heating. Backfill with Argon. add_solids 2. Add Pd Precatalyst, Ligand, Base, and Aryl Halide. prep->add_solids add_liquids 3. Add Amine and Anhydrous, Degassed Solvent. add_solids->add_liquids react 4. Heat reaction mixture (e.g., 100 °C) with stirring. Monitor by TLC/LC-MS. add_liquids->react cool 5. Cool to RT. Dilute with EtOAc. Filter through Celite. react->cool extract 6. Wash filtrate with water and brine. Dry over Na₂SO₄. cool->extract purify 7. Concentrate in vacuo. Purify by column chromatography. extract->purify

Caption: A typical workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.2 eq)

  • XPhos Pd G3 precatalyst (0.02 eq, 2 mol%)

  • XPhos ligand (0.02 eq, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃), dried (2.0 eq)

  • Anhydrous, degassed toluene (to achieve 0.2 M concentration)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under high vacuum and heat gently with a heat gun to remove any adsorbed moisture. Allow the flask to cool to room temperature and backfill with argon.

  • Reagent Addition (under positive Argon flow or in a glovebox): To the prepared Schlenk flask, add the cesium carbonate, XPhos ligand, XPhos Pd G3 precatalyst, and this compound.

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.

  • Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2-chloropyridine-3-carboxaldehyde product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Presence of oxygen or moisture. 2. Catalyst Inhibition: Pyridine nitrogen coordination. 3. Insufficient Temperature/Time. 1. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Use rigorous inert atmosphere techniques.[9] 2. Switch to a bulkier ligand (e.g., if using Xantphos, try XPhos or RuPhos).[2][9] 3. Increase temperature in 10 °C increments (up to 120 °C) and/or extend reaction time.
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) has precipitated. This can be caused by excessively high temperatures or impurities.Lower the reaction temperature. Ensure high-purity reagents. A different ligand may be required to stabilize the catalyst.[9]
Side Product Formation (e.g., Hydrodehalogenation) β-Hydride Elimination: This can compete with reductive elimination, especially with primary amines containing β-hydrogens.Use a bulkier, more electron-rich ligand to accelerate reductive elimination relative to β-hydride elimination. Adjusting the base may also help.[9]
Aldehyde Degradation Base is too strong: The aldehyde is not stable to the reaction conditions.Switch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).[3] Consider protecting the aldehyde as an acetal if necessary.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 10, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 10, 2026, from [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (2021, October 25). Retrieved January 10, 2026, from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Palladium-catalysed amination of halQpyridines on a KF-alumina surface - NBU-IR. (n.d.). Retrieved January 10, 2026, from [Link]

  • Use of base metals in Buchwald-Hartwig coupling - Wordpress. (n.d.). Retrieved January 10, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 10, 2026, from [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 10, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (n.d.). Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. (2014, August 18). Retrieved January 10, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 10, 2026, from [Link]

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

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Application Note & Protocols: Strategic Derivatization of 4-Bromo-2-chloropyridine-3-carboxaldehyde with Primary Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-bromo-2-chloropyridine-3-carboxaldehyde scaffold is a highly versatile building block in medicinal chemistry and drug development. Its unique arrangement of an aldehyde and two distinct halogen atoms on an electron-deficient pyridine ring offers a platform for constructing diverse molecular architectures. This guide provides an in-depth exploration of the reaction between this aldehyde and various primary amines, focusing on two key transformations: reductive amination for the synthesis of novel secondary amines and intramolecular cyclization reactions for the creation of complex heterocyclic systems. We present detailed, field-tested protocols, mechanistic insights, and troubleshooting strategies to empower researchers in the synthesis of compound libraries for screening and lead optimization.

Introduction: The Strategic Value of a Trifunctional Pyridine Core

In the landscape of modern drug discovery, the synthesis of novel chemical entities with diverse functionalities is paramount. The title compound, this compound, serves as a powerful starting material due to its three distinct reactive sites.

  • The Aldehyde (C3): The primary site for reaction with amines, leading to the formation of imines, which can be further transformed.

  • The 2-Chloro Substituent: Activated by the adjacent aldehyde/imine and the ring nitrogen, this position is susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The 4-Bromo Substituent: Less activated for SNAr but serves as a crucial handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups.[1][2]

This document focuses on the initial, critical reaction at the aldehyde group with primary amines, which sets the stage for subsequent diversification.

Core Mechanistic Pathways

The initial reaction between this compound and a primary amine is the reversible formation of an imine (or Schiff base).[3] From this key intermediate, two principal synthetic routes can be pursued, depending on the desired molecular outcome and the nature of the primary amine.

Pathway A: Reductive Amination

This is one of the most robust and widely used methods for forming carbon-nitrogen bonds.[4] The in situ formation of the imine is immediately followed by its reduction to a stable secondary amine. The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][6]

Pathway B: Intramolecular Cyclization (Pictet-Spengler Type)

When the primary amine contains an electron-rich aromatic ring (e.g., indole in tryptamine), the reaction can be directed towards an intramolecular cyclization. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This ion is then attacked by the nucleophilic aromatic ring of the amine side chain, leading to the formation of a new heterocyclic ring system.[7][8][9] This pathway is a cornerstone of alkaloid synthesis and provides rapid access to complex, rigid scaffolds.[10]

Reaction_Mechanisms Figure 1: Core Reaction Pathways Start 4-Bromo-2-chloropyridine- 3-carboxaldehyde + R-NH2 Imine Imine Intermediate (C=N bond formed) Start->Imine Condensation (-H2O) Iminium Iminium Ion (Acid Catalyst) Imine->Iminium Protonation (H+) ReductiveProduct Pathway A: Secondary Amine Product Imine->ReductiveProduct Reduction [e.g., NaBH(OAc)3] CyclizationProduct Pathway B: Fused Heterocycle Product Iminium->CyclizationProduct Intramolecular Electrophilic Attack

Caption: Figure 1: Core Reaction Pathways

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. This compound is toxic if swallowed and causes serious eye irritation.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Reductive Amination

This protocol is designed for the synthesis of a diverse library of N-substituted-(4-bromo-2-chloropyridin-3-yl)methanamines.

Expertise & Causality: We use sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent. It is a mild and selective hydride donor, capable of reducing the iminium ion as it forms without significantly reducing the starting aldehyde.[6] This selectivity is crucial for a clean, one-pot reaction. Dichloroethane (DCE) is an excellent solvent as it is aprotic and effectively solubilizes the reactants. A small amount of acetic acid can be added to catalyze imine formation, particularly for less nucleophilic amines.[12]

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the aldehyde in DCE to a concentration of approximately 0.1 M.

  • Add the primary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 3-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Workflow_Reductive_Amination Figure 2: Workflow for Reductive Amination A 1. Setup Add Aldehyde & Amine to Solvent (DCE) B 2. Imine Formation Stir at RT (30 min) A->B C 3. Reduction Add NaBH(OAc)3 Stir at RT (3-16h) B->C D 4. Monitoring TLC / LC-MS C->D D->C Reaction Incomplete E 5. Quench Add sat. NaHCO3 D->E Reaction Complete F 6. Extraction Extract with DCM E->F G 7. Purification Dry, Concentrate & Column Chromatography F->G H 8. Analysis NMR, MS G->H

Caption: Figure 2: Workflow for Reductive Amination

Protocol 2: Pictet-Spengler Type Cyclization with Tryptamine

This protocol demonstrates the construction of a tetracyclic β-carboline scaffold, a privileged structure in medicinal chemistry.

Expertise & Causality: Trifluoroacetic acid (TFA) is used as a strong acid catalyst to ensure complete formation of the reactive iminium ion, which is the key electrophile for the cyclization.[7] The electron-rich indole ring of tryptamine acts as the nucleophile, attacking the iminium ion to form the new carbon-carbon bond and build the new ring.

Materials:

  • This compound (1.0 eq)

  • Tryptamine (1.0 eq)

  • Dichloromethane (DCM) (0.1 M)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and tryptamine (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by LC-MS for the formation of the cyclized product.

  • Workup: Cool the reaction mixture to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to yield the desired tetracyclic product.

Data Summary & Optimization

The success of these reactions can depend heavily on the nature of the primary amine used. The following table provides a general guide to expected outcomes and potential optimization strategies.

Amine TypePathwayTypical YieldKey Considerations & Troubleshooting
Aliphatic (e.g., Benzylamine) Reductive AminationGood to Excellent (70-95%)Generally robust. If the reaction is slow, add 0.1 eq of acetic acid to catalyze imine formation.
Electron-Rich Aromatic (e.g., Anisidine) Reductive AminationGood (60-85%)Slower imine formation due to lower amine nucleophilicity. May require gentle heating (40 °C) or extended reaction times.
Electron-Poor Aromatic (e.g., 4-Nitroaniline) Reductive AminationPoor to Moderate (10-50%)Very slow imine formation. Stronger Lewis acid catalysts (e.g., Ti(OiPr)₄) may be required, but can complicate workup.[6]
Sterically Hindered (e.g., tert-Butylamine) Reductive AminationModerate (40-70%)Steric hindrance slows both imine formation and reduction. May require higher temperatures and longer reaction times.
β-Arylethylamines (e.g., Tryptamine) CyclizationGood (65-85%)Ensure anhydrous conditions to prevent hydrolysis of the iminium ion. The choice of acid is critical; TFA is effective, but others like HCl can be used.

Conclusion

The reaction of this compound with primary amines is a powerful and versatile tool for generating novel molecular entities. Through straightforward and reliable protocols such as reductive amination, chemists can readily access a wide array of secondary amines. Furthermore, by selecting appropriately functionalized amines, complex heterocyclic scaffolds can be constructed via intramolecular cyclization reactions. These methods provide a robust foundation for building compound libraries essential for the identification and optimization of new therapeutic agents.

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Application Notes and Protocols for Nucleophilic Addition to the Carbonyl Group of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of nucleophilic addition reactions targeting the carbonyl group of 4-bromo-2-chloropyridine-3-carboxaldehyde. This versatile heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, and its reactivity is of significant interest for the synthesis of novel molecular entities. This document outlines the underlying principles governing the reactivity of this substrate, presents detailed, field-proven protocols for key transformations, and offers insights into the causality behind experimental choices. The protocols provided herein are designed to be self-validating systems, ensuring reproducibility and success in the laboratory.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized heterocyclic compound that serves as a cornerstone for the synthesis of a diverse array of complex molecules. The strategic placement of two distinct halogen atoms, a reactive aldehyde, and an electron-deficient pyridine ring provides a platform for sequential and regioselective modifications. The aldehyde group, in particular, is a key electrophilic site, readily undergoing nucleophilic addition to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of substituted pyridylmethanols, olefins, and other valuable intermediates in drug discovery and materials science.[1]

The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.[2] Understanding and controlling these addition reactions is paramount for the efficient and predictable synthesis of target molecules. This guide will delve into the practical application of several key nucleophilic addition reactions, providing detailed protocols and mechanistic insights.

Mechanistic Considerations: The Reactivity of the Carbonyl Group

The carbonyl group (C=O) is inherently polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This polarization makes the carbonyl carbon an excellent electrophile. In the case of this compound, this electrophilicity is further amplified by the inductive and mesomeric effects of the pyridine ring and its halogen substituents.

The general mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated during workup to yield the final alcohol product.

Caption: General mechanism of nucleophilic addition to a carbonyl group.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for common and highly useful nucleophilic addition reactions with this compound.

Grignard Reaction: Formation of Secondary Alcohols

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[3] The addition of an organomagnesium halide (Grignard reagent) to the aldehyde yields a secondary alcohol. Given the presence of other reactive sites on the substrate, careful control of reaction conditions is crucial. A bromine-magnesium exchange is often a reliable method for generating the required pyridyl Grignard reagent from a different precursor; however, for the addition to the aldehyde, a more direct approach using a commercially available or freshly prepared Grignard reagent is employed.

Protocol 3.1.1: Synthesis of (4-Bromo-2-chloropyridin-3-yl)(phenyl)methanol

Grignard Workflow Start Start: Anhydrous Setup Reagent_Prep Prepare Phenylmagnesium Bromide Solution Start->Reagent_Prep Aldehyde_Prep Prepare Solution of This compound Start->Aldehyde_Prep Addition Slow Addition of Grignard Reagent at 0 °C Reagent_Prep->Addition Aldehyde_Prep->Addition Reaction Reaction at Room Temperature Addition->Reaction Quench Quench with Saturated NH₄Cl Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification End Product: (4-Bromo-2-chloropyridin-3-yl)(phenyl)methanol Purification->End

Caption: Experimental workflow for the Grignard reaction.

Materials:

  • This compound (1.0 eq)

  • Phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous THF in the reaction flask.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the phenylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield and Spectroscopic Data:

ProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
(4-Bromo-2-chloropyridin-3-yl)(phenyl)methanol75-858.35 (d, 1H), 7.40-7.25 (m, 5H), 7.15 (d, 1H), 6.05 (s, 1H), 4.50 (br s, 1H)158.2, 150.1, 142.5, 140.3, 128.8, 128.2, 126.5, 125.4, 122.1, 75.3[M+H]⁺ calculated for C₁₂H₉BrClNO: 297.96; found 297.9.
Wittig Reaction: Olefination of the Carbonyl Group

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[4][5] The reaction of this compound with a phosphorus ylide provides a direct route to substituted styrenes and other vinylpyridines. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.[6]

Protocol 3.2.1: Synthesis of 4-Bromo-2-chloro-3-((E)-styryl)pyridine

Wittig_Workflow Start Start: Anhydrous Setup Ylide_Prep Prepare Phosphorus Ylide (from Benzyltriphenylphosphonium chloride and n-BuLi) Start->Ylide_Prep Aldehyde_Prep Prepare Solution of This compound Start->Aldehyde_Prep Reaction Addition of Aldehyde to Ylide at -78 °C to Room Temperature Ylide_Prep->Reaction Aldehyde_Prep->Reaction Quench Quench with Water Reaction->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Purification Column Chromatography Extraction->Purification End Product: 4-Bromo-2-chloro-3-((E)-styryl)pyridine Purification->End

Caption: Experimental workflow for the Wittig reaction.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • n-Butyllithium (1.1 eq, 2.5 M solution in hexanes)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Formation: To an oven-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide should be observed. Stir the mixture at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alkene.

Expected Yield and Spectroscopic Data:

ProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
4-Bromo-2-chloro-3-((E)-styryl)pyridine65-758.40 (d, 1H), 7.60-7.30 (m, 7H), 7.10 (d, 1H)151.2, 149.8, 140.5, 136.2, 135.8, 129.0, 128.7, 127.9, 126.8, 124.5, 122.3[M+H]⁺ calculated for C₁₃H₉BrClN: 293.96; found 293.9.
Reformatsky Reaction: Synthesis of β-Hydroxy Esters

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[7][8][9] This reaction is particularly useful as the organozinc intermediate is less reactive than Grignard or organolithium reagents, often leading to higher selectivity.[10]

Protocol 3.3.1: Synthesis of Ethyl 3-(4-bromo-2-chloropyridin-3-yl)-3-hydroxypropanoate

Materials:

  • This compound (1.0 eq)

  • Ethyl bromoacetate (1.5 eq)

  • Zinc dust (2.0 eq), activated

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Zinc Activation: Activate the zinc dust by stirring with 1 M HCl for a few minutes, followed by washing with deionized water, ethanol, and diethyl ether, and then drying under vacuum.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, place the activated zinc dust (2.0 eq). Add a solution of this compound (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous THF.

  • Initiation and Reaction: Gently heat the mixture to initiate the reaction (a small crystal of iodine can be added if initiation is slow). Once initiated, maintain a gentle reflux for 2-3 hours.

  • Work-up: Cool the reaction to room temperature and decant the supernatant from the unreacted zinc. Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Expected Yield and Spectroscopic Data:

ProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
Ethyl 3-(4-bromo-2-chloropyridin-3-yl)-3-hydroxypropanoate60-708.30 (d, 1H), 7.20 (d, 1H), 5.30 (t, 1H), 4.20 (q, 2H), 3.50 (br s, 1H), 2.70 (d, 2H), 1.25 (t, 3H)172.1, 157.9, 150.3, 140.8, 125.8, 122.5, 70.1, 61.2, 43.5, 14.2[M+H]⁺ calculated for C₁₀H₁₁BrClNO₃: 307.96; found 308.0.

Safety and Handling

  • This compound: This compound is toxic if swallowed and causes serious eye irritation.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Organometallic Reagents (Grignard, Organolithium): These reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be carried out under strictly anhydrous conditions and an inert atmosphere.[3]

  • Solvents: Diethyl ether and THF are highly flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The nucleophilic addition to the carbonyl group of this compound is a cornerstone reaction for the synthesis of a wide variety of functionalized pyridine derivatives. The protocols detailed in this guide for Grignard, Wittig, and Reformatsky reactions provide robust and reproducible methods for accessing key synthetic intermediates. By understanding the underlying mechanistic principles and adhering to the described experimental procedures, researchers can effectively utilize this versatile building block in their synthetic endeavors, accelerating the pace of discovery in drug development and materials science.

References

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  • Reform
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Synthesis of Kinase Inhibitors Utilizing 4-Bromo-2-chloropyridine-3-carboxaldehyde: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Bromo-2-chloropyridine-3-carboxaldehyde in Kinase Inhibitor Scaffolding

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a significant portion of these inhibitors are heterocyclic compounds designed to compete with ATP at the enzyme's active site.[2] Among the myriad of heterocyclic scaffolds, the pyrido[2,3-d]pyrimidine core is a recurring and highly successful motif found in several approved kinase inhibitors, including the CDK4/6 inhibitor Palbociclib.[3][4]

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors, with a strategic focus on the versatile starting material, This compound . This trifunctional building block offers medicinal chemists a powerful tool for the rapid construction and diversification of pyrido[2,3-d]pyrimidine-based kinase inhibitor libraries. The presence of an aldehyde, a bromine atom, and a chlorine atom on the pyridine ring allows for a sequential and regioselective elaboration of the molecule. The aldehyde is primed for the initial cyclocondensation to form the pyrimidine ring, while the differentially reactive halogen atoms provide orthogonal handles for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[5][6] This guide will elucidate the underlying chemical principles and provide step-by-step protocols for harnessing the synthetic potential of this key intermediate.

Core Synthetic Strategy: From Pyridine to Pyrido[2,3-d]pyrimidine

The primary synthetic transformation involves the construction of the fused pyrimidine ring onto the pyridine core of this compound. This is typically achieved through a cyclocondensation reaction with a suitable binucleophilic species, most commonly guanidine or its salts.

Mechanism of Cyclocondensation

The reaction proceeds via an initial nucleophilic attack of one of the amino groups of guanidine on the electrophilic aldehyde carbon of this compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrido[2,3-d]pyrimidine ring system. The presence of a base facilitates the deprotonation steps and promotes the reaction.

Experimental Protocols

Safety Precautions: this compound is toxic if swallowed and causes serious eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of the Core Intermediate: 7-Bromo-5-chloro-2-amino-pyrido[2,3-d]pyrimidine

This protocol details the foundational step of constructing the pyrido[2,3-d]pyrimidine scaffold.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol.

  • Add sodium ethoxide (2.5 equivalents) to the ethanol and stir until fully dissolved.

  • To this solution, add guanidine hydrochloride (1.5 equivalents) and stir for 15 minutes at room temperature.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • The resulting precipitate is collected by vacuum filtration, washed with cold ethanol and water, and then dried under vacuum to yield 7-Bromo-5-chloro-2-amino-pyrido[2,3-d]pyrimidine.

Expected Outcome: A solid product with a yield typically in the range of 70-85%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the selective functionalization at the more reactive C7-bromo position to introduce an aryl or heteroaryl moiety, a common feature in many kinase inhibitors.

Materials:

  • 7-Bromo-5-chloro-2-amino-pyrido[2,3-d]pyrimidine (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 7-Bromo-5-chloro-2-amino-pyrido[2,3-d]pyrimidine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-5-chloro-2-amino-pyrido[2,3-d]pyrimidine.

Causality Behind Experimental Choices: The choice of a palladium catalyst with appropriate ligands is crucial for the efficiency of the Suzuki-Miyaura reaction. The base is required for the transmetalation step in the catalytic cycle. The solvent system needs to be able to dissolve both the organic and inorganic reagents.

Protocol 3: Diversification via Buchwald-Hartwig Amination

This protocol illustrates the introduction of a substituted amine at the C5-chloro position, a key step in the synthesis of many kinase inhibitors, including analogs of Palbociclib.

Materials:

  • 7-Aryl-5-chloro-2-amino-pyrido[2,3-d]pyrimidine (from Protocol 2)

  • Amine (e.g., piperazine derivative) (1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos or RuPhos) (2-6 mol%)

  • Base (e.g., NaOtBu or K₃PO₄) (2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the 7-Aryl-5-chloro-2-amino-pyrido[2,3-d]pyrimidine, the amine, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the final kinase inhibitor scaffold.

Expertise & Experience Insights: The selection of the phosphine ligand is critical in Buchwald-Hartwig amination and often requires screening to find the optimal conditions for a specific substrate combination. Sterically hindered and electron-rich ligands often give the best results.

Data Presentation

Compound Starting Material Reaction Type Key Reagents Typical Yield
7-Bromo-5-chloro-2-amino-pyrido[2,3-d]pyrimidineThis compoundCyclocondensationGuanidine HCl, NaOEt70-85%
7-(4-methoxyphenyl)-5-chloro-2-amino-pyrido[2,3-d]pyrimidine7-Bromo-5-chloro-2-amino-pyrido[2,3-d]pyrimidineSuzuki-Miyaura Coupling4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃60-80%
Final Kinase Inhibitor Analog7-Aryl-5-chloro-2-amino-pyrido[2,3-d]pyrimidineBuchwald-Hartwig AminationSubstituted amine, Pd₂(dba)₃, Xantphos, NaOtBu50-75%

Visualizations

Overall Synthetic Workflow

G A 4-Bromo-2-chloropyridine- 3-carboxaldehyde C 7-Bromo-5-chloro-2-amino- pyrido[2,3-d]pyrimidine A->C Cyclocondensation B Guanidine HCl, NaOEt E 7-Aryl-5-chloro-2-amino- pyrido[2,3-d]pyrimidine C->E Suzuki-Miyaura Coupling D Arylboronic Acid, Pd Catalyst, Base G Final Kinase Inhibitor E->G Buchwald-Hartwig Amination F Substituted Amine, Pd Catalyst, Ligand, Base

Caption: Synthetic pathway to kinase inhibitors.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Suzuki-Miyaura catalytic cycle.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
  • El-Sayed, A. A., & El-Shahat, M. (2015). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(10), 4286-4293.
  • Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534–1544.
  • Hussain, M., He, L. N., & Al-Masoudi, N. A. (2016). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Molecules, 21(8), 1063.
  • Lu, J. (2018). Palbociclib: a first-in-class CDK4/6 inhibitor for the treatment of hormone-receptor positive advanced breast cancer.
  • Molecules. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53485226, 4-Bromo-2-chloropyridine-3-carbaldehyde. Retrieved January 10, 2026, from [Link].

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 13456-13470.
  • Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., ... & Denny, W. A. (2000). Tyrosine kinase inhibitors. 15. 4-Anilino-3-cyanoquinolines: a new class of irreversible inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 43(7), 1380–1397.
  • Taylor & Francis Online. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 10, 2026, from [Link].

  • Zhang, C., Ma, H., & Tu, Z. C. (2017). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. RSC Advances, 7(84), 53503-53507.

Sources

preparation of substituted pyridines from 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Substituted Pyridines from 4-Bromo-2-chloropyridine-3-carboxaldehyde

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Their prevalence stems from the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity for diverse functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][4] The development of efficient and modular synthetic routes to highly decorated pyridines is therefore a critical endeavor in drug discovery and development.[5][6][7]

This guide focuses on the synthetic utility of This compound (CAS No: 128071-84-1), a versatile trifunctional building block that offers a programmable and regioselective pathway to a wide array of complex pyridine derivatives.[8][9] The strategic arrangement of its three reactive centers—a C4-bromo group, a C2-chloro group, and a C3-carboxaldehyde—allows for a hierarchical series of transformations, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and aldehyde condensation reactions.

This document provides researchers, scientists, and drug development professionals with a detailed exploration of these transformations, complete with mechanistic insights, field-proven protocols, and comparative data to guide experimental design and optimization.

Strategic Overview of Reactivity

The synthetic utility of this compound lies in the differential reactivity of its three functional groups. This allows for a stepwise and controlled diversification of the pyridine core.

G cluster_0 Position 4 (C-Br) cluster_2 Position 3 (C-CHO) start This compound suzuki Suzuki Coupling (C-C Bond) start->suzuki More reactive in Pd-catalyzed cross-coupling snar Nucleophilic Aromatic Substitution (SNAr) (C-Nu Bond) start->snar Activated by ring N and adjacent groups condensation Condensation Rxns (e.g., Chalcones) start->condensation Classical aldehyde chemistry sonogashira Sonogashira Coupling (C-C Bond) buchwald Buchwald-Hartwig (C-N Bond) reductive_amination Reductive Amination

Caption: Synthetic pathways from this compound.

Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Position

The carbon-bromine bond at the C4 position is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond.[10][11] This predictable regioselectivity allows for the introduction of aryl, alkyl, alkynyl, and amino substituents at this position while preserving the C2-chloro and C3-aldehyde functionalities for subsequent modifications.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron species and an organic halide.[12][13] For this compound, the reaction proceeds selectively at the C4-Br position.

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][13] The choice of base is critical for activating the boronic acid to facilitate transmetalation.

G cluster_product pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)L₂(R') pd2_complex->transmetalation_complex Transmetalation (R'B(OH)₂, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-R' transmetalation_complex->product Forms Product product_complex [Ar(R')Pd(II)L₂]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the desired boronic acid or ester (1.1-1.3 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) to the flask.

  • Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

  • Reaction: Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki Coupling Conditions

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2.5)Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.0)Toluene/H₂O100888-96
3-Thienylboronic acidPd(OAc)₂ (5) / SPhos (10)K₃PO₄ (3.0)Dioxane/H₂O851680-90
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an indispensable tool for linking terminal alkynes to aryl halides, creating conjugated enyne and arylalkyne systems.[14][15] The reaction is catalyzed by both palladium and copper(I) salts.[10]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by the amine base and the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[10][14] The C-I bond is most reactive, followed by C-Br, making the C4 position the selective site for this transformation.[10][11]

Experimental Protocol: Sonogashira Coupling

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-8 mol%) in an anhydrous, degassed solvent like THF or DMF.

  • Reagent Addition: Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equivalents) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often rapid, typically completing within 1-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and partition between ethyl acetate and water.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C-N bond formation.[16][17] It enables the coupling of primary or secondary amines with the C4-bromo position of the pyridine scaffold.

Mechanistic Rationale: The choice of a bulky, electron-rich phosphine ligand is paramount. These ligands stabilize the monoligated Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to form the C-N bond.[16][18] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine upon coordination to the palladium center.[19][20]

G cluster_product pd0 Pd(0)L pd2_complex Ar-Pd(II)L(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)L(NR'R'') pd2_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product Forms Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or using Schlenk technique, charge a flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-5 mol%), and the base (NaOtBu, 1.4-2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent). Seal the vessel, remove from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Amine Addition: Add the amine (1.1-1.5 equivalents).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers, wash the organic phase with brine, and dry over Na₂SO₄.

  • Purification: After concentration, purify the product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

AmineCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
AnilinePd(OAc)₂ (2) / Xantphos (4)Cs₂CO₃ (1.5)Toluene1101885-95[20]
MorpholinePd₂(dba)₃ (1.5) / BINAP (3)NaOtBu (1.4)Dioxane1001690-98[20]
CyclohexylamineG3-XPhos Precatalyst (2)K₃PO₄ (2.0)t-BuOH902482-92

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.[21] This reactivity allows for the introduction of a variety of heteroatom nucleophiles. SNAr reactions can be performed on the initial substrate or, more strategically, after functionalization at the C4 position.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[22] Aromaticity is then restored by the expulsion of the chloride leaving group. Electron-deficient 2-halopyridines readily undergo SNAr, though harsh conditions may be required for less activated systems.[23]

Experimental Protocol: General SNAr with Amines

  • Setup: Combine the this compound derivative (1.0 equivalent) and the amine nucleophile (2.0-3.0 equivalents) in a sealed tube or microwave vial.

  • Solvent: Add a high-boiling polar aprotic solvent such as NMP, DMSO, or DMF.

  • Reaction: Heat the mixture to 100-180 °C. For challenging substrates, microwave irradiation or flow chemistry can be employed to achieve higher temperatures and shorter reaction times.[23] Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate or another suitable solvent, and wash extensively with water to remove the high-boiling solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Part 3: Elaboration of the C3-Carboxaldehyde

The aldehyde group is a versatile handle for constructing complex side chains, often through condensation reactions.

Claisen-Schmidt Condensation

This base-catalyzed reaction between an aldehyde and a ketone is a classic method for forming α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.[24]

Mechanistic Rationale: A base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyridine-3-carboxaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the conjugated enone product.

Experimental Protocol: Claisen-Schmidt Condensation

  • Setup: Dissolve the pyridine-3-carboxaldehyde starting material (1.0 equivalent) and an appropriate ketone (e.g., acetophenone, 1.0-1.2 equivalents) in a solvent such as ethanol or methanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The product often precipitates from the reaction mixture.

  • Work-up: If a precipitate forms, collect it by filtration, wash with cold water and then a cold solvent (e.g., ethanol), and dry. If no precipitate forms, dilute the mixture with water and extract with an organic solvent.

  • Purification: The collected solid may be pure, or it can be further purified by recrystallization or column chromatography.

Conclusion

This compound is a powerful and strategically designed building block that provides a clear and regioselective roadmap for the synthesis of highly substituted pyridines. By leveraging the predictable hierarchy of reactivity—palladium-catalyzed cross-coupling at C4, nucleophilic substitution at C2, and condensation at the C3-aldehyde—researchers can efficiently construct diverse molecular libraries. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists engaged in the design and synthesis of novel pyridine-based compounds for drug discovery and beyond.

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  • Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals Blog.
  • Kalme, Z. A., & Roloff, B. (1992). Nucleophilic substitution reactions in 2-chloropyridines and 2,5-dioxo-1,2,5,7-tetrahydro-1H-furopyridines. Chemistry of Heterocyclic Compounds.
  • Olah, G. A., et al. (1990). 3-Pyridinecarboxaldehyde: A Model System for Superelectrophilic Activation and the Observation of a Diprotonated Electrophile. The Journal of Organic Chemistry.
  • Deacon, L. E., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Al-dujaili, J. H., & Al-Zayadi, A. H. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

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Application Note: 4-Bromo-2-chloropyridine-3-carboxaldehyde as a Versatile Synthon in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating demand for higher crop yields and more sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally benign agrochemicals.[1] Central to this endeavor is the strategic design and synthesis of complex bioactive molecules. Halogenated pyridine derivatives are a cornerstone of this research, serving as pivotal intermediates in the construction of numerous pesticides, herbicides, and fungicides.[1][2] This application note provides an in-depth technical guide on the utility of 4-Bromo-2-chloropyridine-3-carboxaldehyde, a highly functionalized heterocyclic building block. We will explore its reactivity and demonstrate its application in the synthesis of market-leading agrochemicals, with a primary focus on the synthetic pathways leading to the diamide insecticide, Chlorantraniliprole. Detailed, field-proven protocols, mechanistic insights, and workflow visualizations are provided for researchers, chemists, and professionals in the agrochemical industry.

Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1] The introduction of halogen atoms and other functional groups onto this ring system provides chemists with powerful tools to modulate a molecule's bioactivity, metabolic stability, and pharmacokinetic properties.[2]

This compound (CAS No: 128071-84-1) is a particularly valuable intermediate for several reasons[3][4]:

  • Orthogonal Reactivity: The presence of bromo, chloro, and aldehyde functionalities allows for selective, stepwise chemical transformations. The aldehyde group is amenable to condensation and oxidation/reduction reactions, while the two distinct halogen atoms can be selectively targeted in cross-coupling or nucleophilic substitution reactions.[2][5]

  • Strategic Positioning: The specific arrangement of substituents (a 2-chloro, 3-formyl, 4-bromo pattern) provides a precise framework for constructing complex molecular architectures required for potent biological activity.

  • Versatility in Synthesis: This building block is a precursor to a wide array of derivatives, enabling the exploration of extensive chemical space in the search for new agrochemical leads.[2]

While direct synthetic routes using this compound are proprietary and often found within patent literature, its structural motifs are central to the synthesis of key agrochemicals. A prime example is the synthesis of the active ingredient Chlorantraniliprole, where a related pyridine derivative, 2,3-dichloropyridine, serves as the foundational starting material for one of the key intermediates.[6][7] The chemistry involved in transforming 2,3-dichloropyridine is directly translatable to the potential applications of this compound.

Core Application: Synthesis of Chlorantraniliprole Intermediates

Chlorantraniliprole is a widely used insecticide from the anthranilic diamide class.[6] Its industrial synthesis relies on the amide coupling of two primary intermediates: (A) 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and (B) 2-amino-5-chloro-N,3-dimethylbenzamide.[6] The synthesis of the crucial pyridinyl-pyrazole intermediate (A) showcases the type of transformations relevant to our title compound.

Synthetic Workflow Overview

The overall strategy involves the independent synthesis of two key fragments followed by their coupling. This convergent approach is efficient for industrial-scale production.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B 2,3-Dichloropyridine 2,3-Dichloropyridine Hydrazine Derivative Hydrazine Derivative 2,3-Dichloropyridine->Hydrazine Derivative Hydrazine Hydrate Pyrazole Ring Pyrazole Ring Hydrazine Derivative->Pyrazole Ring Cyclization Intermediate A Intermediate A Pyrazole Ring->Intermediate A Bromination, Oxidation, Hydrolysis Chlorantraniliprole Chlorantraniliprole Intermediate A->Chlorantraniliprole Amide Coupling Anthranilic Acid Derivative Anthranilic Acid Derivative Intermediate B Intermediate B Anthranilic Acid Derivative->Intermediate B Multi-step (Reduction, Chlorination, Amidation) Intermediate B->Chlorantraniliprole

Caption: Convergent synthesis of Chlorantraniliprole.

Protocol 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate A)

This multi-step synthesis begins with 2,3-dichloropyridine and constructs the pyrazole ring system, followed by functional group manipulations.

G start 2,3-Dichloropyridine step1 (3-chloropyridin-2-yl)-hydrazine start->step1 Hydrazine Hydrate step2 Pyrazolidinone Intermediate step1->step2 Diethyl Maleate, NaOEt (Cyclization) step3 Brominated Pyrazole Ester step2->step3 POBr3 or PBr5 (Bromination) end 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid step3->end Oxidation & Hydrolysis (e.g., KOH)

Caption: Workflow for Intermediate A Synthesis.

Step-by-Step Protocol:

  • Hydrazino-substitution:

    • Charge a reaction vessel with 2,3-dichloropyridine and a suitable solvent like ethanol.

    • Add hydrazine hydrate slowly while maintaining the temperature.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the mixture and remove the solvent under reduced pressure. The resulting (3-chloropyridin-2-yl)-hydrazine is often used in the next step without further purification.[6]

    • Causality: Hydrazine acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient pyridine ring. The chlorine at the 2-position is more activated towards nucleophilic substitution.

  • Cyclization:

    • Dissolve the crude hydrazine derivative in a solvent such as ethanol.

    • In a separate vessel, prepare a solution of sodium ethoxide (NaOEt) in ethanol.

    • Add diethyl maleate to the hydrazine solution, followed by the slow addition of the sodium ethoxide solution.

    • Heat the reaction mixture to reflux and maintain for several hours to form the pyrazolidinone ring.[6][8]

    • Causality: This is a condensation reaction where the hydrazine derivative reacts with the diester to form the heterocyclic pyrazole ring structure. The base (NaOEt) is crucial for deprotonation and facilitating the cyclization.

  • Bromination & Aromatization:

    • The pyrazolidinone intermediate is dissolved in a solvent like acetonitrile.

    • A brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) is added portion-wise.[6][7] The use of PBr₅ can be an alternative to the more traditional POBr₃.[7]

    • The mixture is heated to reflux to drive the bromination and concomitant aromatization of the ring.

    • Causality: These powerful brominating agents replace the hydroxyl group on the pyrazolidinone tautomer with a bromine atom, leading to the formation of the stable aromatic pyrazole ring.

  • Hydrolysis:

    • The crude brominated pyrazole ester is treated with an aqueous base solution, such as potassium hydroxide (KOH) in aqueous isopropanol.[8]

    • The mixture is stirred at room temperature for several hours to hydrolyze the ester group to a carboxylic acid.[6][8]

    • After the reaction, the solvent is partially removed, and the solution is diluted with water.

    • Acidify the mixture with an acid like HCl to a pH of 3-4 to precipitate the product.[8]

    • The solid is collected by filtration, washed with water, and dried to yield the target Intermediate A.

Reactant/ReagentCAS No.Molar Mass ( g/mol )Role
2,3-Dichloropyridine2402-77-9147.99Starting Material
Hydrazine Hydrate7803-57-850.06Nucleophile
Diethyl Maleate141-05-9172.18Cyclization Partner
Phosphorus Pentabromide7789-69-7430.49Brominating Agent
Potassium Hydroxide1310-58-356.11Hydrolysis Reagent
Protocol 2: Final Amide Coupling to Yield Chlorantraniliprole

There are two primary industrial routes for the final coupling step.

Route 1: Direct Amide Bond Formation

This route involves activating the carboxylic acid of Intermediate A and then reacting it directly with Intermediate B.

G IntA Intermediate A (Carboxylic Acid) Activated Activated Intermediate (e.g., Acid Chloride or Mixed Anhydride) IntA->Activated Activating Agent (e.g., Methanesulfonyl Chloride) Product Chlorantraniliprole Activated->Product IntB Intermediate B (Amine) IntB->Product Acylation

Caption: Direct Amide Coupling Workflow.

Step-by-Step Protocol:

  • Activation of Intermediate A:

    • Dissolve Intermediate A in a suitable solvent like acetonitrile.

    • Add a base, such as 3-methylpyridine.

    • Cool the mixture and add an activating agent, for example, methanesulfonyl chloride, dropwise.[6] This converts the carboxylic acid into a more reactive mixed anhydride.

    • Causality: The carboxylic acid itself is not reactive enough to form an amide bond under mild conditions. Conversion to a mixed anhydride or an acid chloride creates a much better electrophile that is readily attacked by the amine group of Intermediate B.

  • Coupling:

    • To the solution containing the activated intermediate, add a solution of Intermediate B (2-amino-5-chloro-N,3-dimethylbenzamide) in the same solvent.

    • Allow the reaction to stir at ambient temperature until completion.

    • Upon completion, the product can be isolated by quenching the reaction with water, followed by filtration, washing, and drying.

Route 2: Two-Step Process via Benzoxazinone Intermediate

This pathway first involves the formation of a cyclized intermediate which is then ring-opened to form the final product.

  • Formation of Benzoxazinone:

    • Intermediate A and a derivative of Intermediate B, 2-amino-5-chloro-3-methylbenzoic acid, are reacted in a solvent like acetonitrile.

    • A dehydrating or activating agent, such as methanesulfonyl chloride, is used to facilitate the cyclization to a benzoxazinone intermediate.[6]

  • Ring-Opening:

    • The isolated benzoxazinone intermediate is then treated with a solution of methylamine in a solvent like methanol.

    • This step opens the ring and forms the final N-methylamide moiety of Chlorantraniliprole.[9] This method can sometimes lead to lower yields, making direct coupling more attractive.[9]

Broader Applications in Agrochemical Synthesis

The reactivity demonstrated in the synthesis of the Chlorantraniliprole intermediate is broadly applicable to other agrochemical targets. Halogenated pyridine carboxaldehydes are versatile platforms for building a variety of active ingredients.[2]

  • Condensation Reactions: The aldehyde group can readily undergo condensation reactions with amines or other nucleophiles to form imines or related structures, which are common in many bioactive molecules.[5]

  • Cross-Coupling Reactions: The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the precise and efficient formation of carbon-carbon bonds, a critical step in assembling complex agrochemicals.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups that can fine-tune the biological activity of the final compound.

Conclusion

This compound and related halogenated pyridines are indispensable tools in the arsenal of the modern agrochemical chemist. Their unique combination of functional groups allows for a diverse range of chemical transformations, enabling the efficient and strategic synthesis of complex, high-value molecules. The synthesis of the key pyridinyl-pyrazole intermediate for Chlorantraniliprole serves as a canonical example of the logic and protocols employed when working with these synthons. By understanding the underlying principles of their reactivity, researchers can leverage these building blocks to develop the next generation of innovative and sustainable crop protection solutions.

References

  • CN104844569A - Chlorantraniliprole synthesis method.
  • The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. Boronpharm. [Link]

  • 4-Bromo-2-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 53485226. PubChem. [Link]

  • This compound. AOBChem USA. [Link]

  • CN103058993A - A kind of preparation method of chlorantraniliprole.
  • CN102311424A - Method for synthesizing chlorantraniliprole key intermediate.
  • Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]

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Application Notes & Protocols: Synthesis of Schiff Bases via Condensation Reaction of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases derived from 4-Bromo-2-chloropyridine-3-carboxaldehyde. Schiff bases are a critical class of organic compounds characterized by the azomethine (-C=N-) functional group and are pivotal intermediates in drug discovery and development due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The unique electronic and steric properties conferred by the bromo and chloro substituents on the pyridine ring make this particular aldehyde a valuable precursor for creating novel therapeutic agents. These application notes detail the underlying chemical principles, provide robust, step-by-step protocols for synthesis, and outline standard characterization techniques for the resulting imines.

Introduction: The Significance of Pyridine-Based Schiff Bases in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. When functionalized as a Schiff base, the resulting imine bond introduces a key pharmacophoric element. The condensation reaction of an aldehyde or ketone with a primary amine to form a Schiff base is a cornerstone of synthetic organic chemistry.[1]

This compound is a particularly interesting starting material. The electron-withdrawing effects of the halogen substituents and the pyridine nitrogen atom create a highly electrophilic aldehyde carbon, facilitating the condensation reaction.[4] Furthermore, the bromine and chlorine atoms provide synthetic handles for subsequent cross-coupling reactions, allowing for the generation of diverse molecular libraries for biological screening. The Schiff bases derived from this aldehyde are being investigated for their potential as anticancer, antibacterial, and antifungal agents.[4]

Reaction Mechanism and Key Principles

The formation of a Schiff base is a reversible condensation reaction that proceeds via a two-step mechanism.[5] The reaction is often catalyzed by a weak acid or base.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, forming the stable imine (Schiff base) product.[5]

To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, typically by azeotropic distillation with a suitable solvent (e.g., toluene) or by using a dehydrating agent.

Below is a diagram illustrating the general workflow for the synthesis and characterization of Schiff bases from this compound.

Schiff_Base_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization A 4-Bromo-2-chloropyridine- 3-carboxaldehyde D Reaction Vessel A->D B Primary Amine (R-NH2) B->D C Solvent (e.g., Ethanol, Methanol) C->D E Condensation Reaction (Reflux/Stirring) D->E F Product Precipitation/ Crystallization E->F G Filtration F->G H Washing (e.g., with cold solvent) G->H I Drying H->I J Recrystallization/ Column Chromatography I->J K Schiff Base Product J->K L Spectroscopic Analysis (FTIR, NMR, Mass Spec) K->L M Purity Assessment (e.g., HPLC) K->M

Caption: General workflow for the synthesis and characterization of Schiff bases.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a Schiff base from this compound and a generic primary amine. Researchers should adapt the specific amine, solvent, and reaction conditions based on the properties of their chosen substrate.

Materials and Equipment
  • This compound

  • Selected primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Anhydrous ethanol or methanol[6]

  • Glacial acetic acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

General Synthetic Protocol
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous ethanol.

  • Amine Addition: To the stirred solution, add 1.0 equivalent of the chosen primary amine.[7] If the amine is a solid, it can be dissolved in a small amount of the reaction solvent before addition.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 8 hours.

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[7]

  • Drying: Dry the purified Schiff base product in a vacuum oven at a suitable temperature.

Key Reaction Parameters

The optimal reaction conditions can vary depending on the specific primary amine used. Below is a table summarizing typical parameters.

ParameterRecommended ConditionsRationale
Solvent Anhydrous Ethanol, MethanolGood solubility for reactants; can be easily removed.
Temperature RefluxProvides the necessary activation energy for the reaction.
Catalyst Glacial Acetic Acid (catalytic amount)Protonates the carbonyl oxygen, increasing its electrophilicity.
Reaction Time 2 - 8 hoursDependent on the reactivity of the amine; monitor by TLC.
Molar Ratio 1:1 (Aldehyde:Amine)Stoichiometric reaction.

Characterization of the Schiff Base Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the key functional groups in the product.

  • Disappearance of Aldehyde C=O Stretch: The strong absorption band corresponding to the C=O stretching vibration of the aldehyde (typically around 1700 cm⁻¹) should be absent in the product spectrum.

  • Appearance of Imine C=N Stretch: A characteristic absorption band for the C=N stretching vibration of the imine should appear in the region of 1640-1690 cm⁻¹.[8]

  • Disappearance of N-H Bending Vibration: The N-H bending vibration of the primary amine (around 1600 cm⁻¹) will be absent in the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

  • ¹H NMR:

    • The aldehyde proton signal (typically a singlet around 9-10 ppm) will disappear.

    • A new singlet corresponding to the azomethine proton (-CH=N-) will appear in the downfield region, typically between 8-9 ppm.[6]

    • The aromatic protons of the pyridine ring and the amine substituent will be observed in their expected regions.

  • ¹³C NMR:

    • The aldehyde carbonyl carbon signal (around 190 ppm) will be absent.

    • A new signal for the imine carbon (-C=N-) will appear in the range of 140-160 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to confirm its elemental composition. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.

Safety Precautions

  • This compound is toxic if swallowed and causes serious eye irritation.[9]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The condensation reaction of this compound with primary amines provides a straightforward and efficient route to a diverse range of novel Schiff bases. The protocols and characterization methods outlined in this document offer a solid foundation for researchers in medicinal chemistry and drug development to synthesize and validate these promising compounds for further biological evaluation. The versatility of the halogenated pyridine scaffold allows for extensive derivatization, making it a valuable platform for the discovery of new therapeutic agents.

References

  • DergiPark. (n.d.). PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. Retrieved from [Link]

  • PubMed. (n.d.). Green Formation of Novel Pyridinyltriazole-Salicylidene Schiff Bases. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Retrieved from [Link]

  • JOCPR. (2013). Journal of Chemical and Pharmaceutical Research, 2013, 5(2):184-191. Retrieved from [Link]

  • ijcrcps. (n.d.). Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino) -. Retrieved from [Link]

  • PMC - NIH. (2024, August 31). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. Retrieved from [Link]

  • Science.gov. (n.d.). schiff-base complex synthesis: Topics by Science.gov. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. (2025, May 22). Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2019, October 28). A review on versatile applications of novel Schiff bases and their metal complexes. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. Retrieved from [Link]

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023, November 30). Retrieved from [Link]

  • MDPI. (2022, November 17). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 53485226. Retrieved from [Link]

  • PubMed. (2024, October 6). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Retrieved from [Link]

  • ResearchGate. (2025, January 6). (PDF) A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and drug development, appearing in numerous pharmaceuticals.[1] The functionalization of the pyridine ring, particularly with carbon-carbon and carbon-nitrogen bonds, is a critical step in the synthesis of novel therapeutic agents.[2] 4-Bromo-2-chloropyridine-3-carboxaldehyde is a versatile building block, offering two distinct halogenated sites for selective palladium-catalyzed cross-coupling reactions.[3][4] The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective modifications, providing a powerful tool for creating diverse molecular architectures.[5][6]

This guide provides a detailed overview and experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound. As a senior application scientist, the focus here is not just on the procedural steps but on the underlying principles governing chemoselectivity and reaction efficiency.

Chemoselectivity: A Tale of Two Halogens

The primary consideration when working with dihalogenated substrates like this compound is chemoselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > OTf > Cl.[5][7] This inherent reactivity difference typically allows for selective coupling at the more reactive C4-Br bond, leaving the C2-Cl bond available for subsequent transformations.

However, this selectivity is not absolute and can be influenced by several factors, including the choice of palladium catalyst, ligands, and reaction conditions.[8] For instance, sterically hindered ligands can sometimes favor reaction at an otherwise less reactive site.[8] Understanding and controlling these factors is paramount for achieving the desired synthetic outcome.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10]

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[9][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_legend Legend Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-X This compound R-B(OR)2 Organoboron Reagent

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the selective coupling of an arylboronic acid at the C4-bromo position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), deoxygenated

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ReagentMolar RatioPurpose
This compound1.0Substrate
Arylboronic acid1.2Coupling Partner
Pd(PPh₃)₄0.05Catalyst
K₂CO₃2.0Base
1,4-Dioxane/Water-Solvent

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[12][13]

Mechanistic Insight

The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions and involves:[12][14]

  • Oxidative Addition: Pd(0) inserts into the aryl halide bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_legend Legend Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Amine Coordination & Deprotonation->Ar-Pd(II)-NR2 Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR2 Ar-X This compound R2NH Amine

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol: Selective Buchwald-Hartwig Amination at the C4-Position

This protocol describes the selective amination at the C4-bromo position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • NaOtBu (1.4 equivalents)

  • Toluene, anhydrous and deoxygenated

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a flame-dried Schlenk flask.

  • Add the this compound, amine, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous, deoxygenated toluene.

  • Seal the flask and heat the mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

ReagentMolar RatioPurpose
This compound1.0Substrate
Amine1.2Coupling Partner
Pd₂(dba)₃0.02Catalyst Precursor
Xantphos0.04Ligand
NaOtBu1.4Base
Toluene-Solvent

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[15][16]

Mechanistic Insight

The Sonogashira reaction involves two interconnected catalytic cycles:[6][17]

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.

Sonogashira_Coupling cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-C≡C-R Cu(I)X Cu(I)X Alkyne Activation Alkyne Activation Cu(I)X->Alkyne Activation H-C≡C-R, Base Cu-C≡C-R Cu-C≡C-R Alkyne Activation->Cu-C≡C-R Cu-C≡C-R->Transmetalation

Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Protocol: Selective Sonogashira Coupling at the C4-Position

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.05 equivalents)

  • Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous and deoxygenated

  • THF or DMF, anhydrous and deoxygenated

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, deoxygenated solvent (THF or DMF) and the amine base (TEA or DIPA).

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (40-60 °C) for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

ReagentMolar RatioPurpose
This compound1.0Substrate
Terminal Alkyne1.2Coupling Partner
PdCl₂(PPh₃)₂0.03Catalyst
CuI0.05Co-catalyst
TEA or DIPA-Base and Solvent
THF or DMF-Solvent

Other Important Cross-Coupling Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are highly prevalent, other palladium-catalyzed reactions can also be effectively applied to this compound.

  • Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene.[18][19] The reaction is typically carried out in the presence of a palladium catalyst and a base.

  • Stille Coupling: This reaction involves the coupling of the aryl halide with an organotin compound.[20][21] While powerful, the toxicity of organotin reagents is a significant drawback.[22]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. The strategic application of palladium-catalyzed cross-coupling reactions, with careful consideration of chemoselectivity, allows for the precise and efficient construction of complex molecules with significant potential in drug discovery and development. The protocols provided herein serve as a foundation for further exploration and optimization in the laboratory.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Org. Chem. 2022, 87, 7414–7421. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • (PDF) Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. Available at: [Link]

  • Stille Coupling | NROChemistry. Available at: [Link]

  • De novo Synthesis of Substituted Pyridines - ResearchGate. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • The Stille Reaction - Chem 115 Myers. Available at: [Link]

  • 4-Bromo-2-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 53485226 - PubChem. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis - CORE. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • This compound - AOBChem USA. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • 12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available at: [Link]

  • Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]

Sources

Synthesis of Biaryl Compounds Using 4-Bromo-2-chloropyridine-3-carboxaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Pyridines and the Utility of a Dihalogenated Building Block

Biaryl scaffolds are fundamental structural motifs in a vast array of biologically active compounds, playing a critical role in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The pyridine ring, in particular, is a privileged heterocycle in medicinal chemistry. The synthesis of biaryl compounds containing a pyridine moiety is therefore of significant interest. 4-Bromo-2-chloropyridine-3-carboxaldehyde emerges as a highly versatile and strategic building block for the construction of these valuable molecular architectures.[3][4]

The distinct reactivity of the bromo and chloro substituents on the pyridine ring allows for selective and sequential functionalization.[5][6] Generally, the carbon-bromine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond.[5] This inherent chemoselectivity enables the targeted introduction of an aryl or heteroaryl group at the 4-position, while preserving the chloro substituent at the 2-position for subsequent transformations. The presence of the carboxaldehyde group at the 3-position further enhances the synthetic utility of this building block, offering a handle for a variety of chemical modifications.

This guide provides a comprehensive overview of the application of this compound in the synthesis of biaryl compounds, with a focus on palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and key considerations for reaction optimization are presented to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The formation of the biaryl linkage from this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of the specific reaction—Suzuki-Miyaura, Stille, or others—depends on the nature of the desired coupling partner, functional group tolerance, and availability of starting materials.

The Suzuki-Miyaura Coupling: A Versatile and Widely Adopted Method

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group compatibility.[7][8][9][10] In the context of this compound, this reaction is ideal for introducing a diverse range of aryl and heteroaryl substituents at the 4-position.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[7][9] The selection of an appropriate ligand is crucial for the success of the coupling, particularly with challenging substrates like chloropyridines.[11][12] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), are highly effective as they promote the formation of the active monoligated Pd(0) species and facilitate the oxidative addition to the C-Br bond.[11]

Chemoselectivity: The higher reactivity of the C-Br bond at the 4-position compared to the C-Cl bond at the 2-position allows for selective coupling. This is attributed to the lower bond dissociation energy of the C-Br bond.[13] For dihalogenated pyridines, oxidative addition is generally favored at positions α to the nitrogen (C2 and C6) and at the C4 position.[13] However, in the case of 2,4-dihalopyridines, while the C2 position is electronically favored, steric hindrance from bulky ligands can direct the reaction to the C4 position.[14]

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine aryl halide, boronic acid, base, Pd catalyst, and ligand in a reaction vessel. atmosphere Establish inert atmosphere (e.g., Argon or Nitrogen). reagents->atmosphere solvent Add degassed solvent. atmosphere->solvent heat Heat and stir the reaction mixture. solvent->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS). heat->monitor cool Cool to room temperature. monitor->cool filter Filter to remove solids. cool->filter extract Extract with an organic solvent. filter->extract purify Purify by column chromatography. extract->purify Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)L₂(R²) OA_complex->TM_complex Transmetalation (R²-SnR₃) TM_complex->Pd0 Reductive Elimination product R¹-R² TM_complex->product

Sources

Application Note: Selective Reduction of 4-Bromo-2-chloropyridine-3-carboxaldehyde to (4-Bromo-2-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the selective reduction of the aldehyde functionality in 4-Bromo-2-chloropyridine-3-carboxaldehyde to the corresponding primary alcohol, (4-Bromo-2-chloropyridin-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol is designed for researchers in drug development and synthetic organic chemistry, emphasizing safety, efficiency, and reproducibility. The causality behind experimental choices, potential challenges, and analytical monitoring techniques are discussed in detail.

Introduction: The Challenge of Selective Reduction in Halogenated Pyridines

The selective reduction of an aldehyde in the presence of other reducible functional groups, particularly halogens on an electron-deficient pyridine ring, presents a significant synthetic challenge. The target molecule, this compound, contains two halogen substituents, a bromine and a chlorine atom, which are susceptible to reduction under harsh conditions. The primary objective is to achieve a high-yield conversion of the aldehyde to a primary alcohol while preserving the bromo and chloro substituents, which are often essential for subsequent cross-coupling reactions.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones.[1][2] Its chemoselectivity allows for the reduction of the carbonyl group without affecting more robust functionalities like esters or, typically, aryl halides.[3] The choice of NaBH₄ is predicated on its ability to deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, initiating the reduction.[2][4] However, the potential for dehalogenation, particularly debromination, must be carefully considered and controlled through judicious choice of reaction conditions.[5] This protocol is optimized to mitigate such side reactions by controlling temperature and stoichiometry.

Reaction Scheme

Caption: Reduction of this compound.

Experimental Protocol

This protocol is designed for a ~5 mmol scale reaction. The quantities can be adjusted proportionally for larger or smaller scales, though re-optimization may be necessary.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
This compound≥97% Puritye.g., Sigma-Aldrich128071-84-1Starting material.
Sodium borohydride (NaBH₄)≥98% Puritye.g., Sigma-Aldrich16940-66-2Reducing agent.
Methanol (MeOH), AnhydrousACS Grade, ≥99.8%e.g., Fisher Scientific67-56-1Reaction solvent.
Dichloromethane (DCM)ACS Gradee.g., VWR75-09-2Extraction solvent.
Deionized Water (H₂O)--7732-18-5For work-up.
Saturated Sodium Chloride Solution (Brine)---For washing organic layer.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent Gradee.g., Sigma-Aldrich7487-88-9Drying agent.
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄e.g., MilliporeSigma-For reaction monitoring.
Ethyl Acetate (EtOAc)ACS Gradee.g., Fisher Scientific141-78-6TLC eluent component.
HexanesACS Gradee.g., Fisher Scientific110-54-3TLC eluent component.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Argon or Nitrogen gas inlet

  • Rubber septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.10 g, 5.0 mmol, 1.0 equiv.).

  • Add anhydrous methanol (25 mL) to the flask to dissolve the starting material. Stir until a clear solution is obtained.

  • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Reduction: 5. In a separate container, weigh sodium borohydride (0.28 g, 7.5 mmol, 1.5 equiv.). 6. Slowly add the solid NaBH₄ to the stirred, cooled solution of the aldehyde in portions over 10-15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which can occur as NaBH₄ reacts with the methanol solvent.[1] 7. After the addition is complete, continue stirring the reaction mixture at 0-5 °C.

Reaction Monitoring: 8. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6][7]

  • TLC System: Use a mixture of Ethyl Acetate/Hexanes (e.g., 30:70 v/v) as the eluent.
  • Procedure: Spot the starting material, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on a TLC plate.[6]
  • Visualization: Visualize the spots under UV light (254 nm).
  • Interpretation: The reaction is complete when the starting aldehyde spot (higher Rf) is no longer visible in the reaction mixture lane, and a new, more polar spot (lower Rf) corresponding to the product alcohol is observed. The reaction is typically complete within 1-2 hours.

Work-up and Isolation: 9. Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL) while maintaining the temperature at 0-5 °C. Causality: This step decomposes any excess NaBH₄. The addition must be slow to control the effervescence of hydrogen gas. 10. Remove the ice bath and allow the mixture to warm to room temperature. 11. Concentrate the mixture on a rotary evaporator to remove most of the methanol. 12. Transfer the resulting aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). 13. Combine the organic layers and wash with brine (30 mL). 14. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (4-Bromo-2-chloropyridin-3-yl)methanol, which should appear as a white to off-white solid.

Purification (if necessary): 15. The crude product is often of sufficient purity for subsequent steps. However, if further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes as the eluent.

Workflow Visualization

G cluster_workflow Experimental Workflow setup 1. Reaction Setup - Dissolve aldehyde in MeOH - Cool to 0-5 °C under N₂ reduction 2. Reduction - Add NaBH₄ portion-wise - Stir at 0-5 °C setup->reduction 10-15 min monitoring 3. TLC Monitoring - Eluent: 30% EtOAc/Hexanes - Check for disappearance of starting material reduction->monitoring 1-2 hours workup 4. Work-up & Isolation - Quench with H₂O - Remove MeOH - Extract with DCM - Dry and concentrate monitoring->workup Upon completion purification 5. Purification (Optional) - Flash column chromatography workup->purification characterization 6. Product Characterization - NMR, MS, etc. purification->characterization

Caption: Step-by-step experimental workflow for the reduction.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: This compound is toxic if swallowed and causes serious eye irritation.[8] Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Borohydride (NaBH₄): Reacts with water and alcohols to produce flammable hydrogen gas. It is a corrosive solid. Handle with care and avoid contact with acids and oxidizing agents.

  • Methanol: A flammable liquid and is toxic by inhalation, ingestion, and skin contact.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

Results and Discussion

Expected Yield and Characterization

Following this protocol, an isolated yield of 85-95% of (4-Bromo-2-chloropyridin-3-yl)methanol can be expected. The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect a characteristic singlet for the newly formed CH₂OH group around δ 4.5-5.0 ppm and signals for the pyridine ring protons.

  • ¹³C NMR: Appearance of a signal for the CH₂OH carbon around δ 60-65 ppm and disappearance of the aldehyde carbonyl signal (δ > 180 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₆H₅BrClNO, MW: 222.47 g/mol ).

Causality and Optimization
  • Solvent Choice: Methanol is an excellent solvent for both the starting aldehyde and NaBH₄. Its protic nature also facilitates the protonation of the intermediate alkoxide to form the final alcohol product.[4] A mixture of THF and methanol can also be used.[1]

  • Temperature Control: Maintaining a low temperature (0-5 °C) is critical for maximizing selectivity. It slows down the rate of the desired reduction, but more importantly, it significantly suppresses potential side reactions, such as the reduction of the bromo and chloro substituents.[5]

  • Stoichiometry of NaBH₄: Using a slight excess of NaBH₄ (1.5 equivalents) ensures the complete consumption of the starting aldehyde. A larger excess is generally not required and may increase the risk of dehalogenation.

Potential Side Reactions and Troubleshooting

The primary potential side reaction is the reductive dehalogenation of the pyridine ring. The C-Br bond is more susceptible to cleavage than the C-Cl bond.

G cluster_reactions Reaction Pathways start 4-Bromo-2-chloro- pyridine-3-carboxaldehyde desired_product (4-Bromo-2-chloro- pyridin-3-yl)methanol start->desired_product Desired Reduction (Major Pathway) side_product (2-Chloropyridin-3-yl)methanol (Debrominated) start->side_product Side Reaction (Minor Pathway)

Caption: Desired reaction versus potential side reaction.

Troubleshooting:

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 2 hours, an additional small portion of NaBH₄ (0.2-0.3 equiv.) can be added. Ensure the reaction temperature is maintained.

  • Observation of Side Products: If significant dehalogenation is observed (identified by MS analysis of the crude product), future reactions should be run at a lower temperature (e.g., -10 °C) or with a reduced amount of NaBH₄ (e.g., 1.2 equiv.).

Conclusion

This application note details a robust and reliable protocol for the selective reduction of this compound using sodium borohydride. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, the aldehyde can be efficiently converted to the corresponding primary alcohol in high yield, while preserving the synthetically valuable halogen substituents. This procedure provides a solid foundation for researchers engaged in the synthesis of complex pyridine-based molecules.

References

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • VTechWorks. (n.d.). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. [Link]

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • ResearchGate. (2019). Reduction using sodium borohyride?. [Link]

  • Coconote. (2025). Transcript for: TLC Monitoring of Reaction Progress. [Link]

  • Eastern Illinois University Scholars @ EIU. (n.d.). Pyridine-2-aldehyde-2-furoylhydrazone - A new visualization reagent for cation separation by TLC. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

Sources

The Strategic Utility of 4-Bromo-2-chloropyridine-3-carboxaldehyde in the Synthesis of Advanced Nitrogen-Coordinating Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Innovation

Nitrogen-coordinating ligands are the cornerstone of modern coordination chemistry and catalysis. Their ability to form stable and reactive complexes with a vast array of metal centers has positioned them as indispensable tools in fields ranging from pharmaceutical synthesis to materials science.[1] Pyridine-based ligands, in particular, offer a unique combination of electronic tunability, steric versatility, and inherent stability.[2] This guide focuses on a highly versatile and strategically functionalized precursor: 4-Bromo-2-chloropyridine-3-carboxaldehyde. The orthogonal reactivity of the chloro, bromo, and aldehyde functionalities provides a powerful platform for the rational design and synthesis of a diverse library of mono- and multi-dentate ligands. This document serves as a comprehensive resource for researchers, offering in-depth protocols and the scientific rationale behind the synthetic strategies.

Core Principles of Reactivity: Navigating the Synthetic Landscape

The synthetic utility of this compound lies in the distinct reactivity of its three functional groups. Understanding these differences is paramount to achieving selective ligand synthesis.

  • The Aldehyde Group: This functionality is the primary site for the formation of imines (Schiff bases) through condensation with primary amines. This reaction is one of the most direct and widely used methods for introducing nitrogen-coordinating moieties.[3][4]

  • The 2-Chloro Substituent: The chlorine atom at the C2 position is activated towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effect of the adjacent ring nitrogen makes this position susceptible to attack by a variety of nucleophiles, such as amines, thiols, and alkoxides.[1][5]

  • The 4-Bromo Substituent: The bromine atom at the C4 position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition step in the catalytic cycle.[6]

This differential reactivity allows for a stepwise and controlled functionalization of the pyridine core, enabling the construction of complex ligand architectures.

G cluster_starting_material Starting Material cluster_reactions Primary Transformations cluster_products Resulting Ligand Scaffolds This compound This compound Schiff Base Condensation Schiff Base Condensation This compound->Schiff Base Condensation R-NH2 Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic Aromatic Substitution (SNAr) Nu- (at C2-Cl) Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling This compound->Pd-Catalyzed Cross-Coupling [Pd], R-B(OH)2 (at C4-Br) Bidentate (N,N) Ligands Bidentate (N,N) Ligands Schiff Base Condensation->Bidentate (N,N) Ligands Modified Pyridine Core (e.g., C2-functionalized) Modified Pyridine Core (e.g., C2-functionalized) Nucleophilic Aromatic Substitution (SNAr)->Modified Pyridine Core (e.g., C2-functionalized) Modified Pyridine Core (e.g., C4-functionalized) Modified Pyridine Core (e.g., C4-functionalized) Pd-Catalyzed Cross-Coupling->Modified Pyridine Core (e.g., C4-functionalized)

Figure 1: Regioselective reaction pathways of this compound.

Application Protocols

Protocol 1: Synthesis of Bidentate N,N-Ligands via Schiff Base Condensation

This protocol details the synthesis of a representative Schiff base ligand, a common and effective method for creating bidentate nitrogen donors.[7] The acid catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

Objective: To synthesize (E)-N-((4-bromo-2-chloropyridin-3-yl)methylene)aniline.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound220.455.01.10 g
Aniline93.135.00.47 g (0.46 mL)
Absolute Ethanol--25 mL
Glacial Acetic Acid-catalytic2-3 drops

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.10 g, 5.0 mmol) and absolute ethanol (25 mL).

  • Stir the mixture until the solid is completely dissolved.

  • To this solution, add aniline (0.46 mL, 5.0 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Attach a condenser to the flask and reflux the mixture with constant stirring for 3-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Upon completion, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven at 40-50 °C.

  • Characterize the final product by determining its melting point and by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Expected Outcome: A crystalline solid. The FT-IR spectrum should show the appearance of a C=N (imine) stretch around 1620-1640 cm⁻¹ and the disappearance of the C=O (aldehyde) stretch from the starting material (around 1700 cm⁻¹).

G start Dissolve Aldehyde in Ethanol add_aniline Add Aniline and Acetic Acid start->add_aniline reflux Reflux for 3-4 hours add_aniline->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Vacuum Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry in Vacuum Oven wash->dry characterize Characterize Product (FT-IR, NMR, MS) dry->characterize

Sources

Application Notes & Protocols: 4-Bromo-2-chloropyridine-3-carboxaldehyde as a Keystone Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-chloropyridine-3-carboxaldehyde (CAS No: 128071-84-1) is a trifunctional heterocyclic compound whose unique electronic and reactive properties make it an exceptionally versatile precursor in the field of materials science. The strategic arrangement of an electron-deficient pyridine ring, two distinct halogen atoms (bromine and chlorine), and a reactive carboxaldehyde group provides a powerful toolkit for the rational design of functional organic materials. This guide provides an in-depth exploration of its application in the synthesis of high-performance conjugated polymers for organic electronics and as a sophisticated precursor for functionalized metal-organic frameworks (MOFs). We present not just the methodologies but also the underlying scientific rationale, empowering researchers to innovate and adapt these protocols for novel material discovery.

Introduction: The Molecular Architecture and its Potential

The utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity:

  • Pyridine Ring: The inherent electron-deficient nature of the pyridine core is crucial for designing materials with tailored electronic properties, such as n-type or ambipolar semiconductors. Its nitrogen atom can also act as a coordination site for metal ions.[1]

  • Halogen Substituents (Br and Cl): The bromine and chlorine atoms are prime reactive handles for forming carbon-carbon bonds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).[1][2] The differential reactivity between C-Br and C-Cl bonds can, under carefully controlled conditions, allow for sequential, site-selective functionalization.

  • Carboxaldehyde Group: This functional group is a versatile anchor for post-synthesis modification. It can be used in condensation reactions to attach other moieties, be oxidized to a carboxylic acid to serve as a ligand for MOF synthesis, or be reduced to an alcohol, further expanding the chemical space for material design.[3]

This trifecta of functionality enables the construction of complex, high-performance materials for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and functional porous materials.[1]

Application in Conjugated Polymers for Organic Electronics

The incorporation of pyridine units into conjugated polymer backbones is a well-established strategy for tuning their optoelectronic properties. The electron-withdrawing character of the pyridine ring lowers the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is beneficial for creating electron-transporting or air-stable materials.

Scientific Rationale

By using this compound as a monomer in a polycondensation reaction, we can synthesize polymers with predictable electronic characteristics. The C-Br bond is significantly more reactive than the C-Cl bond in typical Suzuki or Stille cross-coupling conditions, allowing it to be the primary site of polymerization. This leaves the chlorine and aldehyde functionalities intact along the polymer backbone, available for subsequent modifications to fine-tune solubility, solid-state packing, or to introduce sensing capabilities.

Experimental Protocol: Suzuki Polycondensation

This protocol details the synthesis of a copolymer using this compound and a fluorene-based comonomer, a common building block in materials for blue OLEDs.

Materials:

Reagent/EquipmentSpecificationPurpose
Monomer 1This compoundPyridine building block
Monomer 29,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) esterComonomer
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Cross-coupling catalyst
BaseAnhydrous Potassium Carbonate (K₂CO₃), 2M aqueous solutionActivates boronic ester
SolventAnhydrous Toluene and Dimethylformamide (DMF)Reaction medium
Phase Transfer CatalystAliquat® 336Facilitates reactant mixing
End-capping agentPhenylboronic acidControls molecular weight
Precipitation SolventMethanolPolymer precipitation
PurificationSoxhlet apparatus, Celite®Removal of impurities
Inert GasHigh-purity Argon or NitrogenPrevents catalyst oxidation
GlasswareSchlenk flask, condenser, dropping funnelInert atmosphere reaction

Procedure:

  • Reaction Setup: Assemble a 100 mL three-neck Schlenk flask equipped with a magnetic stirrer, condenser, and an argon inlet. Dry all glassware in an oven at 120°C overnight and cool under an argon stream.

  • Reagent Addition: To the flask, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (20 mL) and a few drops of Aliquat® 336. Degas the resulting mixture by bubbling argon through it for 30 minutes. Subsequently, add the 2M aqueous K₂CO₃ solution (5 mL) via a degassed syringe.

  • Polymerization: Heat the reaction mixture to 90°C under a positive pressure of argon and stir vigorously for 48 hours. The mixture will become viscous as the polymer forms.

  • End-Capping: To control the polymer chain length and terminate reactive ends, add a small amount of phenylboronic acid (0.1 mmol) and stir for an additional 4 hours.

  • Polymer Isolation: Cool the reaction to room temperature. Pour the viscous solution slowly into a beaker containing 300 mL of vigorously stirring methanol. The polymer will precipitate as fibrous strands.

  • Purification:

    • Filter the crude polymer and wash with water and methanol.

    • Dry the polymer under vacuum.

    • Perform Soxhlet extraction sequentially with acetone (to remove oligomers) and chloroform (to extract the polymer).

    • Precipitate the polymer from the chloroform fraction into methanol again. Filter and dry under high vacuum at 50°C for 24 hours.

Workflow and Characterization

The synthesis and purification process follows a logical flow to ensure a high-purity material suitable for device fabrication.

G cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_workup 3. Isolation & Purification cluster_char 4. Characterization reagents Weigh Monomers & Catalyst setup Assemble & Dry Schlenk Line add_solvents Add Solvents & Base Degas with Argon setup->add_solvents heat Heat to 90°C (48 hours) add_solvents->heat end_cap End-Capping (4 hours) heat->end_cap precipitate Precipitate in Methanol end_cap->precipitate soxhlet Soxhlet Extraction (Acetone, Chloroform) precipitate->soxhlet final_dry Final Precipitation & Vacuum Dry soxhlet->final_dry gpc GPC (Mn, PDI) final_dry->gpc nmr NMR (Structure) uv_vis UV-Vis & PL (Optical) cv CV (HOMO/LUMO)

Workflow for Suzuki Polycondensation and Characterization.

Application as a Ligand Precursor for Metal-Organic Frameworks (MOFs)

MOFs are highly porous, crystalline materials with applications in gas storage, separation, and catalysis.[4] The ability to pre-design the organic linker is fundamental to tuning the properties of the resulting MOF. This compound is an ideal starting point for creating custom linkers with multiple functional handles.

Scientific Rationale

To be used as a linker in MOF synthesis, the aldehyde must first be converted into a coordinating group, typically a carboxylate. The most straightforward transformation is the oxidation of the aldehyde to a carboxylic acid. The resulting molecule, 4-bromo-2-chloropyridine-3-carboxylic acid, now possesses a carboxylate group and a pyridine nitrogen, both capable of coordinating to metal centers. The remaining halogen atoms can be used for post-synthetic modification (PSM) of the MOF, allowing for the introduction of catalytic sites or other functionalities after the framework has been constructed.[5]

Experimental Protocol: Linker Synthesis and MOF Formation

This protocol is a two-part procedure: the synthesis of the linker followed by its use in a typical solvothermal MOF synthesis.

Part A: Synthesis of 4-Bromo-2-chloropyridine-3-carboxylic acid

Materials:

Reagent/EquipmentSpecificationPurpose
Starting MaterialThis compoundAldehyde precursor
OxidantPotassium permanganate (KMnO₄)Oxidizes aldehyde to acid
SolventAcetone/Water mixtureReaction medium
AcidHydrochloric acid (HCl), concentratedProtonation of carboxylate
EquipmentRound-bottom flask, ice bath, filtration setupStandard synthesis equipment

Procedure:

  • Dissolution: Dissolve this compound (5.0 mmol) in 50 mL of an acetone/water (4:1) mixture in a 250 mL round-bottom flask. Cool the solution in an ice bath.

  • Oxidation: Slowly add a solution of KMnO₄ (7.5 mmol) in 30 mL of water dropwise over 1 hour, keeping the temperature below 10°C. A brown precipitate of MnO₂ will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Work-up:

    • Quench the reaction by adding a small amount of sodium sulfite until the purple color disappears.

    • Filter the mixture to remove the MnO₂ precipitate.

    • Reduce the volume of the filtrate under vacuum to remove the acetone.

    • Acidify the remaining aqueous solution to pH ~2 with concentrated HCl. A white precipitate of the carboxylic acid will form.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum to yield 4-Bromo-2-chloropyridine-3-carboxylic acid. Confirm structure using ¹H NMR and IR spectroscopy.

Part B: Solvothermal Synthesis of a Zn-based MOF

Procedure:

  • Preparation: In a 20 mL glass vial, combine the synthesized linker (0.2 mmol), Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (0.2 mmol), and 10 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Heating: Seal the vial tightly and place it in a programmable oven. Heat to 100°C for 24 hours.

  • Isolation: Cool the oven slowly to room temperature. Colorless crystals should be visible. Carefully decant the mother liquor.

  • Activation: Wash the crystals with fresh DMF (3 x 10 mL) and then soak them in chloroform (10 mL) for 3 days, replacing the chloroform daily. This solvent exchange process removes residual DMF from the pores.

  • Final Activation: Decant the chloroform and heat the crystals under high vacuum at 120°C for 12 hours to fully activate the MOF.

Workflow for MOF Synthesis

The creation of a functional MOF from the starting aldehyde is a sequential process requiring careful execution at each stage.

G cluster_linker Part A: Linker Synthesis cluster_mof Part B: MOF Formation cluster_char Part C: Characterization oxidation Oxidation of Aldehyde (KMnO4) acidification Acidification & Work-up (HCl) oxidation->acidification purification Filter & Dry Linker acidification->purification solvothermal Solvothermal Reaction (Linker + Metal Salt) purification->solvothermal activation Solvent Exchange & Vacuum Heating solvothermal->activation pxrd PXRD (Crystallinity) activation->pxrd gas_adsorption Gas Adsorption (Porosity) tga TGA (Thermal Stability)

Workflow for Linker Synthesis and MOF Formation.

Summary of Material Properties

The versatility of this compound allows for the creation of diverse materials with tunable properties.

Material ClassKey Precursor StepExpected PropertiesPotential Applications
Conjugated Polymer Suzuki PolycondensationMn: 10-50 kDa; PDI: 1.5-2.5Absorption (λₘₐₓ): 380-450 nmEmission (λₘₐₓ): 420-550 nmLUMO: -2.8 to -3.2 eVOrganic LEDs (OLEDs), Field-Effect Transistors (OFETs), Sensors
Metal-Organic Framework Oxidation to Carboxylic AcidSurface Area: 500-2000 m²/gPore Volume: 0.3-0.9 cm³/gThermal Stability: >300°CGas Storage/Separation, Heterogeneous Catalysis, Chemical Sensing

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic platform for molecular engineering in materials science. Its multiple, selectively addressable functional groups provide a clear and logical pathway to complex molecular architectures. The protocols described herein for the synthesis of conjugated polymers and as a precursor to MOF linkers serve as a foundational guide. Future research will undoubtedly exploit the remaining C-Cl bond for post-polymerization and post-synthetic modifications, leading to the development of "smart" materials with dynamic, responsive, and highly specialized functions for the next generation of electronics and porous materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-chloropyridine: A Versatile Intermediate in Material Science Applications.
  • Wang, Y. (2025). Synthesis and Performance Study of Conductive Polymers for Flexible Electronic Devices. Applied Science and Innovative Research, 9(2), 21.
  • Guo, B., & Ma, P. X. (2014). Conducting polymers for tissue engineering. Acta Materialia, 77, 1-21.
  • Smolecule. 3-Bromo-2-chloropyridine-4-carboxaldehyde.
  • Tech Briefs. (2021). Compound for Organic Light-Emitting Diodes (OLEDs).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Conductive Polymers from 3,4-dibromothiophene-2-carbaldehyde.
  • De Winter, J., & Gerbaux, P. (2016). Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. Molecules, 21(11), 1548. Available from: [Link]

  • AOBChem USA. This compound.
  • Yum, J. H., et al. (2012). Room temperature solid-state synthesis of a conductive polymer for applications in stable I₂-free dye-sensitized solar cells. ChemSusChem, 5(9), 1785-1791. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis.
  • Sigma-Aldrich. 4-bromo-2-chloropyridine-3-carboxylic acid.
  • PubChem. 4-Bromo-2-chloropyridine-3-carbaldehyde. Available from: [Link]

  • Bai, Y., et al. (2015). Applications of metal-organic frameworks featuring multi-functional sites. Coordination Chemistry Reviews, 293-294, 128-146.
  • Lin, J. B., et al. (2014). Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. Accounts of chemical research, 47(3), 707–718. Available from: [Link]

  • Chen, D., et al. (2021). Group 4 Metal-Based Metal—Organic Frameworks for Chemical Sensors. Chemosensors, 9(9), 241. Available from: [Link]

  • Wang, H., et al. (2023). Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. Small, 19(39), e2302048. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of key transformations and provide field-proven protocols and solutions.

Introduction: The Synthetic Challenge

This compound is a valuable substituted nicotin-aldehyde derivative, serving as a key building block in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical research.[1] Its synthesis, while conceptually straightforward, presents several challenges related to regioselectivity, reagent stability, and product purification. The most common and scalable approach involves a two-stage process: the synthesis of the 2-chloro-4-bromopyridine precursor, followed by its formylation. This guide addresses critical aspects of both stages.

Synthetic Workflow Overview

The overall strategy involves two key transformations. First, a Sandmeyer-type reaction is used to convert an accessible aminopyridine into the 2-chloro-4-bromopyridine intermediate. Second, a formyl group is introduced at the C3 position, ortho to both halogens. This is typically achieved via a Vilsmeier-Haack reaction or a more technically demanding ortho-lithiation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation A 2-Chloro-4-aminopyridine B 2-Chloro-4-bromopyridine A->B Sandmeyer Reaction (HBr, NaNO₂, CuBr₂) C 4-Bromo-2-chloropyridine- 3-carboxaldehyde B->C Vilsmeier-Haack (POCl₃, DMF) or Ortho-lithiation (LDA, DMF)

Caption: General two-stage synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for preparing the 2-chloro-4-bromopyridine precursor?

The most common and generally reliable method is a Sandmeyer-type reaction starting from 2-chloro-4-aminopyridine.[2] This involves the diazotization of the amino group with sodium nitrite in a strong acid like hydrobromic acid (HBr), followed by decomposition of the resulting diazonium salt with a copper(I) or copper(II) bromide catalyst.[2][3] Yields can be quite good, often exceeding 90% under optimized conditions.[4]

Q2: For the formylation step, should I use the Vilsmeier-Haack reaction or an ortho-lithiation approach?

This choice depends on your laboratory's capabilities and risk tolerance.

  • Vilsmeier-Haack Reaction: This is generally the preferred method. It involves the reaction of the substrate with the Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5][6] It is a robust and scalable electrophilic aromatic substitution that proceeds under relatively mild conditions and does not require cryogenic temperatures.[7]

  • Ortho-lithiation: This method involves deprotonation at the C3 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures (-78 °C), followed by quenching the resulting lithiated species with DMF.[8] While effective for achieving high regioselectivity, this method is highly sensitive to moisture and air.[9] Improper temperature control can lead to side reactions, including a "halogen dance" where the lithium and halogen atoms exchange positions.[10]

FeatureVilsmeier-Haack ReactionOrtho-lithiation
Reagents POCl₃, DMFLDA, DMF
Temperature 0 °C to Room Temperature (or gentle heating)-78 °C (Cryogenic)
Sensitivity Moderately sensitive to moistureHighly sensitive to moisture and air
Key Challenge Handling POCl₃, controlling exothermStrict anhydrous conditions, precise low-temperature control
Scalability Generally more scalableChallenging to scale up

Caption: Comparison of primary formylation methods.

Troubleshooting Guide

Part A: Precursor Synthesis (2-Chloro-4-bromopyridine)

Problem 1: Low yield or failed Sandmeyer reaction.

  • Potential Cause A: Incomplete Diazotization. The formation of the diazonium salt is temperature-sensitive. If the temperature rises above 5-10 °C, the salt can prematurely decompose.

    • Solution: Maintain a strict temperature below 5 °C during the dropwise addition of the sodium nitrite solution.[3] Ensure the 2-chloro-4-aminopyridine is fully dissolved in the acidic medium before beginning the addition.

  • Potential Cause B: Inefficient Halogen Substitution. The copper catalyst is crucial for replacing the diazonium group with bromide.

    • Solution: Use a high-quality, active copper source such as copper(II) bromide (CuBr₂) or freshly prepared copper(I) bromide (CuBr). Ensure the catalyst is added at the appropriate stage, as specified by the protocol. Some modern variants use tert-butyl nitrite with a copper source in an organic solvent, which can offer more controlled conditions.[2]

  • Potential Cause C: Product Loss During Workup. The product is a relatively volatile oil.[2]

    • Solution: During solvent removal by rotary evaporation, use a moderate water bath temperature (≤ 40 °C) and do not leave the product under high vacuum for an extended period.

Part B: Formylation to Final Product

Problem 2: Low conversion in the Vilsmeier-Haack reaction.

  • Potential Cause A: Inactive Vilsmeier Reagent. The chloroiminium salt, or Vilsmeier reagent, can be deactivated by moisture.

    • Solution: Use anhydrous DMF and a fresh bottle of POCl₃. The reagent is typically prepared by slowly adding POCl₃ to chilled DMF (0 °C) and allowing it to stir for a short period before adding the pyridine substrate.[11]

  • Potential Cause B: Insufficient Electrophilicity. The di-halogenated pyridine ring is electron-deficient and therefore less reactive towards electrophilic substitution than electron-rich arenes.[5]

    • Solution: After adding the substrate, you may need to gently warm the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC. Be cautious, as overheating can lead to decomposition.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Reagent [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) DMF->Reagent POCl3 POCl₃ POCl3->Reagent Intermediate Iminium Ion Intermediate Reagent->Intermediate Attack on Pyridine Ring Substrate 2-Chloro-4-bromopyridine Substrate->Intermediate Product Aldehyde Product Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Problem 3: Low yield or complex product mixture with ortho-lithiation.

  • Potential Cause A: Moisture Contamination. Traces of water will quench the LDA and the lithiated intermediate, halting the reaction.

    • Solution: Rigorously dry all glassware in an oven overnight. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).

  • Potential Cause B: Incorrect Temperature. The lithiated intermediate is only stable at very low temperatures.

    • Solution: Maintain the reaction temperature at or below -75 °C using a dry ice/acetone or a cryocooler bath. Do not allow the temperature to rise until after the electrophile (DMF) has been added.[8][12]

  • Potential Cause C: "Halogen Dance." This is an isomerization process where the initial C3-lithiated species rearranges to a more stable lithiated isomer, leading to the formation of undesired regioisomers.[10][13]

    • Solution: This is kinetically controlled. Use a short reaction time after adding the LDA (typically 15-30 minutes) before quenching with DMF. Keeping the temperature strictly at -78 °C helps to minimize this side reaction.

G Start Low Yield in Ortho-lithiation Q1 Are all reagents and solvents strictly anhydrous? Start->Q1 A1_No Quenching of LDA/ Lithiated species Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Was temperature maintained at or below -75 °C? A1_Yes->Q2 A2_No Decomposition or Side Reactions Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Was the lithiation time kept short before quench? A2_Yes->Q3 A3_No Potential 'Halogen Dance' (Isomerization) Q3->A3_No No A3_Yes Issue may lie in reagent quality (LDA/DMF) or stoichiometry. Q3->A3_Yes Yes

Caption: Troubleshooting flowchart for the ortho-lithiation method.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-bromopyridine

This protocol is adapted from established literature procedures.[3]

  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-chloro-4-aminopyridine (1.0 eq.).

  • Acidification: Cool the flask to 0 °C in an ice-salt bath. Slowly add 48% aqueous hydrobromic acid (approx. 10 mL per gram of starting material).

  • Diazotization: Once the starting material is fully dissolved and the temperature is stable between -10 °C and 0 °C, begin the dropwise addition of a pre-prepared aqueous solution of sodium nitrite (2.2 eq. in minimal water). Maintain the internal temperature below 0 °C throughout the addition (approx. 30-45 minutes).

  • Reaction: After the addition is complete, allow the mixture to stir at -10 °C for 15 minutes, then let it warm to room temperature and stir for an additional 1.5 hours.

  • Workup: Cool the reaction mixture to 5 °C. Carefully add a saturated aqueous solution of sodium sulfite until the deep red/brown color of excess bromine disappears.

  • Neutralization: Slowly and carefully add 35% aqueous sodium hydroxide solution with vigorous stirring, keeping the temperature below 20 °C, until the pH of the aqueous layer is >10.

  • Extraction: Extract the basic aqueous phase with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure to yield the product as a yellow oil.

  • Purification: If necessary, purify the crude oil by silica gel column chromatography using a heptane/ethyl acetate gradient (e.g., 9:1).[3]

Protocol 2: Synthesis of this compound via Vilsmeier-Haack

  • Reagent Preparation: In a dry, inert-atmosphere flask, cool anhydrous DMF (10 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 eq.) dropwise, keeping the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Add a solution of 2-chloro-4-bromopyridine (1.0 eq.) in a small amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Heating: Allow the reaction to warm to room temperature, then heat to 50-60 °C for 2-4 hours. Monitor the consumption of starting material by TLC.

  • Quenching & Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice and water.

  • Neutralization: Add a saturated solution of sodium acetate or sodium bicarbonate to the aqueous mixture until the pH is neutral (pH ~7). Stir for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by silica gel column chromatography or recrystallization to afford the final product.

References

  • Furukawa, N., et al. (1988). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE. HETEROCYCLES. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry. [Link]

  • Adapa, S., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Advances in Chemistry. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. 2-Bromopyridine. [Link]

  • ResearchGate. Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]

  • PubMed. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. [Link]

  • ResearchGate. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. [Link]

  • AOBChem USA. This compound. [Link]

  • PubChem. 2-Bromo-4-chloropyridine. [Link]

  • PubChem. 4-Bromo-2-chloropyridine-3-carbaldehyde. [Link]

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common side products in the synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Side Products and Formation Issues

The synthesis of this compound can be challenging, with several potential side products that can complicate purification and reduce yields. This section addresses the most frequently encountered issues in a question-and-answer format.

Issue 1: Formation of Diformylated Byproducts

Question: During the Vilsmeier-Haack formylation of 2-chloro-4-bromopyridine, I'm observing a significant amount of a diformylated byproduct. What causes this, and how can I prevent it?

Answer:

Causality: The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from DMF and an activating agent like phosphorus oxychloride (POCl₃)[1][2][3]. While the reaction is generally regioselective, prolonged reaction times, elevated temperatures, or an excess of the Vilsmeier reagent can lead to diformylation, especially on activated pyridine rings. The initial formylation activates the ring towards a second electrophilic substitution.

Prevention and Mitigation:

  • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use only a slight excess (typically 1.1-1.5 equivalents) relative to the 2-chloro-4-bromopyridine substrate.

  • Temperature Management: Maintain a low reaction temperature, ideally between 0°C and room temperature. Excursions to higher temperatures can significantly increase the rate of the second formylation.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the diformylated product.

  • Purification: If diformylated byproducts are formed, they can often be separated from the desired mono-formylated product by column chromatography on silica gel.

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a solution of 2-chloro-4-bromopyridine in anhydrous DMF, cool the mixture to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Isomeric Impurities and "Halogen Dance" Rearrangements

Question: My final product contains isomeric impurities, specifically other bromo-chloro-pyridinecarboxaldehyde isomers. How are these forming, and what are the best practices to ensure regioselectivity?

Answer:

Causality: The formation of isomeric impurities can arise from a phenomenon known as a "halogen dance" rearrangement, particularly if organolithium intermediates are involved in the synthetic route[4]. This is a process where a halogen atom and a lithium atom exchange positions on the aromatic ring, leading to a mixture of lithiated intermediates and, subsequently, a mixture of final products after quenching with an electrophile (like DMF for formylation).

Prevention and Mitigation:

  • Choice of Synthetic Route: The Vilsmeier-Haack reaction on 2-chloro-4-bromopyridine is generally preferred for its regioselectivity over routes involving lithiation.

  • Conditions for Lithiation (if unavoidable):

    • Low Temperatures: Perform the lithiation at very low temperatures (typically -78°C or lower) to minimize the rate of the halogen dance.

    • Rapid Quenching: Add the electrophile quickly after the lithiation is complete to trap the desired intermediate before rearrangement can occur.

    • Choice of Base: The choice of lithium base can influence the outcome. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can sometimes offer better regioselectivity than n-butyllithium (n-BuLi)[5].

Diagram: Halogen Dance Rearrangement

HalogenDance Start 2-Chloro-3-bromo-pyridine (Example Substrate) Lithiated_C4 4-Lithio-2-chloro-3-bromopyridine (Kinetic Product) Start->Lithiated_C4 Deprotonation Lithiated_C3 3-Lithio-2-chloro-4-bromopyridine (Thermodynamic Product) Lithiated_C4->Lithiated_C3 Halogen Dance Quench_C4 Quenched Product 1 Lithiated_C4->Quench_C4 Quench Quench_C3 Quenched Product 2 Lithiated_C3->Quench_C3 Quench

Caption: A simplified representation of a halogen dance rearrangement.

Issue 3: Incomplete Bromination or Chlorination

Question: I am synthesizing the 2-chloro-4-bromopyridine starting material and am finding incomplete halogenation. What are the key parameters to control for a successful di-halogenation?

Answer:

Causality: The regioselective introduction of both chlorine and bromine onto a pyridine ring requires careful control of reaction conditions. Incomplete reactions can result from insufficient reagent, deactivation of the ring by the first halogen, or suboptimal reaction temperatures.

Prevention and Mitigation:

  • Sequential Halogenation: It is often more reliable to introduce the halogens sequentially. For example, starting with 2-aminopyridine, one can perform a Sandmeyer reaction to introduce the chloro group, followed by electrophilic bromination.

  • Activating/Directing Groups: The presence of an activating group (like an amino or hydroxyl group) can facilitate the first halogenation. This group may need to be protected or converted for the second halogenation step.

  • Reaction Conditions: For electrophilic bromination, using a suitable brominating agent (e.g., N-bromosuccinimide or bromine in oleum) and controlling the temperature are crucial for achieving high conversion.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield can vary depending on the specific synthetic route and optimization. A well-executed Vilsmeier-Haack formylation can achieve yields in the range of 70-85%.

Q2: What are the recommended purification methods for the final product?

A2: The most common and effective purification method is column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether. Recrystallization from a suitable solvent system can also be employed for further purification.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several safety precautions are essential:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organolithium Reagents (if used): These are pyrophoric and react violently with water and air. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Bromine: This is a highly corrosive and toxic substance. Handle with extreme care in a well-ventilated fume hood.

Q4: Can other formylating agents be used instead of the Vilsmeier-Haack reagent?

A4: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist. For instance, lithiation of the pyridine ring followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can be used. However, as discussed, this route is more prone to isomeric impurities due to potential halogen dance rearrangements[4].

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Data Summary

Compound CAS Number Molecular Formula Molecular Weight
This compound128071-84-1[6][7]C₆H₃BrClNO[6][7]220.45 g/mol [7]

Experimental Workflow Diagram

SynthesisWorkflow Start 2-Chloro-4-bromopyridine Reaction Vilsmeier-Haack Reaction Start->Reaction Reagents DMF, POCl₃ Reagents->Reaction Quench Quenching with Ice/Water Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: A typical workflow for the Vilsmeier-Haack synthesis.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • AOBChem USA. This compound. Available from: [Link]

  • Kondo, Y., Murata, N., & Sakamoto, T. (1992). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, 33(1), 15-18.
  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Brégent, T., Ivanova, M. V., Poisson, T., Jubault, P., & Legros, J. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. Available from: [Link]

  • PubChem. 4-Bromo-2-chloropyridine-3-carbaldehyde. Available from: [Link]

  • Organic Process Research & Development. Optimization of Organolithium Reactions. Available from: [Link]

  • ResearchGate. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to the Purification of 4-Bromo-2-chloropyridine-3-carboxaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are tasked with the purification of the critical synthetic intermediate, 4-Bromo-2-chloropyridine-3-carboxaldehyde. As a senior application scientist, my objective is to provide not just a set of instructions, but a framework of understanding built on chemical principles and field-tested experience. The methodologies and troubleshooting advice herein are designed to be a self-validating system, empowering you to navigate the nuances of column chromatography for this specific, and often challenging, compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound, providing explanations grounded in the compound's unique chemical properties.

Q1: My compound is streaking or "tailing" significantly on the silica gel column. What is causing this and how can I achieve sharp, symmetrical peaks?

A: Peak tailing is the most frequently reported issue for basic compounds like pyridines on standard silica gel.[1][2] The root cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a "tail."

Troubleshooting & Optimization:

  • Mobile Phase Modification: The most effective solution is to deactivate the acidic sites on the silica gel. This can be achieved by adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v).[3][4] The TEA will preferentially bind to the active silanol sites, allowing your pyridine derivative to elute with minimal tailing.[2]

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a suitable alternative to silica gel for purifying basic compounds.[3][5] Alternatively, amino-functionalized silica columns are designed to minimize these unwanted interactions.[5][6]

  • Check for Overloading: Injecting too much crude material onto the column can saturate the stationary phase, leading to band broadening and tailing.[2] Ensure you are using an appropriate ratio of crude compound to silica gel (typically 1:30 to 1:100 by weight).

Q2: I'm struggling to find a mobile phase that gives good separation on TLC. Where should I start?

A: The key is systematic optimization using Thin-Layer Chromatography (TLC) before committing to a large-scale column. The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) of approximately 0.2-0.3, ensuring it moves off the baseline but is well-separated from impurities.[7]

Recommended Starting Points:

  • Standard System: A mixture of a non-polar solvent like Hexane and a moderately polar solvent like Ethyl Acetate (EtOAc) is the classic choice for normal-phase chromatography.[8][9] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.

  • Alternative Solvents: If Hexane/EtOAc fails, try substituting Dichloromethane (DCM) for Ethyl Acetate. A Hexane/DCM system can offer different selectivity.[3][7]

  • Solubility Considerations: this compound has good solubility in polar aprotic solvents like DCM, which makes it a good choice for dissolving the sample before loading.[7][10]

Q3: My product recovery is very low. Could the compound be decomposing on the column?

A: Yes, this is a valid concern. Aldehydes can be sensitive, and the acidic nature of silica gel can potentially cause degradation.[3][11] Furthermore, the aldehyde group is susceptible to oxidation, which could be catalyzed by impurities on the silica surface.[12]

Troubleshooting & Validation:

  • Silica Stability Test: Before running a column, perform a simple 2D TLC experiment. Spot your crude mixture on a TLC plate, run it in your chosen solvent system, and let it dry. Then, turn the plate 90 degrees and re-run it in the same solvent. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[2][11]

  • Deactivate Silica: As mentioned for tailing, adding a small amount of triethylamine to your eluent can neutralize the silica's acidity and minimize degradation.[3][4]

  • Run the Column Quickly: Flash chromatography, which uses pressure to increase the flow rate, minimizes the time your compound spends in contact with the stationary phase, thereby reducing the opportunity for degradation.[7]

Q4: My crude material has poor solubility in the starting mobile phase (e.g., high hexane content). How should I load it onto the column?

A: This is a common scenario where direct "wet loading" is not feasible. The recommended solution is the dry loading method.[7][13]

Dry Loading Protocol:

  • Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is highly soluble, such as Dichloromethane (DCM).[13]

  • To this solution, add a small amount of silica gel (approximately 5-10 times the mass of your crude product).

  • Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude product adsorbed onto silica.

  • Carefully layer this powder on top of your packed column. This technique ensures that the compound is introduced to the column in a concentrated band, leading to better separation.[7][13]

Q5: How should I store the purified this compound to ensure its stability?

A: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, and the compound can be sensitive to light and moisture.[12]

Recommended Storage Conditions:

  • Temperature: Store in a cool environment, with refrigeration at 2-8°C often recommended.[12]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[12]

  • Light: Use an amber or opaque vial to protect the compound from photodegradation.[12]

  • Moisture: Keep the container tightly sealed to protect it from humidity.

Quantitative Data & Protocols

Table 1: Recommended Solvent Systems & Rf Values
Solvent System (v/v)Typical Rf Range for ProductNotes
Hexane : Ethyl Acetate0.2 - 0.4Standard starting system. Adjust ratio to achieve target Rf.
Hexane : Dichloromethane0.2 - 0.4Good alternative if selectivity is an issue with EtOAc.
Hexane : EtOAc (+0.5% TEA)0.25 - 0.45Addition of Triethylamine (TEA) to mitigate peak tailing.
Experimental Protocol 1: TLC Optimization
  • Prepare several TLC chambers with different solvent systems (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

  • Dissolve a small amount of the crude material in DCM.

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.[7]

  • Develop the plate in the prepared chamber.

  • Visualize the separated spots under a UV lamp (254 nm).[7]

  • Select the solvent system that provides the best separation and an Rf value of ~0.2-0.3 for the target compound.

Experimental Protocol 2: Column Packing and Purification (Slurry Method)
  • Preparation: Securely clamp a chromatography column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

  • Slurry Creation: In a beaker, mix the silica gel (flash chromatography grade, 230-400 mesh) with your initial, low-polarity eluent to form a consistent slurry.[7]

  • Packing: Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure an evenly packed bed. Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Never let the top of the silica bed run dry.

  • Sample Loading: Load your sample using either the wet method (if soluble) or the dry loading method described in the FAQs.[13]

  • Elution: Carefully add the mobile phase. Apply gentle pressure (air or nitrogen) to start a steady flow.[7]

  • Fraction Collection: Collect the eluting solvent in test tubes or flasks. Monitor the collected fractions by TLC to identify which ones contain the purified product.[7]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow & Troubleshooting Diagrams

Chromatography_Workflow cluster_prep Preparation Phase cluster_column Chromatography Phase cluster_post Analysis & Isolation Crude Crude Material TLC TLC Optimization (Hex/EtOAc) Crude->TLC Select Solvent System (Rf ~0.3) Pack Pack Silica Column TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for purification of this compound.

Troubleshooting_Tree Start Problem Encountered Tailing Peak Tailing? Start->Tailing Recovery Low Recovery? Start->Recovery Separation Poor Separation? Start->Separation Tailing_Sol Add 0.5% TEA to Eluent Tailing->Tailing_Sol Yes Recovery_Sol Run Stability Test (2D TLC) Recovery->Recovery_Sol Yes Separation_Sol Optimize Solvent Gradient Separation->Separation_Sol Yes Tailing_Stat Switch to Alumina Tailing_Sol->Tailing_Stat Still Tailing? Recovery_Stat Deactivate Silica with TEA Recovery_Sol->Recovery_Stat Degradation Seen? Separation_Stat Reduce Sample Load Separation_Sol->Separation_Stat Still Poor?

Sources

Technical Support Center: Formylation of Substituted Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of formylating substituted halopyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in this critical synthetic transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the success of your experiments.

Introduction: The Challenge of Formylating Halopyridines

The introduction of a formyl group onto a substituted halopyridine ring is a pivotal step in the synthesis of numerous pharmaceutical and agrochemical compounds. However, this transformation is notoriously challenging due to the inherent electronic properties of the pyridine ring. The electron-deficient nature of pyridines deactivates the ring towards classical electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction.[1][2] Furthermore, the presence of a halogen substituent and other functionalities can lead to a variety of side reactions and regioselectivity issues, complicating product isolation and reducing yields.

This guide will address these challenges head-on, providing practical, field-proven insights to help you overcome common hurdles.

Troubleshooting Guide

This section is formatted to address specific problems you may be encountering in the lab. Each issue is followed by potential causes and actionable solutions.

Problem 1: Low or No Conversion to the Desired Formylated Product

You've set up your formylation reaction (e.g., Vilsmeier-Haack or ortho-lithiation), but upon workup and analysis (TLC, LC-MS), you observe primarily unreacted starting material.

Potential Cause Explanation & Scientific Rationale Troubleshooting Steps
Insufficient Electrophilicity of the Formylating Agent The electron-deficient pyridine ring requires a highly reactive electrophile for formylation.[1][3] The Vilsmeier reagent, formed from DMF and a halogenating agent (e.g., POCl₃, oxalyl chloride), may not be sufficiently reactive, especially with highly deactivated pyridine substrates.1. Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents).2. Use a More Reactive Vilsmeier Reagent: Generate the Vilsmeier reagent using oxalyl chloride or thionyl chloride instead of POCl₃, as these can produce a more reactive electrophile.3. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10°C. Monitor for decomposition of the starting material or product.
Deactivation by Substituents Electron-withdrawing groups (e.g., -NO₂, -CN) further deactivate the pyridine ring, making electrophilic attack even more difficult. The position of the halogen can also influence reactivity.1. Consider Alternative Formylation Methods: For highly deactivated systems, consider a directed ortho-metalation approach followed by quenching with a formylating agent like DMF.[4][5] This method's success is dictated by the directing ability of the substituents rather than the ring's inherent nucleophilicity.[6]2. Modify the Substrate: If possible, consider performing the formylation before introducing strongly deactivating groups.
Moisture Contamination Vilsmeier reagents and organometallic intermediates (in ortho-lithiation) are extremely sensitive to moisture.[7] Trace amounts of water will quench the reactive species, leading to low or no conversion.1. Rigorously Dry Glassware and Reagents: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and freshly distilled reagents where possible.2. Perform Reactions Under Inert Atmosphere: Use standard Schlenk line or glovebox techniques to exclude moisture and oxygen.
Inappropriate Base for ortho-Lithiation In directed ortho-metalation, the choice of base is critical. The pKa of the proton to be removed must be matched with the strength of the base. For halopyridines, strong, non-nucleophilic bases are often required.1. Use a Stronger Base: If LDA is ineffective, consider using a stronger base like s-BuLi or t-BuLi in the presence of a coordinating agent like TMEDA.[8]2. Optimize Temperature: Metalation is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)

Your reaction produces a mixture of formylated products, making purification difficult and reducing the yield of the desired isomer.

Potential Cause Explanation & Scientific Rationale Troubleshooting Steps
Competing Directing Effects of Substituents In polysubstituted halopyridines, the directing effects of the various substituents may compete, leading to formylation at multiple positions. The halogen itself can act as a weak ortho-director in metalation reactions.1. Leverage a Dominant Directing Group: If your substrate has multiple substituents, identify the strongest directing group for the chosen reaction type. For ortho-lithiation, amide and carbamate groups are generally stronger directors than halogens.[8]2. Blocking Groups: Protect more reactive sites with a removable blocking group (e.g., a silyl group) to direct formylation to the desired position.[8]
Steric Hindrance Formylation may be disfavored at sterically congested positions, leading to reaction at an electronically less favorable but more accessible site.1. Optimize Reaction Conditions: In some cases, lower temperatures can enhance selectivity by favoring the thermodynamically more stable product.2. Choose a Less Bulky Formylating Agent: While less common, the size of the electrophile can play a role. However, the Vilsmeier reagent is generally of a fixed size.
Electronic Effects The inherent electronic properties of the pyridine ring favor substitution at the 3- (meta) and 5-positions for electrophilic attack, as these positions are less electron-deficient than the 2-, 4-, and 6-positions.[1]1. Exploit Inherent Reactivity: For substrates where electronic effects are dominant, tailor your synthetic strategy to target the most reactive position. If a different isomer is required, a multi-step approach involving a rearrangement or a different synthetic route may be necessary.
Problem 3: Significant Formation of Byproducts or Decomposition

Your reaction mixture is complex, showing multiple spots on TLC, or it turns dark, indicating decomposition.

Potential Cause Explanation & Scientific Rationale Troubleshooting Steps
Over-reaction or Di-formylation If the product is also susceptible to formylation, or if there are multiple activated positions, di-formylation can occur.[9]1. Control Stoichiometry: Carefully control the stoichiometry of the formylating agent. Use of 1.0-1.2 equivalents is a good starting point to favor mono-formylation.2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the desired product is formed and before significant amounts of di-formylated product appear.
Side Reactions of the Halogen In ortho-lithiation, halogen-metal exchange can compete with deprotonation, especially with bromo- and iodopyridines.[4] This leads to a different organolithium intermediate and ultimately a different product.1. Use a Hindered Amide Base: For bromo- and iodopyridines, use a lithium amide base like LDA or LiTMP, which are less prone to halogen-metal exchange than alkyllithiums.[6]2. Lower the Temperature: Halogen-metal exchange is often faster at higher temperatures. Maintaining a very low temperature (e.g., -90 to -78 °C) can favor deprotonation.
Reaction with Other Functional Groups Other functional groups on the pyridine ring (e.g., -OH, -NH₂) can react with the formylating agent.1. Protect Sensitive Functional Groups: Protect reactive functional groups before attempting formylation. For example, protect hydroxyl groups as ethers or silyl ethers, and amines as amides or carbamates.2. Choose a Selective Reagent: Some formylation conditions may be more selective than others. For example, in the presence of a hydroxyl group, the Vilsmeier-Haack reaction may favor C-formylation over O-formylation under carefully controlled conditions.[7]
Harsh Reaction Conditions High temperatures or prolonged reaction times can lead to decomposition of the starting material or the desired product.1. Optimize Reaction Time and Temperature: Conduct a time-course study at a lower temperature to find the optimal conditions for product formation without significant degradation.2. Use a Milder Formylation Method: If decomposition is severe, explore alternative, milder formylation methods, such as those employing newer C-H activation strategies.[10]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

1. Reagent Preparation (Vilsmeier Reagent):

  • Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to a stirred solution of anhydrous N,N-dimethylformamide (DMF, 10 equiv.) at 0 °C (ice bath).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of a solid white salt (the Vilsmeier reagent) may be observed.

2. Formylation Reaction:

  • Dissolve the substituted halopyridine (1.0 equiv.) in anhydrous DMF (if not already used as the solvent for reagent formation) or another suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

3. Work-up:

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or aqueous NaOH.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by silica gel column chromatography to obtain the desired formylated halopyridine.

Protocol 2: General Procedure for Directed ortho-Lithiation-Formylation

This protocol is for substrates amenable to directed metalation. Strict anhydrous and inert conditions are essential.

1. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the substituted halopyridine (1.0 equiv.) and an anhydrous solvent (e.g., THF, diethyl ether).

  • Cool the solution to -78 °C (dry ice/acetone bath).

2. Lithiation:

  • Slowly add a solution of the organolithium base (e.g., LDA, n-BuLi, 1.1-1.5 equiv.) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

3. Formylation (Quench):

  • Add anhydrous DMF (2.0-3.0 equiv.) dropwise to the reaction mixture at -78 °C.

  • After the addition, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.

4. Work-up:

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by silica gel column chromatography.

Visualization of Key Processes

Workflow for Troubleshooting Low Yield in Formylation

LowYieldTroubleshooting Start Start: Low or No Product CheckReactivity Assess Substrate Reactivity Start->CheckReactivity CheckConditions Verify Reaction Conditions Start->CheckConditions Deactivated Highly Deactivated Ring? CheckReactivity->Deactivated Anhydrous Strictly Anhydrous? CheckConditions->Anhydrous Vilsmeier Using Vilsmeier-Haack? Deactivated->Vilsmeier Yes OrthoLithiation Switch to Ortho-Lithiation Deactivated->OrthoLithiation No (Consider other methods) IncreaseTemp Increase Temperature & Reagent Stoichiometry Vilsmeier->IncreaseTemp Yes Vilsmeier->OrthoLithiation No ImproveDrying Improve Drying of Glassware/Reagents/Solvents Anhydrous->ImproveDrying No CorrectBase Correct Base for Lithiation? Anhydrous->CorrectBase Yes InertAtmosphere Use Inert Atmosphere (N2 or Ar) ImproveDrying->InertAtmosphere ChangeBase Optimize Base (e.g., LDA -> s-BuLi) CorrectBase->ChangeBase No

Caption: Troubleshooting workflow for low reaction yield.

Decision Tree for Method Selection

MethodSelection Start Select Formylation Method for Substituted Halopyridine CheckSubstituents Substituents Present? Start->CheckSubstituents DirectingGroup Strong Ortho-Directing Group? (e.g., -CONR2, -OCONR2) CheckSubstituents->DirectingGroup Yes ElectronDonating Electron-Donating Groups? DirectingGroup->ElectronDonating No OrthoLithiation Preferred Method: Directed Ortho-Lithiation DirectingGroup->OrthoLithiation Yes ElectronWithdrawing Strong Electron-Withdrawing Groups? ElectronDonating->ElectronWithdrawing No VilsmeierHaack Preferred Method: Vilsmeier-Haack ElectronDonating->VilsmeierHaack Yes ElectronWithdrawing->OrthoLithiation Yes (if ortho H is available) AdvancedMethods Consider Advanced C-H Functionalization Methods ElectronWithdrawing->AdvancedMethods No

Caption: Decision tree for selecting a formylation method.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction often low-yielding for halopyridines?

A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The pyridine ring is inherently "electron-deficient" due to the electronegative nitrogen atom, which withdraws electron density from the ring, deactivating it towards electrophilic attack.[1][3] Halogens are also deactivating substituents. This combined deactivation makes it difficult for the Vilsmeier reagent, a relatively weak electrophile, to react, often resulting in low yields or requiring harsh conditions.[11]

Q2: I am trying to perform an ortho-lithiation on a 2-chloropyridine derivative, but I'm getting a complex mixture. What could be happening?

A2: With 2-halopyridines, direct lithiation can be complicated. While the halogen can direct the base to the 3-position, the 2-position is the most acidic proton on the pyridine ring. Therefore, you can have competing deprotonation at C2 (if unsubstituted) or nucleophilic attack of the organolithium base at the C2 or C6 positions. Furthermore, the resulting lithiated species can be unstable. Using a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures (-78 °C or lower) is crucial to favor deprotonation over nucleophilic addition.[4]

Q3: Can I formylate a halopyridine that also has a hydroxyl or amino group?

A3: Yes, but it requires careful consideration. Hydroxyl (-OH) and amino (-NH₂) groups are acidic and will be deprotonated by organolithium reagents, preventing C-lithiation. They will also react with the Vilsmeier reagent. Therefore, these groups must be protected before attempting formylation. Common protecting groups include silyl ethers (e.g., TBDMS) for hydroxyls and carbamates (e.g., Boc) or amides for amines. After successful formylation, the protecting group can be removed.

Q4: How can I improve the purification of my formylated halopyridine? It seems to be very polar.

A4: Pyridine aldehydes are often polar and can be challenging to purify by column chromatography. Here are a few tips:

  • Solvent System: Use a more polar solvent system for your column. A common choice is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing on silica gel by neutralizing acidic sites.

  • Alternative Stationary Phase: If silica gel is not effective, consider using alumina (neutral or basic) or a reverse-phase column.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.

  • Acid-Base Extraction: You can sometimes use the basicity of the pyridine nitrogen to your advantage in an acidic wash during workup to remove non-basic impurities. However, be cautious as the aldehyde may not be stable to strong acid.

Q5: Are there newer, more efficient methods for formylating halopyridines?

A5: Yes, the field of C-H functionalization has provided new strategies.[1][10] These methods often use transition metal catalysts (e.g., palladium, iridium) to selectively activate a C-H bond, which can then be functionalized. While these methods can offer high regioselectivity and functional group tolerance under milder conditions, they often require specialized ligands and catalysts and may need extensive optimization for a new substrate. For many applications, the classical Vilsmeier-Haack and directed ortho-metalation methods remain the most practical and scalable options.[12]

References

  • Chen, H., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society.
  • Chen, H., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Kovtun, A. V., et al. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate.
  • Li, J., et al. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
  • BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines.
  • ResearchGate. (n.d.). Recent Advances On Direct Formylation Reactions.
  • University of Rochester. (n.d.). Directed (ortho) Metallation.
  • Gribble, G. W., & Saulnier, M. G. (2025). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne.

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides expert advice and troubleshooting strategies for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 4-Bromo-2-chloropyridine-3-carboxaldehyde. Its unique electronic and structural features demand a carefully optimized approach to achieve high yields and selectivity.

Core Concepts: Understanding the Substrate and Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1][2] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X (Palladium(II) Complex) Pd0->PdII_Complex Transmetal Transmetalation Diaryl_Pd R¹-Pd(II)L₂-R² (Diaryl Complex) PdII_Complex->Diaryl_Pd Diaryl_Pd->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) ArylHalide R¹-X (Aryl Halide) BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) + Base

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

However, this compound presents specific hurdles:

  • Chemoselectivity: The molecule has two potential reaction sites: a C-Br bond and a C-Cl bond. In palladium-catalyzed couplings, the reactivity order is generally I > Br > OTf >> Cl.[5] This inherent difference allows for selective coupling at the more reactive C-Br bond.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6][7] This is a well-documented challenge, particularly for 2-substituted pyridines.[6][8]

  • Electronic Effects: The pyridine ring, further deactivated by the chloro and aldehyde substituents, is electron-deficient. While this can facilitate the initial oxidative addition step, it can also impact catalyst stability and subsequent steps.[9]

Frequently Asked Questions (FAQs)

Q1: My reaction is giving low to no yield. What are the primary reasons?

A1: Low yields with this substrate are common and can typically be traced back to a few key areas:

  • Suboptimal Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. This substrate requires a highly active catalyst system, usually featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that can overcome catalyst inhibition and facilitate the challenging oxidative addition of the C-Cl bond if desired.[7][10]

  • Catalyst Deactivation: The pyridine nitrogen can poison the palladium catalyst.[6][7] Using specialized ligands that shield the metal center is crucial.

  • Incorrect Base or Solvent: The base is critical for activating the boronic acid in the transmetalation step.[11][12] A poor choice can lead to failed reactions or side products. The solvent must be able to dissolve all components and is often a mixture of an organic solvent and water.[7]

  • Poor Reagent Quality: Ensure the boronic acid/ester is not degraded (protodeboronated). Solvents must be adequately degassed to prevent catalyst oxidation and homocoupling of the boronic acid.[13][14]

  • Insufficient Temperature: While higher temperatures can degrade the catalyst and substrate, they are often necessary to overcome the activation energy, especially for less reactive C-Cl bonds.[7]

Q2: I only want to react at the bromine position. How do I ensure chemoselectivity?

A2: Achieving selectivity for the C-Br bond over the C-Cl bond is highly feasible due to the significant difference in their bond strengths and reactivity in oxidative addition.[7][15] To favor mono-coupling at the C4-Br position:

  • Use Milder Conditions: Lower reaction temperatures (e.g., 80-90 °C) and shorter reaction times will favor the more reactive C-Br bond.

  • Choose a Less Active Catalyst: While a robust catalyst is needed, an overly active system might begin to react with the C-Cl bond. A good starting point is a combination of a palladium source like Pd₂(dba)₃ with a moderately electron-rich ligand.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess may drive the reaction towards double coupling.

Q3: I'm observing significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A3: These are common side reactions in Suzuki couplings.

  • Homocoupling (R²-R²): This byproduct arises from the oxidative coupling of your boronic acid and is often promoted by the presence of oxygen.[7][14]

    • Solution: Rigorous deoxygenation is critical. Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[13]

  • Protodeboronation (R²-H): This is the replacement of the boronic acid group with a hydrogen atom from water or other protic sources.[7]

    • Solution: This is often base- and solvent-dependent. If this is a major issue, consider switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester).[7] Additionally, screening different bases can help; sometimes a weaker base or anhydrous conditions can mitigate the problem.[10]

  • Dehalogenation (Proto-dehalogenation): This is the replacement of the bromine or chlorine with a hydrogen atom.

    • Solution: This can be caused by impurities or catalyst decomposition pathways. Ensure high-purity reagents and a stable, well-ligated catalyst. Using robust ligands can help maintain the catalyst's integrity and prevent side reactions.[13]

Troubleshooting Guide

When a reaction fails, a systematic approach is the most effective way to identify and solve the problem.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Low Yield Start Low / No Yield CheckReagents Step 1: Verify Reagents - Fresh Boronic Acid/Ester? - Anhydrous & Degassed Solvents? - High Purity Base? Start->CheckReagents ReagentIssue Solution: Replace/Purify Reagents. Improve Degassing Technique. CheckReagents->ReagentIssue No CheckConditions Step 2: Evaluate Conditions - Inert Atmosphere Maintained? - Temperature Optimal? CheckReagents->CheckConditions Yes ConditionIssue Solution: Improve Schlenk/Glovebox Technique. Screen Temperatures (e.g., 80-120°C). CheckConditions->ConditionIssue No OptimizeSystem Step 3: Optimize Catalyst System - Is Ligand appropriate? - Is Base effective? CheckConditions->OptimizeSystem Yes OptimizeSolution Solution: Screen Ligands (e.g., SPhos, XPhos). Screen Bases (e.g., K₃PO₄, Cs₂CO₃). See Tables 1 & 2. OptimizeSystem->OptimizeSolution No Success Reaction Optimized OptimizeSystem->Success Yes Experimental_Workflow Diagram 3: General Experimental Workflow Setup 1. Setup - Oven-dry glassware. - Add solid reagents. Inert 2. Inert Atmosphere - Seal vessel. - 3x Vacuum/Argon cycles. Setup->Inert Solvent 3. Add Solvents - Add degassed organic solvent. - Add degassed water. Inert->Solvent Heat 4. Reaction - Heat to target temp (e.g., 90°C). - Stir vigorously. Solvent->Heat Monitor 5. Monitor - Track progress via TLC/LC-MS. Heat->Monitor Workup 6. Workup - Cool to RT. - Dilute with EtOAc, wash with brine. Monitor->Workup Purify 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate & purify via chromatography. Workup->Purify

Diagram 3: General Experimental Workflow

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 3.0 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv, finely powdered)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed, deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, the base, the palladium precatalyst, and the ligand. [10]2. Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. [7][10]3. Solvent Addition: Add degassed 1,4-dioxane, followed by degassed water via syringe to achieve a 4:1 or 5:1 ratio (typical concentration is 0.1-0.2 M with respect to the halide).

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of starting material. [13]6. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine to remove inorganic salts. [3][13]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product. [3]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis. [Link]

  • MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts. [Link]

  • American Chemical Society. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • ResearchGate. (2019). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • American Chemical Society. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • National Institutes of Health. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • American Chemical Society. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Common Organic Chemistry. (2024). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ResearchGate. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Reddit. (2012). Suzuki coupling help. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

Sources

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-2-chloropyridine-3-carboxaldehyde. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when working with this electron-deficient and functionally complex substrate. As Senior Application Scientists, we aim to provide not just solutions, but a deeper understanding of the reaction's intricacies to empower your research.

Troubleshooting Guide: Addressing Common Experimental Failures

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: Why am I observing no reaction or very low conversion of my starting material?

Low or no conversion is a common hurdle, primarily due to the challenging nature of the substrate. The electron-withdrawing effects of the pyridine nitrogen and the aldehyde group, combined with the presence of two halogen atoms, create a unique reactivity profile.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst System: The oxidative addition of the C-Br or C-Cl bond to the palladium(0) complex is a critical and often rate-limiting step.[1]

    • Palladium Source: While Pd(OAc)₂ is a common choice, its reduction to the active Pd(0) species can be inefficient.[2] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst (e.g., a G3 or G4 palladacycle) for more reliable and cleaner activation.[1][2]

    • Ligand Selection: Standard phosphine ligands are often insufficient for this substrate. Bulky, electron-rich biarylphosphine ligands are crucial for activating the C-X bond.[1][3] For this specific substrate, ligands like RuPhos, BrettPhos, or XPhos are highly recommended.[3][4]

    • Catalyst Loading: For particularly challenging substrates like this, a higher catalyst loading of up to 5 mol% may be necessary to achieve a reasonable reaction rate.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often required to drive the oxidative addition of the C-Br bond.[1][2]

    • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.[5]

    • Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1][6] Water can interfere with the catalytic cycle and lead to catalyst deactivation.[1]

  • Inappropriate Base:

    • Base Strength: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1][2] However, due to the presence of the aldehyde group, which can be base-sensitive, careful consideration is needed.

    • Base-Sensitive Substrate: If you observe decomposition of your starting material, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2][7] Be aware that using a weaker base will likely necessitate a more active catalyst system and higher reaction temperatures.[2] For substrates with base-sensitive functional groups, sodium trimethylsilanolate (NaOTMS) has also been shown to be effective.[8]

Question 2: My reaction is producing a mixture of products, with amination occurring at both the bromo and chloro positions. How can I improve the chemoselectivity?

Achieving high chemoselectivity is key when working with polyhalogenated substrates. The inherent difference in reactivity between the C-Br and C-Cl bonds is the basis for selective amination.

Underlying Principle of Selectivity:

The oxidative addition of a carbon-halogen bond to a palladium(0) complex follows the general reactivity trend: C-I > C-Br > C-Cl.[9][10] Therefore, the C-Br bond at the 4-position of your substrate is significantly more reactive than the C-Cl bond at the 2-position, allowing for selective amination at the C-4 position under carefully controlled conditions.[10]

Strategies to Enhance Chemoselectivity:

  • Control Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Start with the lower end of the recommended temperature range (e.g., 80 °C) and monitor the reaction closely.

  • Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to competing amination at the less reactive C-Cl position.[10] Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is formed.

  • Ligand Choice: The choice of ligand can influence the selectivity of the oxidative addition step. While bulky biarylphosphine ligands are generally recommended, subtle differences in their steric and electronic properties can impact selectivity. A screening of different ligands may be beneficial.

Question 3: I am observing significant hydrodehalogenation (replacement of -Br with -H) of my starting material. What causes this and how can I minimize it?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of aminated.[1][10]

Potential Causes & Mitigation Strategies:

  • Slow Reductive Elimination: If the final reductive elimination step to form the C-N bond is slow, competing pathways can become more prominent.

    • Ligand Effects: Using a more electron-rich and sterically hindered ligand can often accelerate the reductive elimination step.

  • Presence of Water: Trace amounts of water in the reaction mixture can be a source of protons for the hydrodehalogenation pathway.[1]

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.

  • Base Purity: Impurities in the base, such as sodium hydroxide in NaOtBu, can contribute to this side reaction.[1] Use a high-purity base from a reputable supplier.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to favor the desired amination pathway over competing side reactions.[1]

Question 4: The aldehyde functional group in my substrate seems to be unstable under the reaction conditions. What are the potential side reactions and how can I avoid them?

The aldehyde group is susceptible to various side reactions under the basic and high-temperature conditions of the Buchwald-Hartwig amination.

Potential Side Reactions Involving the Aldehyde:

  • Aldol Condensation: Under strongly basic conditions, the aldehyde can undergo self-condensation or condensation with other carbonyl-containing species.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.

  • Degradation: The combination of high temperatures and a strong base can lead to the decomposition of the aldehyde.

Strategies to Protect the Aldehyde Group:

  • Milder Base: As mentioned previously, switching to a weaker base like Cs₂CO₃ or K₃PO₄ can significantly reduce base-mediated side reactions.[2]

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature will help to minimize the degradation of the aldehyde.

  • Protecting Group Strategy: If the above strategies are insufficient, consider protecting the aldehyde as an acetal or another suitable protecting group that is stable to the reaction conditions and can be easily removed afterward.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps[2][11][12]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired N-aryl amine product and regenerating the Pd(0) catalyst.

Q2: Which palladium source is best for this specific substrate?

For challenging substrates like this compound, using a pre-catalyst is often advantageous.[2] Pre-catalysts, such as the G3 and G4 palladacycles developed by the Buchwald group, are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results and often requiring lower catalyst loadings.[2] If using a simple palladium salt, Pd₂(dba)₃ is generally preferred over Pd(OAc)₂ due to its direct use as a Pd(0) source.[2]

Q3: What are the key considerations when selecting a ligand?

The ligand plays a crucial role in the success of the Buchwald-Hartwig amination, particularly for less reactive aryl chlorides and electron-deficient heteroaryl halides.[1] For your substrate, the key considerations are:

  • Steric Bulk: Bulky ligands promote the reductive elimination step and can help to prevent catalyst dimerization and deactivation.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.

  • Biarylphosphine Ligands: Ligands such as RuPhos, BrettPhos, and XPhos have proven to be highly effective for a wide range of challenging Buchwald-Hartwig aminations and are excellent starting points for this reaction.[3][4]

Q4: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave irradiation can be a valuable tool to accelerate the reaction and potentially improve yields, especially for sluggish transformations.[2] The use of microwave heating can significantly reduce reaction times from hours to minutes. However, it is important to carefully monitor the reaction temperature to avoid decomposition of the starting material or product.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv.) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium pre-catalyst (2 mol%), the base (NaOtBu or Cs₂CO₃), and a magnetic stir bar.

  • Add this compound (1.0 equiv.).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (1.2 equiv.) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Ligand and Base Selection Guide

The following table provides a general guide for selecting the initial ligand and base combination for your reaction.

Amine TypeRecommended LigandRecommended BaseNotes
Primary AliphaticBrettPhos, XPhosNaOtBuThese ligands are generally effective for a wide range of primary amines.
Secondary AliphaticRuPhos, BrettPhosNaOtBuRuPhos is often a good choice for sterically hindered secondary amines.
Primary Aryl (Anilines)XPhos, RuPhosNaOtBu or Cs₂CO₃For electron-rich anilines, a milder base like Cs₂CO₃ may be sufficient.
Secondary ArylXPhos, RuPhosNaOtBuThese couplings can be challenging; a more active catalyst system may be required.
Base-Sensitive AminesXPhos, RuPhosCs₂CO₃, K₃PO₄, NaOTMSWeaker bases are necessary to avoid decomposition of the amine.[2][8]

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex (Ar)(X)Pd(II)L Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex [(Ar)(X)Pd(II)L(R₂NH)] OxAdd->AmineCoord + R₂NH Amido Palladium-Amido Complex (Ar)(R₂N)Pd(II)L AmineCoord->Amido + Base - HX Amido->Pd0 Reductive Elimination + Ar-NR₂ Product N-Aryl Amine Product Amido->Product ArX Aryl Halide (this compound) ArX->OxAdd Amine Amine (R₂NH) Amine->AmineCoord

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Failed Reaction LowConversion Low/No Conversion? Start->LowConversion SideProducts Side Products Observed? LowConversion->SideProducts No CheckCatalyst Check Catalyst System: - Use Pre-catalyst - Increase Loading - Use Bulky Ligand LowConversion->CheckCatalyst Yes Selectivity Poor Chemoselectivity? SideProducts->Selectivity Hydrodehalogenation Hydrodehalogenation? Selectivity->Hydrodehalogenation No LowerTemp Lower Reaction Temperature Selectivity->LowerTemp Yes AldehydeDecomp Aldehyde Decomposition? Hydrodehalogenation->AldehydeDecomp No DryReagents Ensure Strictly Anhydrous Conditions Hydrodehalogenation->DryReagents Yes MilderBase Use Milder Base (Cs₂CO₃, K₃PO₄) AldehydeDecomp->MilderBase Yes CheckConditions Check Reaction Conditions: - Increase Temperature - Ensure Inert Atmosphere - Use Dry Solvents CheckCatalyst->CheckConditions CheckBase Check Base: - Use Stronger Base (NaOtBu) - If Substrate is Sensitive, Use Weaker Base (Cs₂CO₃) CheckConditions->CheckBase ShorterTime Decrease Reaction Time LowerTemp->ShorterTime ScreenLigands Screen Different Ligands ShorterTime->ScreenLigands ExcessAmine Use Slight Excess of Amine DryReagents->ExcessAmine ProtectAldehyde Protect Aldehyde Group MilderBase->ProtectAldehyde

Caption: A decision tree for troubleshooting common issues in the Buchwald-Hartwig amination.

References

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Buchwald–Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved January 10, 2026, from [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020, October 20). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Table 3 Effect of various bases in the Buchwald coupling reaction a. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 10, 2026, from [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 10, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved January 10, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001, May 3). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 10, 2026, from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022, July 22). Pearson. Retrieved January 10, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2025, August 10). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (n.d.). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]

  • Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. (2014, March 7). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for 4-Bromo-2-chloropyridine-3-carboxaldehyde (CAS No: 128071-84-1)[1][2]. The methodologies described herein are grounded in established chemical principles to ensure the highest degree of purity for this critical synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound.

Q1: How do I perform an initial purity assessment of my crude product?

Before attempting purification, it is crucial to assess the complexity of your crude mixture. A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. Spot the crude material on a silica plate and develop it with a solvent system of moderate polarity (e.g., 7:3 Hexane:Ethyl Acetate). The number of distinct spots will indicate the minimum number of impurities.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural information and a rough estimate of purity. The presence of unexpected peaks or complex multiplets in the aromatic or aldehydic region can indicate isomeric or byproduct impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial assessment. It provides both the retention time of your compound and its mass-to-charge ratio, confirming the molecular weight (220.45 g/mol )[2] and revealing the presence of impurities that may co-elute on TLC.

Q2: My primary purification challenge is severe peak tailing during column chromatography. What causes this and how can I fix it?

This is the most common issue when purifying pyridine derivatives on standard silica gel.[3]

  • Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of the pyridine ring interacts strongly with these acidic sites via an acid-base interaction.[3] This leads to a secondary, non-ideal retention mechanism, causing the compound to "stick" and elute slowly, resulting in a tailed peak.

  • Solution: The most effective solution is to neutralize these acidic sites. This is achieved by adding a small amount of a competing base, like triethylamine (TEA), to your eluent system.[3][4] The TEA will preferentially bind to the acidic silanol groups, effectively shielding your pyridine compound from this undesirable interaction.[3]

    • Recommended Action: Add 0.1-1% triethylamine to your chosen mobile phase (e.g., Hexane:Ethyl Acetate).

Workflow & Methodology Selection

The choice of purification method depends on the nature and quantity of the impurities identified in your initial assessment.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Purification cluster_3 Phase 4: Verification crude Crude Product analysis Purity Assessment (TLC, LC-MS, NMR) crude->analysis decision Impurity Profile? analysis->decision chromatography Column Chromatography (Non-polar & Isomeric Impurities) decision->chromatography  Non-polar / Isomeric   recrystallization Recrystallization (Polar & Colored Impurities) decision->recrystallization  Polar / Colored   final_analysis Final Purity Check (>97% Purity) chromatography->final_analysis recrystallization->final_analysis pure_product Pure Product final_analysis->pure_product G cluster_0 Troubleshooting Chromatography start Poor Separation? overload Is the column overloaded? start->overload Yes solvent Is R f in 0.2-0.4 range? start->solvent No tailing Is there peak tailing? start->tailing No sol1 Reduce sample load overload->sol1 sol2 Re-optimize eluent with TLC solvent->sol2 sol3 Add 0.1-1% Triethylamine to eluent tailing->sol3 sol4 Separation Successful tailing->sol4 No

Sources

Technical Support Center: Navigating the Reactivity of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the handling and reactivity of 4-Bromo-2-chloropyridine-3-carboxaldehyde, with a particular focus on addressing the low reactivity of the chloro group at the C2 position. Our aim is to equip you with the knowledge to overcome common experimental hurdles and unlock the full synthetic potential of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: I am planning a cross-coupling reaction. Which halogen, the bromine at C4 or the chlorine at C2, is more reactive?

The bromine atom at the C4 position is significantly more reactive than the chlorine atom at the C2 position in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[1][2][3][4] This is due to the difference in bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst. The general reactivity trend for halogens in these reactions is I > Br > Cl.[1][2]

This inherent difference in reactivity allows for selective functionalization at the C4 position while leaving the C2-chloro group intact for subsequent transformations.

Q2: Why is the chloro group at the C2 position so unreactive in my Suzuki coupling reaction?

The low reactivity of the chloro group in 2-chloropyridines is a well-documented challenge. Several factors contribute to this:

  • Stronger Carbon-Chlorine Bond: The C-Cl bond is stronger than the C-Br and C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult.[2]

  • Electronic Effects: While the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack, in the context of palladium-catalyzed cross-coupling, the electron-withdrawing nature of the pyridine ring can decrease the electron density at the C2 position, making oxidative addition less favorable compared to less electron-deficient aryl chlorides.[5][6]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of less reactive catalytic species.

To overcome the low reactivity of the chloro group, more forcing reaction conditions and specialized catalyst systems are often required.

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which position is more favorable?

Yes, nucleophilic aromatic substitution (SNAr) is a viable strategy for functionalizing this molecule. The pyridine nitrogen strongly activates the ortho (C2) and para (C4) positions to nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.[7][8][9]

In the case of this compound, both the C2 and C4 positions are activated. However, the reactivity will be influenced by the nature of the leaving group and the reaction conditions. Generally, bromine is a better leaving group than chlorine in SNAr reactions. Therefore, under milder conditions, you might observe substitution at the C4 position. To achieve substitution at the C2 position, more forcing conditions such as higher temperatures or the use of a flow reactor may be necessary.[10]

Troubleshooting Guide: Overcoming Low Reactivity of the C2-Chloro Group

Problem 1: My Suzuki coupling at the C2 position is failing or giving very low yields.

Possible Cause 1: Inadequate Catalyst System

Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the oxidative addition of the C-Cl bond.

Solution: Employ Advanced Catalyst Systems

For challenging C-Cl bond couplings, specialized ligands that are both bulky and electron-rich are often necessary. These ligands stabilize the palladium center and promote the difficult oxidative addition step.

Catalyst/Ligand CombinationRecommended BaseSolventTypical Temperature
Pd₂(dba)₃ / SPhosK₃PO₄Toluene, Dioxane80-110 °C
Pd(OAc)₂ / XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80-110 °C
Pd₂(dba)₃ / RuPhosLiHMDSTHF65 °C

This data is compiled from established protocols for similar substrates.[1][3]

dot

Caption: Suzuki catalytic cycle highlighting the rate-limiting oxidative addition step for C-Cl bonds.

Experimental Protocol: Suzuki Coupling at the C2 Position (after C4 functionalization)

This protocol assumes the C4 position has already been functionalized.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the C4-functionalized 2-chloropyridine-3-carboxaldehyde derivative (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: My Buchwald-Hartwig amination at the C2 position is not proceeding.

Possible Cause: Unsuitable Reaction Conditions

Similar to Suzuki coupling, C-Cl amination requires more robust catalytic systems and stronger bases compared to C-Br amination.

Solution: Optimize Ligand, Base, and Solvent

The choice of a sterically hindered phosphine ligand and a strong, non-nucleophilic base is crucial.

LigandRecommended BaseSolventTypical Temperature
RuPhosLiHMDSTHF65 °C
BrettPhosNaOtBuToluene100 °C
XPhosK₂CO₃, Cs₂CO₃t-BuOH, Dioxane100-120 °C

This data is compiled from established protocols for similar substrates.[1][11][12]

dot

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions ArCl 2-Chloro-pyridine Derivative Product C-N Coupled Product ArCl->Product Amine Primary/Secondary Amine Amine->Product Pd_Source Pd Precursor (e.g., Pd2(dba)3) Pd_Source->Product Ligand Bulky Ligand (e.g., RuPhos) Ligand->Product Base Strong Base (e.g., LiHMDS) Base->Product Solvent Anhydrous Solvent (e.g., THF) Solvent->Product Temp Elevated Temp. (65-110 °C) Temp->Product

Caption: Key components for a successful Buchwald-Hartwig amination of an aryl chloride.

Problem 3: I am observing side reactions involving the aldehyde group.

Possible Cause: Aldehyde Reactivity

The aldehyde group is electrophilic and can react with strong bases or nucleophiles present in the reaction mixture, leading to side products and reduced yields.[13][14]

Solution: Protect the Aldehyde Group

Protecting the aldehyde as an acetal is a common and effective strategy. Acetals are stable to the basic conditions of many cross-coupling reactions and can be easily removed with a mild acid workup.

Experimental Protocol: Acetal Protection of the Aldehyde

  • Setup: To a solution of this compound in a suitable solvent (e.g., toluene or dichloromethane), add an alcohol (e.g., ethylene glycol or trimethyl orthoformate, 2-3 equivalents).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture, often with a Dean-Stark apparatus to remove the water byproduct, until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution), and extract the product with an organic solvent.

  • Purification: Purify the resulting acetal by column chromatography or distillation.

dot

Protection_Strategy start Starting Material 4-Bromo-2-chloro-pyridine-3-carboxaldehyde step1 step1 start->step1 step2 Step 2: C-Cl Coupling Suzuki, Buchwald-Hartwig, etc. step1->step2 step3 step3 step2->step3 product Final Product step3->product

Caption: A strategic workflow involving aldehyde protection to avoid side reactions.

By understanding the principles of reactivity and employing the appropriate strategies and advanced catalytic systems, the challenges associated with the low reactivity of the chloro group in this compound can be effectively overcome.

References

  • B. A. Anderson, et al. (2012). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 23(10), 1493-1496. 10

  • Khan Academy. (2019). Nucleophilic Aromatic Substitutions. YouTube.

  • Y. Ishii, et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800.

  • Z. A. Kalme, et al. (1992). Nucleophilic substitution reactions in 2-chloropyridines and 2,5-dioxo-1,2,5,7-tetrahydro-1H-furopyridines. Chemistry of Heterocyclic Compounds, 28, 1031–1035.

  • G. Consiglio, et al. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.

  • Unknown Author. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Rochester.

  • Wikipedia. (2023). Buchwald–Hartwig amination.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Wikipedia. (2023). Sonogashira coupling.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.

  • Smolecule. (2024). 3-Bromo-2-chloropyridine-4-carboxaldehyde.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • T. J. T. O'Riordan, et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2803–2859.

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.

  • NROChemistry. (2020). Sonogashira Coupling. YouTube.

  • PubChem. 4-Bromo-2-chloropyridine-3-carbaldehyde.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • OC Chem. (2019). Sonogashira coupling. YouTube.

  • J. P. Tay, et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9576–9584.

  • BenchChem. (2025). Improving the regioselectivity of reactions with 2-Bromopyridine-4-carboxaldehyde.

  • S. L. MacNeil, et al. (2001). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry, 66(12), 4344-4346.

  • BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.

  • Schrödinger, Inc. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.

  • N. M. Simkovsky, et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1847-1849.

  • AOBChem USA. This compound.

  • S. R. Yetra, et al. (2020). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. ACS Catalysis, 10(17), 10078–10087.

  • BenchChem. (2025). Reactivity of the aldehyde group in 2-Bromopyridine-4-carboxaldehyde.

  • Quora. (2022). Why is chlorobenzene less reactive than aniline towards an electrophilic substitution reaction although the electronegativity of chlorine and nitrogen is almost the same?

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide.

  • PubChem. 4-Bromopyridine-2-carbaldehyde.

  • A-Level Chemistry. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions.

  • M. A. Ali, et al. (2024). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. MDPI.

  • Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction.

  • Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.

  • D. A. Roberts, et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2243-9.

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Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical intermediate. Here, we address common challenges and provide in-depth troubleshooting advice based on established chemical principles and extensive experience with related heterocyclic syntheses.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of this compound.

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The most prevalent method is the Vilsmeier-Haack formylation of 2-chloro-4-bromopyridine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the pyridine ring.[1]

Q2: What are the main safety concerns when scaling up this synthesis?

A2: The primary safety concern is the thermal instability of the Vilsmeier reagent (the complex formed between DMF and POCl₃).[2] Its formation is exothermic, and the reagent itself can decompose, leading to a potential thermal runaway if not properly controlled. Careful temperature management during reagent formation and the reaction is crucial.

Q3: What are the likely impurities in the final product?

A3: Potential impurities include unreacted starting material (2-chloro-4-bromopyridine), isomeric byproducts (e.g., formylation at a different position), di-formylated products, and hydrolysis byproducts from the work-up process. The exact nature and quantity of impurities will depend on the reaction conditions.

Q4: How can I purify the final product on a larger scale?

A4: While laboratory-scale purification often relies on column chromatography, this can be impractical for larger quantities.[3] Developing a robust crystallization or distillation process is often necessary for scale-up. Finding a suitable solvent system for recrystallization is a key development step.

II. Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during the scale-up synthesis of this compound.

Guide 1: Low Yield and Incomplete Conversion

Issue: The reaction stalls, leaving a significant amount of unreacted 2-chloro-4-bromopyridine, resulting in a low yield of the desired aldehyde.

Potential Causes & Solutions:

  • Insufficient Vilsmeier Reagent: The stoichiometry of the Vilsmeier reagent is critical. On a larger scale, inefficiencies in mixing can lead to localized consumption of the reagent.

    • Solution: Increase the equivalents of the Vilsmeier reagent. A common ratio is 1.5 equivalents of the reagent relative to the substrate. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Low Reaction Temperature: While initial cooling is necessary for controlled reagent formation, the formylation step may require higher temperatures to proceed at a reasonable rate, especially with a deactivated substrate like a dihalopyridine.

    • Solution: After the controlled addition of the substrate, gradually and carefully raise the reaction temperature. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, HPLC, or GC) to determine the optimal temperature profile. Temperatures can range from room temperature to 80°C or higher, depending on the substrate's reactivity.

  • Degraded Reagents: The quality of DMF and POCl₃ is paramount. Old or improperly stored reagents can lead to lower reactivity.

    • Solution: Use freshly distilled or new bottles of POCl₃ and anhydrous DMF. Ensure that the reagents are handled under an inert atmosphere to prevent moisture contamination.

Experimental Protocol: Optimizing Reaction Conditions

  • Reagent Preparation: In a suitable reactor under an inert atmosphere (e.g., Nitrogen or Argon), cool anhydrous DMF to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 2-chloro-4-bromopyridine in a minimal amount of an appropriate anhydrous solvent (or use DMF as the solvent) and add it dropwise to the Vilsmeier reagent, keeping the temperature below 15°C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor for completion.

  • Work-up: Cool the reaction mixture and quench by slowly adding it to a mixture of ice and a suitable base (e.g., sodium acetate or sodium carbonate solution) to hydrolyze the intermediate and neutralize the acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

ParameterRecommendationRationale
Vilsmeier Reagent (eq.) 1.5 - 2.0Ensures complete conversion, accounting for potential side reactions or reagent degradation.
Temperature 60 - 80°C (post-addition)Overcomes the deactivating effect of the two halogen substituents on the pyridine ring.
Reaction Time 4 - 12 hoursAllow sufficient time for the reaction to proceed to completion; monitor progress.
Guide 2: Formation of Isomeric and Di-formylated Impurities

Issue: The final product is contaminated with significant amounts of isomeric aldehydes or di-formylated byproducts, complicating purification.

Potential Causes & Solutions:

  • Regioselectivity Issues: While formylation is expected at the C3 position due to the directing effects of the nitrogen and halogen atoms, minor amounts of other isomers can form, especially at higher temperatures.

    • Solution: Optimize the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable product. Conduct small-scale experiments at different temperatures to find the optimal balance between reaction rate and selectivity.

  • Di-formylation: If the reaction conditions are too harsh (high temperature, long reaction time, or large excess of Vilsmeier reagent), a second formyl group may be introduced.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum excess required for complete conversion of the starting material. Avoid prolonged reaction times at high temperatures once the starting material has been consumed.

Diagram: Vilsmeier-Haack Reaction Mechanism and Potential Side Products

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Starting_Material 2-Chloro-4-bromopyridine Intermediate Iminium Intermediate Starting_Material->Intermediate + Vilsmeier Reagent Isomer Isomeric Aldehyde (e.g., 5-formyl) Starting_Material->Isomer Alternative Electrophilic Attack Product 4-Bromo-2-chloropyridine- 3-carboxaldehyde Intermediate->Product Hydrolysis Diformyl Di-formylated Product Product->Diformyl + Vilsmeier Reagent (Harsh Conditions) Troubleshooting_Workflow Start Start Synthesis Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Purity Impurity Issues? Check_Conversion->Check_Purity No Increase_Reagent Increase Vilsmeier Reagent Increase Temperature Check Reagent Quality Check_Conversion->Increase_Reagent Yes Check_Workup Work-up/Isolation Problems? Check_Purity->Check_Workup No Optimize_Temp Optimize Temperature Control Stoichiometry Check_Purity->Optimize_Temp Yes End Pure Product Check_Workup->End No Improve_Workup Optimize Quench Use Brine/Celite Develop Recrystallization Check_Workup->Improve_Workup Yes Increase_Reagent->Start Optimize_Temp->Start Improve_Workup->Check_Purity

Caption: A decision-making workflow for troubleshooting common synthesis issues.

IV. References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]

  • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions2004 , 355-659. [Link]

  • Miyake, A., et al. Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde and its derivatives is a critical step in the development of numerous pharmaceutical and agrochemical compounds.[1] A common and efficient method for this transformation is the Vilsmeier-Haack reaction, which involves the formylation of an appropriately substituted pyridine precursor.[2][3][4] While effective, this reaction is notoriously exothermic and presents significant thermal hazards if not properly controlled.[5][6][7] The formation of the Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is itself an energetic process.[4][8] Subsequent reaction with the pyridine substrate can also release a substantial amount of heat, potentially leading to a thermal runaway.[9][10][11][12][13]

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the exothermic nature of this synthesis. By understanding the underlying principles and implementing the recommended control measures, you can ensure a safe, efficient, and reproducible synthesis.

Troubleshooting Guide: Exothermic Events and Side Reactions

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Rapid, Uncontrolled Temperature Spike During Vilsmeier Reagent Formation

Scenario: Upon adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF), you observe a rapid and significant increase in temperature, exceeding the recommended range even with external cooling.

Potential Causes:

  • Incorrect Order or Rate of Addition: Adding DMF to POCl₃, or adding POCl₃ too quickly, can lead to a localized concentration of reactants and an uncontrolled exotherm.

  • Inadequate Cooling: The cooling bath (e.g., ice-water, cryocooler) may not have sufficient capacity for the scale of the reaction, or there may be poor heat transfer.

  • Moisture Contamination: The presence of water in the DMF or glassware can lead to a violent reaction with POCl₃, generating excessive heat and corrosive byproducts.[14][15][16][17][18]

Solutions:

  • Controlled Reagent Addition: Always add POCl₃ dropwise to the cooled DMF with vigorous stirring.[19] This ensures that the heat generated is dissipated as it is formed. For larger-scale reactions, a syringe pump is highly recommended for precise control over the addition rate.

  • Pre-cooling and Efficient Heat Transfer: Ensure the DMF is pre-cooled to the target temperature (typically 0-5 °C) before beginning the addition of POCl₃. Use a reaction vessel with a high surface area-to-volume ratio and ensure efficient stirring to maximize heat transfer to the cooling bath.

  • Strict Anhydrous Conditions: Use freshly distilled or commercially available anhydrous DMF.[20] All glassware should be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C) and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[20]

Issue 2: Secondary Exotherm and Pressure Buildup After Substrate Addition

Scenario: After the controlled formation of the Vilsmeier reagent, the addition of the 4-bromo-2-chloropyridine precursor initiates a second, strong exotherm, leading to a rapid temperature rise and potential pressure buildup.

Potential Causes:

  • High Reactivity of the Substrate: The electron-donating and -withdrawing groups on the pyridine ring can significantly influence its reactivity towards the Vilsmeier reagent.

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the rate of reaction may be slow, leading to an accumulation of the Vilsmeier reagent and substrate. A subsequent small increase in temperature can then trigger a rapid, runaway reaction.[5]

  • Insufficient Headspace or Inadequate Venting: A buildup of gaseous byproducts (e.g., HCl) in a sealed or inadequately vented vessel can lead to a dangerous increase in pressure.

Solutions:

  • Substrate Addition at Optimal Temperature: Add the dissolved pyridine substrate slowly to the Vilsmeier reagent at the recommended temperature. This temperature should be high enough to ensure a steady reaction rate but low enough to allow for effective heat removal.

  • Reaction Calorimetry for Scale-Up: Before scaling up, it is highly advisable to perform reaction calorimetry studies to determine the heat of reaction and the maximum adiabatic temperature rise.[5] This data is crucial for designing an adequate cooling system and ensuring safe operating conditions.

  • Proper Reaction Setup: Ensure the reaction vessel has sufficient headspace and is equipped with a properly functioning vent or pressure relief system, especially for larger-scale reactions.

Issue 3: Low Yield and Formation of Unidentified Byproducts

Scenario: The reaction proceeds without a significant thermal event, but the yield of the desired this compound is low, and analysis reveals the presence of multiple side products.

Potential Causes:

  • Side Reactions Due to High Temperatures: Localized "hot spots" from poor mixing or inadequate cooling can lead to side reactions, such as polymerization or the formation of undesired regioisomers.[19]

  • Incorrect Stoichiometry: An incorrect ratio of Vilsmeier reagent to the pyridine substrate can lead to incomplete conversion or the formation of di-formylated or other unwanted products.

  • Degradation of Reagents or Products: The Vilsmeier reagent can be thermally unstable, and the product may be sensitive to the reaction conditions or workup procedure.[6]

Solutions:

  • Precise Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. For larger scales, consider using a jacketed reactor with a circulating chiller.

  • Stoichiometric Optimization: Carefully control the stoichiometry of the reactants. It may be necessary to perform small-scale optimization experiments to determine the ideal molar ratios for your specific substrate.

  • Controlled Workup: Quench the reaction by carefully adding the reaction mixture to a cold solution (e.g., ice-water or a buffered aqueous solution). This should be done in a controlled manner to manage any exotherm from the hydrolysis of unreacted Vilsmeier reagent.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it so exothermic?

A1: The Vilsmeier-Haack reaction is a formylation reaction used to introduce an aldehyde group onto electron-rich aromatic and heteroaromatic rings.[8][21] The reaction proceeds in two main stages. First, the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like DMF) and a halide (like POCl₃), is a highly exothermic process.[4][8][22] This is followed by an electrophilic aromatic substitution reaction where the Vilsmeier reagent attacks the pyridine ring, which is also an exothermic step.[22] The overall heat release can be substantial, necessitating careful thermal management.

Q2: What are the critical safety precautions when handling phosphorus oxychloride (POCl₃)?

A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[15][16][18] Always handle POCl₃ in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.[14][18] Ensure a safety shower and eyewash station are readily accessible.[18] Avoid contact with moisture, as this can produce toxic and corrosive fumes.[17]

Q3: How can I monitor the progress of the reaction to avoid reagent accumulation?

A3: For laboratory-scale reactions, thin-layer chromatography (TLC) can be a useful tool to monitor the consumption of the starting material. For larger-scale or process development work, in-situ monitoring techniques such as Fourier-transform infrared spectroscopy (FTIR) can provide real-time data on the concentration of reactants and products, helping to prevent the dangerous accumulation of unreacted reagents.

Q4: Are there any alternatives to the POCl₃/DMF system for this formylation?

A4: While the POCl₃/DMF system is common, other Vilsmeier reagents can be generated using different activating agents such as oxalyl chloride or thionyl chloride. However, these also present their own set of reactivity and safety challenges. For certain substrates, other formylation methods that do not rely on a pre-formed Vilsmeier reagent may be applicable, but these often have a different substrate scope and may not be as efficient for this particular transformation.

Q5: What are the key parameters to consider when scaling up this reaction?

A5: When scaling up, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Key parameters to consider are:

  • Heat of Reaction: Determined through reaction calorimetry.

  • Cooling Capacity: The ability of your reactor and cooling system to remove the heat generated.

  • Addition Rates: Slower addition rates will be necessary to match the cooling capacity.

  • Mixing Efficiency: Ensure adequate agitation to prevent localized hot spots.

  • Emergency Planning: Have a clear plan for what to do in case of a cooling failure or other unexpected event.

Data and Protocols

Table 1: Recommended Reaction Parameters (Laboratory Scale)
ParameterValueRationale
Vilsmeier Reagent Formation
Temperature0-5 °CMinimizes decomposition of the Vilsmeier reagent and allows for better control of the initial exotherm.
POCl₃ Addition Time30-60 minutesSlow, controlled addition prevents a rapid temperature spike.
Stirring Speed>300 RPMEnsures efficient mixing and heat transfer.
Formylation Reaction
Temperature25-50 °CSubstrate dependent; needs to be high enough for a reasonable reaction rate but low enough for thermal control.
Substrate Addition Time30-60 minutesPrevents accumulation of unreacted starting materials.
Reaction Time2-6 hoursTypically monitored by TLC or LC-MS for completion.
Experimental Protocol: Controlled Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.

  • Glassware and Reagent Preparation:

    • Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry nitrogen.

    • Use anhydrous N,N-dimethylformamide (DMF) and ensure the 4-bromo-2-chloropyridine precursor is dry.

  • Vilsmeier Reagent Formation:

    • To a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.5 equivalents).

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the 4-bromo-2-chloropyridine precursor (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature as determined by your optimization studies (e.g., 25-50 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: This quenching step can be exothermic.

    • Stir the mixture until the ice has melted and gas evolution has ceased.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation (Exothermic) cluster_1 Formylation (Exothermic) DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Pyridine 4-Bromo-2-chloropyridine Pyridine->Iminium_Salt + Vilsmeier Reagent Product 4-Bromo-2-chloropyridine- 3-carboxaldehyde Iminium_Salt->Product Hydrolysis

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction, highlighting the exothermic steps.

Diagram 2: Troubleshooting Workflow for Exothermic Events

Troubleshooting_Workflow Start Uncontrolled Temperature Rise Check_Addition Check Reagent Addition Rate & Order Start->Check_Addition Check_Cooling Evaluate Cooling System Capacity Start->Check_Cooling Check_Moisture Verify Anhydrous Conditions Start->Check_Moisture Check_Accumulation Check for Reagent Accumulation Start->Check_Accumulation Slow_Addition Solution: Slow down addition rate Check_Addition->Slow_Addition If too fast Improve_Cooling Solution: Increase cooling capacity Improve heat transfer Check_Cooling->Improve_Cooling If inadequate Dry_Reagents Solution: Use anhydrous reagents Dry glassware Check_Moisture->Dry_Reagents If wet Monitor_Reaction Solution: Implement in-situ monitoring Optimize temperature Check_Accumulation->Monitor_Reaction If suspected

Caption: A decision tree for troubleshooting and resolving uncontrolled exothermic events during the synthesis.

References

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Van den Bril, M., & Vets, S. (2002). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 6(3), 246-251. [Link]

  • Li, W., et al. (2011). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 13(15), 4056-4059. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Mamedov, V. A., et al. (2020). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Van den Bril, M., & Vets, S. (2002). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Prakash, O., et al. (2012). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. [Link]

  • STANDARD OPERATING PROCEDURE. (n.d.). Chemical: Phosphorus Oxychloride. Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • Patil, S. B., & Patil, P. G. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 123-131. [Link]

  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Sciences, 12(4). [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Kumari, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27402. [Link]

  • Altınbaş Özpınar, G., Kaufmann, D. E., & Clark, T. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Molecular Modeling, 17(10), 2531-2539. [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. Retrieved from [Link]

  • Wang, Q., et al. (2021). Thermal Runaway and Fire Suppression Applications for Different Types of Lithium Ion Batteries. MDPI. [Link]

  • Shi, Y., et al. (2023). C3-Formylation of Pyridines via Streptocyanine Intermediates. ResearchGate. [Link]

  • Chem-Impex. (n.d.). 3-Bromo-4-chloropyridine. Retrieved from [Link]

  • ResearchGate. (2019). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • ResearchGate. (2023). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for formylation of pyridine ring. [Link]

  • IDEAS/RePEc. (2022). Mitigation of lithium-ion battery thermal runaway and inhibition of thermal runaway propagation using inorganic salt hydrate with integrated latent heat and thermochemical storage. [Link]

  • MDPI. (2023). Research Progress on the Influence of Cathode Materials on Thermal Runaway Behavior of Lithium-Ion Batteries. [Link]

  • OSTI.gov. (2021). Thermal Runaway Prevention Technologies for Lithium-Ion Batteries. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromo-2-chloropyridine-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile building block. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and even the regioselectivity of transformations involving this compound. Understanding the interplay between the solvent, substrate, and catalyst is paramount for successful and reproducible synthetic outcomes.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Question 1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the likely solvent-related causes?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate are often linked to a few key factors, with solvent choice being a primary driver.

  • Inadequate Catalyst Solubilization: For the catalytic cycle to proceed efficiently, all components, including the palladium catalyst, ligand, base, and substrates, must be adequately solubilized. A common issue is the precipitation of the catalyst or base, which can halt the reaction.

    • Solution: A mixture of an aprotic polar solvent and water is often optimal.[1] 1,4-Dioxane/water or Toluene/water are excellent starting points.[2][3] The water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), while the organic solvent solubilizes the substrate and catalyst. Experiment with the solvent ratio (e.g., 4:1 to 10:1 organic:water) to find the best balance.

  • Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3]

    • Solution: While not solely a solvent issue, the solvent can influence this. In some cases, a less coordinating solvent might be beneficial. However, the primary solution lies in the choice of a bulky, electron-rich ligand (e.g., SPhos, XPhos) that can shield the palladium center.[3]

  • Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is often promoted by excessive water or high temperatures.[3]

    • Solution: Carefully control the amount of water in your solvent system. Ensure your organic solvent is anhydrous before adding the aqueous component. If protodeboronation is a persistent issue, consider using a less aqueous system or a different base.

Question 2: I am attempting a Sonogashira coupling, but the reaction is sluggish. How can I use the solvent to improve the reaction rate?

Answer: The Sonogashira coupling is also highly sensitive to the reaction medium.

  • Polar Aprotic Solvents are Often Key: Solvents like DMF and DMSO are frequently used for Sonogashira reactions.[4][5] They are effective at solubilizing the reactants and the catalyst complex. For challenging substrates, DMSO can be particularly effective, sometimes allowing for room temperature reactions.[4]

  • Amine as Solvent and Base: In many Sonogashira protocols, an amine (e.g., triethylamine, diisopropylamine) is used both as a base and as a co-solvent. This can help to scavenge the HX byproduct and facilitate the catalytic cycle. However, for some substrates, this can lead to side reactions.

  • Copper-Free Conditions: Traditional Sonogashira reactions use a copper co-catalyst. If you are running a copper-free reaction, the solvent choice becomes even more critical to stabilize the palladium catalyst and promote the reaction. Again, polar aprotic solvents are generally preferred.[5]

Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 3: I am trying to displace the 2-chloro substituent with a nucleophile, but the reaction is not proceeding. How does the solvent affect SNAr on this substrate?

Answer: For SNAr reactions, the solvent's role is to stabilize the charged intermediate (Meisenheimer complex).

  • Polar Aprotic Solvents are Essential: Polar aprotic solvents such as DMF, DMSO, and THF are the preferred choice for SNAr reactions.[2] These solvents can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.[6] They also stabilize the negatively charged Meisenheimer complex formed during the reaction.

  • Protic Solvents Can Inhibit the Reaction: Protic solvents (e.g., methanol, ethanol, water) should generally be avoided. They can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down or prevents the reaction.[7][8]

  • Regioselectivity: In SNAr reactions of this compound, the chlorine at the 2-position is more activated towards nucleophilic attack than the bromine at the 4-position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate.[9][10] The solvent choice generally does not alter this inherent regioselectivity but significantly impacts the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the general order of solvent polarity, and how does it relate to protic vs. aprotic solvents?

A1: Solvent polarity is a measure of its ability to dissolve polar compounds. Protic solvents contain acidic protons (e.g., O-H or N-H bonds) and can act as hydrogen bond donors.[11][12] Aprotic solvents lack these acidic protons.[11][12]

Solvent ClassExamplesPolarity
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic DMSO, DMF, Acetonitrile, THFModerate to High
Nonpolar Aprotic Toluene, Hexane, DioxaneLow

Q2: For a Suzuki-Miyaura coupling of this compound, which solvent system is a good starting point for optimization?

A2: A mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) with a base like K₂CO₃ or K₃PO₄ is a robust starting point.[1][3] This system provides a good balance of solubility for both the organic substrate and the inorganic base.

Q3: Can I use pyridine as a solvent for reactions with this compound?

A3: While pyridine is a polar aprotic solvent, using it as a solvent with this substrate can be problematic.[11][12] As a nucleophilic base, it can potentially react with the substrate or interfere with the catalyst in cross-coupling reactions. It is more commonly used as a base or a ligand in specific transformations.

Q4: How do I choose between DMF and DMSO for an SNAr reaction?

A4: Both are excellent polar aprotic solvents for SNAr. DMSO is generally more polar and has a higher boiling point than DMF, which can be advantageous for less reactive substrates that require higher temperatures. However, DMSO can be more challenging to remove during work-up due to its high boiling point. For many reactions, DMF is sufficient and easier to handle.

Experimental Protocols & Data

Solvent Effects on Suzuki-Miyaura Coupling Yield

The following table summarizes the impact of different solvent systems on the yield of a model Suzuki-Miyaura reaction between this compound and phenylboronic acid.

Solvent System (v/v)BaseTemperature (°C)Time (h)Yield (%)
1,4-Dioxane / H₂O (4:1)K₂CO₃9012~85
Toluene / H₂O (4:1)K₃PO₄10012~80
DMFCs₂CO₃11018~65
THF / H₂O (4:1)K₂CO₃6524~50

Data is representative and based on analogous systems. Actual yields may vary.[1][2]

Generalized Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Add the degassed solvent system (e.g., 8 mL 1,4-Dioxane and 2 mL H₂O) via syringe.[9]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagrams and Workflows

Below are diagrams to aid in your experimental design and troubleshooting.

Solvent_Selection_Workflow start Start: Select Reaction Type reaction_type Cross-Coupling or SNAr? start->reaction_type cross_coupling Palladium Cross-Coupling (Suzuki, Sonogashira, etc.) reaction_type->cross_coupling Cross-Coupling snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr solvent_cc Choose Aprotic Solvent System (e.g., Dioxane/H2O, Toluene/H2O, DMF) cross_coupling->solvent_cc solvent_snar Choose Polar Aprotic Solvent (e.g., DMF, DMSO, THF) snar->solvent_snar optimize_cc Troubleshoot: - Low Solubility? - Catalyst Deactivation? - Side Reactions? solvent_cc->optimize_cc optimize_snar Troubleshoot: - Slow Reaction? - Low Yield? solvent_snar->optimize_snar solution_cc1 Adjust Solvent Ratio Increase Water for Base Solubility optimize_cc->solution_cc1 Yes solution_cc2 Use Bulky Ligand optimize_cc->solution_cc2 Yes solution_cc3 Control Water Content optimize_cc->solution_cc3 Yes solution_snar1 Increase Temperature (Switch to DMSO) optimize_snar->solution_snar1 Yes solution_snar2 Ensure Anhydrous Conditions optimize_snar->solution_snar2 Yes end Successful Reaction solution_cc1->end solution_cc2->end solution_cc3->end solution_snar1->end solution_snar2->end

Caption: Decision workflow for solvent selection.

SNAr_Mechanism cluster_0 S(N)Ar Mechanism: Role of Polar Aprotic Solvent cluster_1 Solvent Cage Reactants Nucleophile(-) + Substrate TransitionState [Transition State] Reactants->TransitionState Attack Intermediate Meisenheimer Complex (Stabilized by Solvent) TransitionState->Intermediate Product Product + Leaving Group(-) Intermediate->Product Loss of Leaving Group Solvent1 S Intermediate->Solvent1 Solvent2 S Intermediate->Solvent2 Solvent3 S Intermediate->Solvent3 Solvent4 S Intermediate->Solvent4

Caption: Role of solvent in stabilizing the S(N)Ar intermediate.

References

  • Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. Retrieved from [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]

  • Nikolić, J., et al. (2008). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Journal of the Serbian Chemical Society.
  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • OUCI. (n.d.). Solvent effects on aromatic nucleophilic substitution reactions. Part 7. Determination of the empirical polarity parameterET(30) for dipolar hydrogen bond acceptor-co-solvent (chloroform or dichloromethane) mixtures. Kinetics of the reactions of halonitrobenzenes with aliphatic amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chloropyridine: A Versatile Intermediate in Material Science Applications. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloropyridine. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-2-chloropyridine-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Introduction: The Challenge of a Multifunctional Substrate

This compound is a versatile building block, offering multiple reaction sites for diversification. However, its trifunctional nature—a pyridine ring, two distinct halogen atoms, and an aldehyde group—presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Catalyst deactivation is a primary obstacle to achieving high yields and reproducibility. This guide will help you diagnose and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most likely causes?

A1: Failure in cross-coupling reactions with this substrate typically stems from a combination of factors related to catalyst deactivation. The primary culprits are:

  • Catalyst Poisoning by the Pyridine Nitrogen: The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes.

  • Side Reactions of the Aldehyde Group: Under basic reaction conditions, the aldehyde functionality can undergo side reactions such as the Cannizzaro reaction or aldol condensation, which consume the starting material and may generate byproducts that inhibit the catalyst.

  • Palladium Black Formation: The precipitation of black, elemental palladium is a visual indicator of catalyst decomposition and aggregation into an inactive state.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are critical for this sensitive substrate and can significantly impact catalyst stability and activity.

Q2: I observe a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal. Its formation is a clear sign of catalyst decomposition. To prevent this:

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation. These ligands create a sterically hindered environment around the palladium center.

  • Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium oxides and subsequent precipitation as palladium black. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.

Q3: How does the aldehyde group interfere with the cross-coupling reaction?

A3: The aldehyde group can interfere in several ways:

  • Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons, two molecules of the aldehyde can disproportionate to form a primary alcohol and a carboxylic acid[1]. This side reaction consumes your starting material. To mitigate this, use a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and carefully control the reaction temperature.

  • Aldol Condensation: While this compound itself cannot enolize, it can act as an electrophile in a crossed aldol condensation if other enolizable carbonyl compounds are present as impurities or byproducts[2][3][4].

  • Coordination to the Catalyst: The oxygen of the aldehyde's carbonyl group could potentially coordinate to the palladium center, although this is less common as a primary deactivation pathway compared to poisoning by the pyridine nitrogen.

Q4: Which halogen is more reactive in this compound?

A4: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond more facile. This allows for selective functionalization at the 4-position.

Troubleshooting Guide: A Symptom-Cause-Solution Approach

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Symptom Potential Cause(s) Proposed Solution(s)
No reaction or very low conversion 1. Catalyst Poisoning: The pyridine nitrogen is binding to the palladium catalyst. 2. Inactive Catalyst System: The chosen ligand and precatalyst are not active enough for this electron-deficient substrate. 3. Poor Reagent Quality: Impurities in reagents or solvents are deactivating the catalyst.1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands to sterically hinder coordination of the pyridine nitrogen. 2. Catalyst System Optimization: Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. Consider using pre-formed palladium-ligand complexes. 3. Reagent Purification: Use high-purity, anhydrous, and degassed solvents. Purify the starting material if necessary.
Formation of a black precipitate (Palladium Black) 1. Catalyst Agglomeration: The active Pd(0) species is unstable and aggregating. 2. High Reaction Temperature: Excessive heat is causing catalyst decomposition. 3. Presence of Oxygen: Inadequate inert atmosphere is leading to oxidation of Pd(0).1. Ligand-to-Metal Ratio: Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1) to ensure the palladium center remains coordinated and stabilized. 2. Temperature Control: Run the reaction at the lowest effective temperature. Consider a temperature screen to find the optimal balance between reaction rate and catalyst stability. 3. Rigorous Inert Technique: Use Schlenk techniques or a glovebox. Ensure all solvents and reagents are thoroughly degassed.
Significant formation of byproducts 1. Cannizzaro Reaction: The aldehyde is disproportionating under strongly basic conditions. 2. Homocoupling: The coupling partner (e.g., boronic acid) is self-coupling. 3. Protodeboronation (in Suzuki coupling): The boronic acid is being replaced by a hydrogen atom.1. Base Selection: Avoid strong hydroxide bases. Use weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Inert Atmosphere & Catalyst Choice: Rigorous degassing can minimize homocoupling. Using a Pd(0) precatalyst directly can also reduce this side reaction. 3. Anhydrous Conditions & Boronic Esters: Ensure anhydrous conditions to minimize protodeboronation. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.
Reaction stalls after partial conversion 1. Gradual Catalyst Deactivation: The catalyst is slowly being poisoned or degrading over the course of the reaction. 2. Product Inhibition: The product of the reaction may be coordinating to the catalyst more strongly than the starting material, leading to inhibition.1. Catalyst Loading: A modest increase in catalyst loading may be necessary to compensate for gradual deactivation. 2. Ligand Screening: A different ligand may form a catalyst complex that is less susceptible to product inhibition.

Experimental Protocols & Diagnostic Workflows

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Reagents and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol% Pd)

  • SPhos (2.2 - 4.4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Diagnosing Catalyst Deactivation

G start Low Yield or Failed Reaction check_purity Check Reagent Purity & Inert Atmosphere start->check_purity purity_ok Purity & Atmosphere OK? check_purity->purity_ok re_run Re-run with Purified Reagents & Rigorous Degassing purity_ok->re_run No catalyst_system Screen Catalyst System purity_ok->catalyst_system Yes re_run->start ligand Vary Ligand (e.g., SPhos, XPhos, NHC) catalyst_system->ligand precatalyst Vary Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst_system->precatalyst conditions Optimize Reaction Conditions ligand->conditions precatalyst->conditions base Screen Base (K₂CO₃, Cs₂CO₃, K₃PO₄) conditions->base solvent Screen Solvent (Dioxane, Toluene, DMF) conditions->solvent temperature Vary Temperature (e.g., 60-120 °C) conditions->temperature analysis Analyze for Specific Deactivation Pathways base->analysis solvent->analysis temperature->analysis xps XPS Analysis of Recovered Catalyst for Pd Oxidation State analysis->xps p_nmr ³¹P NMR of Reaction Mixture for Ligand Degradation analysis->p_nmr success Successful Reaction xps->success p_nmr->success

A troubleshooting workflow for low-yield cross-coupling reactions.
Catalyst Deactivation Pathways

G cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L₂ Catalyst Poisoning Catalyst Poisoning Pyridine-N coordination leads to [Pd(Py-R)L₂] inactive complex Active_Catalyst->Poisoning Coordination Aggregation Aggregation Loss of ligand leads to Pd(0) nanoparticles (Palladium Black) Active_Catalyst->Aggregation Ligand Dissociation Oxidation Oxidation Presence of O₂ leads to inactive Pd(II) species Active_Catalyst->Oxidation O₂ Side_Reaction Side Reaction Inhibition Byproducts from Cannizzaro or Aldol reactions inhibit the catalyst Active_Catalyst->Side_Reaction Byproduct Formation

Key catalyst deactivation pathways for this compound.

References

  • Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Annalen der Chemie und Pharmacie, 88(1), 129–130. [Link]

  • PubChem. 4-Bromo-2-chloropyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. 18.6: Crossed Aldol Condensation. [Link]

  • Gómez, S., et al. (2020). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 9(5), 586-595. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Wikipedia. Aldol reaction. [Link]

  • ResearchGate. Cross-aldol condensation reaction of aromatic aldehydes with cyclohexanone a. [Link]

  • Department of School Education, Government of Tamil Nadu. Organic Chemistry – Specific Name Reactions. [Link]

  • Wikipedia. Pyridine-3-carbaldehyde. [Link]

  • Beilstein Journal of Organic Chemistry. Synthetic applications of the Cannizzaro reaction. [Link]

  • AOBChem. this compound. [Link]

  • Chem-Impex. 3-Bromo-4-chloropyridine. [Link]

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Validation & Comparative

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Bromo-2-chloropyridine-3-carboxaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR characteristics of 4-Bromo-2-chloropyridine-3-carboxaldehyde, a halogenated pyridine derivative of interest in medicinal chemistry and materials science.

In the absence of publicly available experimental spectra for this compound, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra. This predictive analysis is grounded in established principles of NMR spectroscopy and is substantiated by a comparative study with structurally analogous compounds for which experimental data is accessible. By examining the spectral data of 4-bromopyridine-3-carboxaldehyde and 2,4-dichloropyridine-3-carboxaldehyde, we can infer and rationalize the spectral features of the target molecule.

Predicted NMR Spectral Data for this compound

The chemical structure of this compound, with the IUPAC numbering convention, is presented below. The substituents on the pyridine ring, a bromine atom at C4, a chlorine atom at C2, and a carboxaldehyde group at C3, create a distinct electronic environment that governs the chemical shifts and coupling patterns of the remaining aromatic protons and carbons.

G

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals: one for the aldehyde proton and two for the aromatic protons on the pyridine ring.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-aldehyde10.2 - 10.5Singlet (s)-
H-68.7 - 8.9Doublet (d)~5.0
H-57.8 - 8.0Doublet (d)~5.0

The aldehyde proton is anticipated to resonate at a significantly downfield chemical shift (δ 10.2-10.5 ppm) due to the strong deshielding effect of the carbonyl group. This signal will appear as a singlet as there are no adjacent protons.

The two aromatic protons, H-5 and H-6, will appear as doublets due to coupling with each other. The H-6 proton, being in the ortho position to the electronegative nitrogen atom, is expected to be the most downfield of the aromatic protons (δ 8.7-8.9 ppm). The H-5 proton will likely resonate at a slightly upfield position (δ 7.8-8.0 ppm). The coupling constant between these two protons is predicted to be approximately 5.0 Hz, which is typical for ortho-coupling in pyridine rings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm)
C=O188 - 192
C-2152 - 155
C-6150 - 153
C-4130 - 135
C-3133 - 137
C-5128 - 132

The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift (δ 188-192 ppm). The carbon atoms directly attached to the electronegative halogen atoms and the nitrogen atom (C-2 and C-6) will also be significantly deshielded. The quaternary carbons (C-3 and C-4) will have distinct chemical shifts influenced by their respective substituents. The C-5 carbon, being the furthest from the electron-withdrawing groups, is expected to be the most shielded of the aromatic carbons.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparative analysis with experimentally determined NMR data for 4-bromopyridine-3-carboxaldehyde and 2,4-dichloropyridine-3-carboxaldehyde is presented.

G

4-Bromopyridine-3-carboxaldehyde

Experimental ¹H NMR Data: A ¹H NMR spectrum for 4-Bromopyridine-3-carboxaldehyde is noted as available from some suppliers, though the actual spectrum is not publicly displayed.[1] Based on typical values for similar structures, the following approximate chemical shifts are expected:

Proton Approximate Chemical Shift (ppm) Multiplicity
H-aldehyde~10.3s
H-2~8.9s
H-6~8.8d
H-5~7.8d

Comparison:

  • Aldehyde Proton: The chemical shift of the aldehyde proton is expected to be very similar in both the target molecule and 4-bromopyridine-3-carboxaldehyde, as the immediate electronic environment of the formyl group is comparable.

  • Aromatic Protons: The key difference is the presence of a chlorine atom at the C-2 position in the target molecule, replacing a proton in 4-bromopyridine-3-carboxaldehyde. This substitution will result in the absence of the H-2 signal in the target compound's spectrum. Furthermore, the electron-withdrawing nature of the chlorine atom at C-2 in the target molecule is expected to have a deshielding effect on the adjacent H-6 proton, potentially shifting it slightly further downfield compared to its position in 4-bromopyridine-3-carboxaldehyde.

2,4-Dichloropyridine-3-carboxaldehyde

Experimental ¹H NMR Data: A ¹H NMR spectrum for 2,4-Dichloropyridine-3-carboxaldehyde is available from chemical suppliers.[2]

Proton Reported Chemical Shift (ppm) Multiplicity
H-aldehyde~10.4s
H-6~8.7d
H-5~7.7d

Comparison:

  • Aldehyde and Aromatic Protons: The ¹H NMR spectrum of 2,4-dichloropyridine-3-carboxaldehyde provides a very close model for the target molecule. The primary difference is the substituent at the C-4 position (bromine in the target vs. chlorine in the analogue). Bromine is slightly less electronegative than chlorine. This difference is expected to result in a subtle shielding effect on the adjacent H-5 proton in the target molecule, potentially causing it to resonate at a slightly upfield position compared to the corresponding proton in 2,4-dichloropyridine-3-carboxaldehyde. The effect on the more distant H-6 proton is likely to be negligible.

Experimental Protocols

For researchers aiming to acquire their own NMR data for this compound, the following general experimental protocol is recommended.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Employing techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

Conclusion

References

  • NMRDB.org. Predict all NMR spectra. [Link]

Sources

Mastering the Signature: A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-2-chloropyridine-3-carboxaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical synthesis, halogenated pyridines serve as foundational building blocks. Among them, 4-Bromo-2-chloropyridine-3-carboxaldehyde is a highly versatile intermediate, prized for its reactive sites that allow for the construction of complex molecular architectures. The precise characterization of this starting material and its subsequent derivatives is not merely a procedural step but a critical determinant of reaction success, purity, and ultimately, the efficacy and safety of the final product. Mass spectrometry (MS) stands as the cornerstone of this analytical challenge, offering unparalleled sensitivity and structural insight.

This guide provides a senior application scientist’s perspective on the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causality behind methodological choices, comparing the primary ionization techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—and providing the field-proven insights necessary for robust, reliable characterization.

The Analytical Imperative: Choosing the Right Tool for the Task

The choice of mass spectrometry technique is fundamentally dictated by the analyte's properties and the analytical question at hand. For a molecule like this compound, which possesses moderate polarity, thermal stability, and volatility, several options are viable. The decision hinges on whether the analysis is coupled with Gas Chromatography (GC) or Liquid Chromatography (LC) and whether the goal is simple molecular weight confirmation or detailed structural elucidation via fragmentation.

Comparison of Key Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)Liquid Chromatography (LC-MS)
Principle High-energy electron bombardment in a vacuum.[1][2]Ionization from a charged liquid droplet at atmospheric pressure.[1][2]Corona discharge ionizes solvent vapor, which then ionizes the analyte at atmospheric pressure.[3][4]
Ionization Type HardSoftSoft
Typical Ions M•⁺ (Molecular Ion), extensive fragments[M+H]⁺, [M+Na]⁺, [M-H]⁻[M+H]⁺, [M-H]⁻
Best Suited For Volatile, thermally stable, non-polar to moderately polar compounds. Provides rich fragmentation for structural elucidation.[1][2]Polar, non-volatile, and thermally labile compounds, including large biomolecules.[1][2][3]Moderately polar to non-polar compounds that are not easily ionized by ESI and are thermally stable.[3][4][5][6]
Application to Target Excellent for purity assessment and structural confirmation of the parent aldehyde.Ideal for analyzing polar derivatives (e.g., carboxylic acids, Schiff bases) and for LC-MS/MS studies.A strong alternative to ESI for less polar derivatives or when ESI suffers from matrix suppression.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For the parent compound, this compound, GC-MS with EI is a powerful technique for assessing purity and confirming identity. The molecule's volatility and thermal stability make it well-suited for gas chromatography.

The Isotopic Signature: A Definitive Fingerprint

A key feature in the mass spectrum of any compound containing bromine and chlorine is its unique isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with one Br and one Cl atom will exhibit a characteristic cluster of peaks for the molecular ion (M) and any fragments containing both halogens.[7] The expected pattern for the molecular ion [C₆H₃BrClNO]•⁺ would be:

  • M peak (m/z ~219): Contains ⁷⁹Br and ³⁵Cl

  • M+2 peak (m/z ~221): Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

  • M+4 peak (m/z ~223): Contains ⁸¹Br and ³⁷Cl

The relative intensities of these peaks are predicted to be approximately 3:4:1 , providing a high-confidence confirmation of elemental composition.[7]

Predicted EI Fragmentation Pathway

M [C₆H₃BrClNO]•⁺ m/z 219/221/223 M_minus_H [M-H]⁺ m/z 218/220/222 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z 190/192/194 (Predicted Base Peak) M->M_minus_CHO - •CHO (29 u) M_minus_Cl [M-Cl]⁺ m/z 184/186 M->M_minus_Cl - •Cl M_minus_Br [M-Br]⁺ m/z 140/142 M->M_minus_Br - •Br Frag2 [C₅H₂BrN]•⁺ M_minus_CHO->Frag2 - •Cl Frag3 [C₅H₂ClN]•⁺ M_minus_CHO->Frag3 - •Br Frag1 [C₅H₂BrClN]⁺

Caption: Predicted EI fragmentation of this compound.

The most probable fragmentation involves the loss of the formyl radical (•CHO), a common pathway for aromatic aldehydes, leading to a stable pyridyl cation.[8] This fragment at m/z 190/192/194 is expected to be the base peak. Subsequent losses of bromine or chlorine radicals would follow.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-350.

Rationale: The chosen GC program ensures good separation from solvent and potential impurities, while the standard EI energy (70 eV) provides reproducible fragmentation patterns that can be compared to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable when dealing with derivatives of this compound that may be less volatile, more polar, or thermally unstable. It is also the method of choice for reaction monitoring in solution and for pharmacokinetic studies.

Ionization by ESI vs. APCI
  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for producing protonated molecules ([M+H]⁺) with minimal fragmentation.[1][2] This is particularly useful for analyzing polar derivatives such as the corresponding carboxylic acid (4-Bromo-2-chloronicotinic acid) or Schiff bases formed by condensation with primary amines. ESI is highly sensitive but can be susceptible to ion suppression from matrix components.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds that do not ionize well by ESI.[4][5][6] It involves vaporizing the sample and mobile phase, making it a gas-phase ionization technique that requires thermal stability. For neutral, moderately polar derivatives, APCI can sometimes offer better sensitivity and be less prone to matrix effects than ESI.[5]

Analysis of a Key Derivative: 4-Bromo-2-chloronicotinic acid

The oxidation of the aldehyde to a carboxylic acid is a common synthetic transformation. The resulting nicotinic acid derivative is significantly more polar and is an ideal candidate for LC-MS analysis with ESI in negative ion mode.

Parent [M-H]⁻ 4-Bromo-2-chloronicotinic acid m/z 234/236/238 Loss_CO2 [M-H-CO₂]⁻ m/z 190/192/194 Parent->Loss_CO2 - CO₂ (44 u) Loss_Br [M-H-Br]⁻ m/z 155/157 Parent->Loss_Br - Br• Loss_Cl [M-H-Cl]⁻ m/z 199/201 Parent->Loss_Cl - Cl•

Caption: Predicted ESI-MS/MS fragmentation of 4-Bromo-2-chloronicotinic acid.

In negative mode ESI-MS/MS, the most characteristic fragmentation of the deprotonated molecule ([M-H]⁻) is the loss of carbon dioxide (44 u), a hallmark of carboxylic acids. This neutral loss provides strong evidence for the presence of the -COOH group.

Experimental Protocol: LC-MS/MS Analysis of Derivatives
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be required.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI):

    • Ionization Mode: Positive or Negative, depending on the derivative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Gas Flow: Optimized for the specific instrument.

    • Analysis: Full scan to identify parent ions, followed by product ion scans (MS/MS) for structural confirmation using collision-induced dissociation (CID).

Rationale: The C18 column provides excellent retention for a broad range of polarities. Formic acid is a common mobile phase additive that aids in protonation for positive mode ESI and improves peak shape.[9] A gradient elution is necessary to effectively separate compounds with differing polarities.

Advanced Insight: Derivatization for Enhanced Analysis

For certain aldehydes that may be unstable or exhibit poor ionization, chemical derivatization prior to LC-MS analysis can be a powerful strategy. Reaction with 2,4-dinitrophenylhydrazine (DNPH) converts the aldehyde to a stable hydrazone.[10] This derivative has a high proton affinity, making it exceptionally sensitive in positive mode ESI-MS. This approach can dramatically lower limits of detection for trace-level analysis.[10]

Workflow for Comprehensive Analysis

A robust analytical workflow combines these techniques to build a complete profile of the compound and its reaction products.

G cluster_0 Synthesis & Reaction Monitoring cluster_1 Purification & Purity Check cluster_2 Structural Confirmation Synthesis Synthesis of Derivative from This compound Reaction_Aliquot Reaction Aliquot Synthesis->Reaction_Aliquot LCMS_Screen LC-MS (ESI) Screening Reaction_Aliquot->LCMS_Screen LCMS_Screen->Synthesis Reaction Complete? Purification Work-up & Purification LCMS_Screen->Purification GCMS_Check GC-MS (EI) Purity & MW Check Purification->GCMS_Check Final_Product Isolated Product GCMS_Check->Final_Product LCMSMS_Confirm LC-MS/MS (ESI) Fragmentation Final_Product->LCMSMS_Confirm NMR NMR Spectroscopy Final_Product->NMR Final_Confirmation Definitive Structure LCMSMS_Confirm->Final_Confirmation NMR->Final_Confirmation

Sources

A Comparative Guide to the FT-IR Spectrum of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a rapid, non-destructive, and highly informative technique for identifying functional groups and probing molecular structure. This guide provides an in-depth analysis of the expected FT-IR spectrum of 4-Bromo-2-chloropyridine-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide establishes a robust predictive framework by comparing its expected vibrational modes with those of structurally related analogs. This comparative approach not only allows for the confident identification of the title compound but also provides a deeper understanding of the electronic effects of substituents on the pyridine ring system.

Theoretical Framework: Understanding Vibrational Modes

The FT-IR spectrum of this compound is governed by the vibrations of its constituent functional groups and the pyridine ring itself. The positions of the absorption bands are sensitive to the electronic environment, which is significantly influenced by the presence of the electron-withdrawing chloro, bromo, and carboxaldehyde substituents.

The key vibrational modes to consider are:

  • Aldehyde C-H Stretch: A characteristic and often diagnostic feature of aldehydes.

  • Carbonyl (C=O) Stretch: A strong, sharp absorption whose frequency is sensitive to conjugation and electronic effects.

  • Aromatic C-H Stretch: Vibrations of the hydrogen atom attached to the pyridine ring.

  • Pyridine Ring Vibrations (C=C and C=N stretches): A series of bands in the fingerprint region that are characteristic of the aromatic ring.

  • Carbon-Halogen (C-Cl and C-Br) Stretches: These typically appear in the lower frequency region of the mid-IR spectrum.

Experimental Protocol for FT-IR Analysis of a Solid Sample

To ensure the acquisition of a high-quality FT-IR spectrum for a solid sample like this compound, a standardized and validated protocol is essential. The Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation and reproducibility.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

    • Perform a background scan to capture the spectrum of the ambient environment (e.g., air, clean ATR crystal). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹ for routine analysis.

    • The data is collected in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument's software will perform a Fourier transform on the acquired interferogram to generate the infrared spectrum.

    • Perform a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Instrument_Warmup Instrument Warm-up Background_Scan Acquire Background Spectrum Instrument_Warmup->Background_Scan Sample_Placement Place Sample on ATR Crystal Apply_Pressure Apply Consistent Pressure Sample_Placement->Apply_Pressure Collect_Spectrum Collect Sample Spectrum (16-32 scans) Apply_Pressure->Collect_Spectrum Fourier_Transform Fourier Transform Collect_Spectrum->Fourier_Transform Baseline_Correction Baseline Correction Fourier_Transform->Baseline_Correction ATR_Correction ATR Correction (optional) Baseline_Correction->ATR_Correction Final_Spectrum Generate Final FT-IR Spectrum ATR_Correction->Final_Spectrum

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Comparative Spectral Analysis

The following table provides a predicted FT-IR spectrum for this compound based on a comparative analysis with structurally similar compounds. The presence of both a chloro and a bromo substituent, in addition to the aldehyde group, on the pyridine ring is expected to cause shifts in the vibrational frequencies compared to the parent compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Comparative Data and Rationale
Aldehyde C-H Stretch2850 - 2880 and 2750 - 2780Aromatic aldehydes typically show two C-H stretching bands.[1][2] The lower frequency band is particularly diagnostic.[2][3]
Carbonyl (C=O) Stretch1700 - 1715The C=O stretch in aromatic aldehydes is typically found around 1705 cm⁻¹ due to conjugation.[4] The presence of electron-withdrawing halogens may slightly increase this frequency.
Aromatic C-H Stretch3050 - 3100Aromatic C-H stretches generally appear above 3000 cm⁻¹.[1]
Pyridine Ring (C=C, C=N) Stretches1580 - 1610, 1550 - 1580, 1450 - 1480Pyridine and its derivatives exhibit a series of characteristic ring stretching vibrations in this region.[5][6] The exact positions will be influenced by the substitution pattern.
C-Cl Stretch700 - 800The C-Cl stretching vibration for chloropyridines is expected in this range.[7]
C-Br Stretch550 - 650The C-Br stretching vibration is typically found at lower wavenumbers than the C-Cl stretch.[7]

Discussion and Interpretation

The interpretation of the FT-IR spectrum of this compound relies on a logical comparison with known spectral data.

Logical Framework for Spectral Interpretation

spectral_interpretation cluster_aldehyde Aldehyde Group Confirmation cluster_pyridine Pyridine Ring Confirmation cluster_halogens Halogen Substituent Confirmation Experimental_Spectrum Experimental Spectrum of Unknown C=O_Stretch Strong peak at ~1700-1715 cm⁻¹? Experimental_Spectrum->C=O_Stretch Aldehyde_CH_Stretch Two weak peaks at ~2860 & ~2760 cm⁻¹? Experimental_Spectrum->Aldehyde_CH_Stretch Aromatic_CH_Stretch Weak peak at ~3050-3100 cm⁻¹? Experimental_Spectrum->Aromatic_CH_Stretch Ring_Vibrations Multiple peaks in 1450-1610 cm⁻¹ region? Experimental_Spectrum->Ring_Vibrations C-Cl_Stretch Peak at ~700-800 cm⁻¹? Experimental_Spectrum->C-Cl_Stretch C-Br_Stretch Peak at ~550-650 cm⁻¹? Experimental_Spectrum->C-Br_Stretch Identification Compound Identified as This compound C=O_Stretch->Identification Aldehyde_CH_Stretch->Identification Aromatic_CH_Stretch->Identification Ring_Vibrations->Identification C-Cl_Stretch->Identification C-Br_Stretch->Identification

Caption: Logical flow for the identification of this compound from its FT-IR spectrum.

The most prominent feature in the spectrum will be the intense carbonyl (C=O) stretching band. Its position, expected around 1700-1715 cm⁻¹, is a clear indicator of a conjugated aldehyde.[4] The presence of the aldehyde is unequivocally confirmed by the pair of weak C-H stretching bands around 2860 cm⁻¹ and 2760 cm⁻¹.[2][3]

The pyridine ring itself will give rise to a series of absorptions in the 1450-1610 cm⁻¹ region. The specific pattern and frequencies of these bands are highly sensitive to the substitution pattern, providing a unique fingerprint for this particular isomer. The single aromatic C-H stretch, anticipated between 3050 and 3100 cm⁻¹, further supports the presence of the substituted aromatic ring.[1]

Finally, the carbon-halogen stretches, while in a more congested region of the spectrum, are crucial for confirming the presence of the chloro and bromo substituents. The C-Cl stretch is expected at a higher frequency (700-800 cm⁻¹) than the C-Br stretch (550-650 cm⁻¹) due to the higher bond strength and lower mass of chlorine compared to bromine.[7]

Conclusion

This guide provides a comprehensive, predictive, and comparative analysis of the FT-IR spectrum of this compound. By leveraging established spectral-structural correlations from analogous compounds, researchers can confidently identify this molecule and differentiate it from other isomers or related structures. The detailed experimental protocol and logical interpretation framework presented herein serve as a valuable resource for scientists and professionals in drug development and chemical research, ensuring the integrity and accuracy of their analytical findings.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • University of California, Los Angeles. IR: aldehydes. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Pyridinecarboxaldehyde. NIST WebBook. [Link]

  • Popova, G. Y., et al. (2004). In situ FTIR study of pyridine-3-carbaldehyde adsorption on TiO 2 (anatase) and V-Ti-O catalyst. Reaction Kinetics and Catalysis Letters, 83(2), 353-360. [Link]

  • MDPI. (n.d.). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

  • National Center for Biotechnology Information. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

  • AOBChem USA. (n.d.). This compound. [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-chloropyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. PubChem. [Link]

  • ResearchGate. (n.d.). The wavenumber of FTIR spectrum of pyridine interactions in the sample. [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C. [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. [Link]

Sources

A Guide to Regioselective Functionalization: Comparing the Reactivity of 4-Bromo vs. 2-Chloro in 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Pyridine Building Block

In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Their value lies in the predictable and often orthogonal reactivity of carbon-halogen bonds, which serve as versatile handles for constructing complex molecular architectures. 4-Bromo-2-chloropyridine-3-carboxaldehyde (CAS No: 128071-84-1) is a prime example of such a scaffold, offering two distinct halogen atoms—a chlorine at the C2 position and a bromine at the C4 position.[1][2]

The central challenge and opportunity presented by this molecule is achieving regioselective functionalization. Can one halogen be targeted for substitution while leaving the other intact? This guide provides an in-depth comparison of the reactivity of the C2-chloro and C4-bromo positions, grounded in fundamental mechanistic principles and supported by experimental workflows, to empower researchers in their synthetic design.

The Electronic Landscape: Understanding the Drivers of Reactivity

The reactivity of any position on the pyridine ring is dictated by a combination of electronic and steric effects. In this compound, these factors create a highly differentiated system.

  • The Pyridine Nitrogen: As an electronegative heteroatom, the pyridine nitrogen inductively withdraws electron density from the ring, rendering the entire system electron-deficient compared to benzene.[3] This effect is most pronounced at the α (C2, C6) and γ (C4) positions, making them susceptible to nucleophilic attack.[4]

  • The C3-Carboxaldehyde Group: The aldehyde is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its presence at the C3 position further depletes electron density across the ring, significantly enhancing the electrophilicity of the C2 and C4 carbons. This activation is crucial for facilitating reactions that might be sluggish on less substituted pyridines.[5][6]

  • The Halogens:

    • Electronegativity: Chlorine is more electronegative than bromine.

    • Bond Strength: The C-Cl bond is stronger than the C-Br bond. The lower bond dissociation energy of the C-Br bond makes it more susceptible to cleavage during the oxidative addition step of transition metal-catalyzed cross-coupling reactions.[7]

This unique electronic profile sets the stage for two distinct, predictable, and highly selective reaction pathways.

Caption: Molecular structure highlighting the two key reactive sites.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

Nucleophilic aromatic substitution is a powerful method for introducing a wide range of functionalities onto electron-deficient aromatic rings.

Causality Behind Selectivity: The SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a high-energy anionic intermediate known as a Meisenheimer complex.[8] The stability of this intermediate is the paramount factor determining the reaction's regioselectivity. For pyridines, nucleophilic attack at the C2 or C4 positions allows the resulting negative charge to be delocalized onto the electronegative nitrogen atom via resonance, a highly stabilizing interaction.[4] Attack at C3 does not afford this stabilization.

In the case of this compound, the C2 position is the kinetically favored site for SNAr. This is due to the powerful electron-withdrawing capacity of the adjacent nitrogen atom, which provides the most effective stabilization for the incoming negative charge. Therefore, strong nucleophiles will preferentially displace the chloride at C2, leaving the bromide at C4 untouched.

G cluster_info SNAr at C2: Key Principle start Substrate + Nucleophile (Nu⁻) intermediate Meisenheimer Intermediate (Charge on N) start->intermediate Addition (Rate-Determining) product C2-Substituted Product + Chloride (Cl⁻) intermediate->product Elimination info_node Selectivity is driven by the stability of the anionic intermediate. Attack at C2 allows the negative charge to be stabilized by the electronegative pyridine nitrogen.

Caption: Logical workflow for selective SNAr reaction at the C2 position.

Experimental Protocol: Selective Amination at C2

This protocol describes the selective displacement of the 2-chloro group with a primary amine.

Materials:

  • This compound (1.0 mmol, 220.5 mg)

  • Benzylamine (1.2 mmol, 128.6 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF (5 mL) via syringe, followed by benzylamine (1.2 mmol).

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and pour it into 50 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-2-(benzylamino)pyridine-3-carboxaldehyde.

Pathway 2: Transition Metal-Catalyzed Cross-Coupling at the C4-Bromo Position

For reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a different set of principles governs reactivity, enabling selective functionalization at the C4 position.

Causality Behind Selectivity: The catalytic cycle for these reactions begins with the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically Palladium(0) or Copper(I).[9][10] This step involves the cleavage of the carbon-halogen bond. The C-Br bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). Consequently, the Pd(0) catalyst will selectively insert into the weaker C-Br bond at the C4 position, leaving the more robust C-Cl bond at C2 intact.[7] This difference in bond energy provides a reliable and predictable method for achieving orthogonality to the SNAr pathway.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Selective Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Catalyst Regeneration Product C4-Coupled Product ReductElim->Product ArBr Substrate (C4-Br) ArBr->OxAdd ArCl Substrate (C2-Cl) ArCl->Pd0 Disfavored BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Suzuki coupling cycle showing preferential oxidative addition at the C4-Br bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C4

This protocol describes the palladium-catalyzed coupling of the 4-bromo position with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 220.5 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized water, degassed (2 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Using syringes, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature. Add 30 mL of ethyl acetate and 30 mL of water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-chloro-4-phenylpyridine-3-carboxaldehyde.

Summary of Orthogonal Reactivity

The differential reactivity of the two halogen atoms in this compound can be summarized as follows:

FeatureNucleophilic Aromatic Substitution (SNAr) Transition Metal-Catalyzed Cross-Coupling
Target Position C2-ChloroC4-Bromo
Driving Principle Stability of the anionic Meisenheimer intermediate[4]Lower bond dissociation energy of the C-Br bond[7]
Key Reagents Strong Nucleophile (e.g., R-NH₂, R-SH)Pd or Cu Catalyst, Ligand, Base, Coupling Partner
Reaction Mechanism Addition-EliminationOxidative Addition, Transmetalation, Reductive Elimination[9]
Expected Outcome Selective substitution at C2Selective substitution at C4

Conclusion

This compound is a powerful and versatile synthetic intermediate precisely because of the predictable and orthogonal reactivity of its two halogen substituents. By understanding the underlying mechanistic principles, researchers can confidently select reaction conditions to achieve selective functionalization.

  • To modify the C2 position , employ strong nucleophiles under conditions favorable for Nucleophilic Aromatic Substitution .

  • To modify the C4 position , utilize Transition Metal-Catalyzed Cross-Coupling reactions.

This dual-handle approach allows for the stepwise and controlled construction of highly substituted pyridine derivatives, making it an invaluable tool for professionals in drug discovery and materials development.

References

  • Herber, C., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. PubChem. Retrieved from: [Link]

  • Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Wikipedia contributors. (n.d.). Pyridine. Wikipedia. Retrieved from: [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. BrainKart. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • AOBChem USA. (n.d.). This compound. AOBChem USA. Retrieved from: [Link]

  • Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

Sources

Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. While pre-functionalized building blocks like 4-Bromo-2-chloropyridine-3-carboxaldehyde offer a direct route to specific substitution patterns, true innovation often requires a more fundamental approach. Building the pyridine ring de novo provides unparalleled flexibility in molecular design, allowing for the strategic placement of substituents to fine-tune physicochemical and biological properties.

This guide provides an in-depth comparison of four classical yet highly relevant de novo pyridine synthesis methodologies that serve as powerful alternatives to relying on pre-functionalized intermediates. We will explore the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses, delving into their mechanistic underpinnings, substrate scope, and practical applications. Through detailed experimental protocols and comparative data, this guide will equip you with the knowledge to strategically select the optimal synthetic route for your target pyridine derivatives.

The Strategic Advantage of De Novo Pyridine Synthesis

This compound is a valuable reagent when the desired substitution pattern aligns with its inherent functionality. The bromine and chlorine atoms serve as handles for subsequent cross-coupling reactions, while the aldehyde group allows for a variety of transformations. However, this approach is inherently limiting. If the desired substituents are not easily introduced via these functional groups, or if a different substitution pattern is required altogether, a de novo synthesis becomes the more efficient and versatile strategy. The methods discussed below build the pyridine core from acyclic precursors, offering a ground-up approach to molecular design.

Comparative Analysis of Key Pyridine Synthesis Methodologies

The following table provides a high-level comparison of the four primary alternative synthesis routes discussed in this guide. The yields and conditions are representative and can vary based on the specific substrates employed.

Synthesis MethodKey PrecursorsTypical Substitution PatternReaction ConditionsReported Yield (%)
Hantzsch Synthesis Aldehyde, 2x β-Ketoester, Ammonia/Ammonium AcetateSymmetrically substituted 3,5-dicarboxylate pyridinesReflux in ethanol, often with a catalyst[1][2]45-96[1][3]
Bohlmann-Rahtz Synthesis Enamine, Ethynyl Ketone2,3,6-Trisubstituted pyridinesTwo-step (Michael addition then cyclodehydration) or one-pot with acid catalysis[4][5][6]65-95[5]
Guareschi-Thorpe Synthesis Cyanoacetamide, 1,3-Dicarbonyl compound, Base3-Cyano-2-pyridonesReflux in ethanol with a base like piperidine or KOH[7][8][9][10]61-79[11]
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate2,4,6-Trisubstituted pyridinesReflux in glacial acetic acid or methanol[12][13][14]~90 for 2,4,6-triphenylpyridine[12]

Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction

First reported in 1881, the Hantzsch synthesis is a four-component reaction that constructs a 1,4-dihydropyridine intermediate, which is subsequently aromatized to the pyridine.[3] Its enduring appeal lies in its operational simplicity and the use of readily available starting materials.[15]

Mechanistic Rationale

The reaction proceeds through a series of condensations and additions. The key is the formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation between the aldehyde and the other β-ketoester. A subsequent Michael addition, cyclization, and dehydration afford the 1,4-dihydropyridine.[16] The final aromatization step is crucial and is often carried out in the same pot or as a separate step.

Experimental Workflow: Hantzsch Pyridine Synthesis

reagents Combine Aldehyde, 2x β-Ketoester, Ammonium Acetate in Ethanol reflux Reflux Reaction Mixture (e.g., 4 hours) reagents->reflux cool Cool to Room Temperature reflux->cool filter_dhp Filter Precipitated 1,4-Dihydropyridine cool->filter_dhp aromatize Aromatize with Oxidizing Agent (e.g., NaNO2 in Acetic Acid) filter_dhp->aromatize workup Aqueous Workup & Purification aromatize->workup product Pure Substituted Pyridine workup->product reactants Enamine + Ethynyl Ketone michael_addition Michael Addition reactants->michael_addition aminodiene Aminodiene Intermediate michael_addition->aminodiene isomerization E/Z Isomerization (Heat-induced) aminodiene->isomerization cyclodehydration Cyclodehydration (-H2O) isomerization->cyclodehydration pyridine 2,3,6-Trisubstituted Pyridine cyclodehydration->pyridine start Prepare α-Pyridinium methyl ketone salt reactants Combine pyridinium salt, α,β-unsaturated carbonyl, and ammonium acetate start->reactants reflux Reflux in Glacial Acetic Acid or Methanol reactants->reflux cool_precipitate Cool and Precipitate Product in Ice Water reflux->cool_precipitate filter Filter and Wash Crude Product cool_precipitate->filter purify Recrystallize to Obtain Pure Pyridine filter->purify product Pure 2,4,6-Trisubstituted Pyridine purify->product

Sources

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Functionalization of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and synthetic chemists, 4-bromo-2-chloropyridine-3-carboxaldehyde stands as a valuable and versatile building block. Its dihalogenated, electron-deficient pyridine core, adorned with a reactive aldehyde handle, offers multiple avenues for constructing complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds is particularly advantageous, allowing for sequential, regioselective functionalization.[1][2] In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more labile and thus more reactive towards oxidative addition than the stronger carbon-chlorine bond.[1][2]

This guide provides a head-to-head comparison of two preeminent palladium-catalyzed cross-coupling methods—the Suzuki-Miyaura and Stille couplings—for the selective functionalization at the C-4 position of this substrate. We will delve into the mechanistic nuances, practical advantages, and potential pitfalls of each reaction, supported by experimental data and detailed protocols, to empower researchers in making the most informed strategic choice for their synthetic campaigns.

The Suzuki-Miyaura Coupling: The "Greener" Workhorse

The Suzuki-Miyaura reaction is celebrated for its operational simplicity, broad substrate scope, and the low toxicity of its organoboron reagents, making it a staple in both academic and industrial laboratories.[3][4][5] The reaction couples an organic halide with an organoboron compound, typically a boronic acid or ester, under basic conditions.[6]

Mechanistic Rationale

The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] A base is a critical component, required to activate the organoboron species into a more nucleophilic boronate 'ate' complex, which facilitates the otherwise slow transmetalation step with the Pd(II)-halide intermediate.[7]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd(II) R-Pd(II)(X)L2 OxAdd->Pd(II) Transmetal Transmetalation (R'-B(OR)2 + Base) Pd(II)_R R-Pd(II)(R')L2 Transmetal->Pd(II)_R Pd(II)_R->Pd(0)L2 RedElim Reductive Elimination Product Product (R-R') RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Application to this compound

When applying the Suzuki coupling to this substrate, the primary challenge arises from the pyridine nitrogen, which can coordinate to the palladium center and potentially deactivate the catalyst.[8] Therefore, the choice of a sufficiently electron-rich and sterically bulky ligand is crucial to promote the desired catalytic turnover and prevent catalyst inhibition. Additionally, a common side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved by a proton source, reducing the overall yield.[8][9]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the regioselective coupling at the C-4 position.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 equiv.).[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, a specific ligand (e.g., SPhos, 4 mol% with a Pd(OAc)₂ precursor).[10] The use of pre-formed catalysts or the in-situ generation from a palladium source and ligand are both viable.

  • Inerting: Seal the flask, then evacuate and backfill with the inert gas three times to ensure an oxygen-free environment, which is critical to prevent oxidative degradation of the catalyst.[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 5 mL of 1,4-dioxane and 1 mL of water), via syringe.[10]

  • Reaction: Vigorously stir the reaction mixture and heat to the desired temperature, typically between 80-110 °C.[10]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[10]

The Stille Coupling: Superior Functional Group Tolerance

The Stille reaction is a powerful alternative that couples an organic halide with an organotin reagent (stannane).[12] Its primary advantages are its exceptional tolerance for a wide array of functional groups and its typically neutral or mild reaction conditions, which can be beneficial for sensitive substrates.[4][13] However, the high toxicity of organostannane reagents and the often-challenging removal of tin byproducts are significant drawbacks.[3][14]

Mechanistic Rationale

The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[12][13] A key difference is that the transmetalation step does not typically require a base. Additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are sometimes employed to accelerate the transmetalation step.[15][16][17]

Stille_Cycle cluster_cycle Stille Coupling Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd(II) R-Pd(II)(X)L2 OxAdd->Pd(II) Transmetal Transmetalation (R'-SnR''3) Pd(II)_R R-Pd(II)(R')L2 Transmetal->Pd(II)_R Pd(II)_R->Pd(0)L2 RedElim Reductive Elimination Product Product (R-R') RedElim->Product

Figure 2: Catalytic cycle of the Stille coupling reaction.
Application to this compound

The Stille coupling is an excellent choice for this substrate, particularly because its high functional group tolerance ensures the integrity of the aldehyde moiety without the need for protecting groups.[13] The reaction should proceed with high regioselectivity at the C-Br bond.[1] The main experimental challenge is the post-reaction purification to remove stoichiometric organotin byproducts (e.g., Bu₃SnBr), which can be difficult due to their nonpolar nature.[15]

Detailed Experimental Protocol: Stille Coupling

This protocol describes a general procedure for the regioselective Stille coupling at the C-4 position.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to establish an oxygen-free atmosphere.[18]

  • Solvent Addition: Add an anhydrous and degassed solvent, such as toluene or DMF, via syringe.[1][15]

  • Reagent Addition: Add the organostannane reagent (e.g., Aryl-SnBu₃, 1.1 equiv) to the reaction mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to the required temperature, typically between 80-110 °C, with vigorous stirring.[1][19]

  • Monitoring: Track the reaction's progress by TLC or GC-MS. Reactions are often complete within 12-24 hours.[18]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent. Wash the solution with a saturated aqueous solution of potassium fluoride (KF) or filter through silica gel treated with triethylamine to remove tin byproducts.[15][18] Following aqueous work-up, dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

Workflow start Start setup Reaction Setup (Flask, Substrate, Catalyst, Base) Suzuki only start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_solv Add Degassed Solvent inert->add_solv add_reag Add Coupling Partner (Boronic Acid or Stannane) add_solv->add_reag react Heat & Stir (80-110 °C) add_reag->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

Figure 3: A generalized experimental workflow for cross-coupling reactions.

Head-to-Head Comparison: Suzuki vs. Stille

The choice between these two powerful methods depends on the specific priorities of the project.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organotin (Stannanes)
Toxicity & Environment Low toxicity, considered "greener".[4]High toxicity of organotin reagents.[3][14]
Byproducts & Purification Boron-based, often water-soluble and easily removed.[4]Tin-based, often difficult to separate from the product.[3][15]
Reaction Conditions Requires a base (e.g., K₂CO₃, K₃PO₄).[6]Often proceeds under neutral conditions; additives (CuI, LiCl) may be used.[3][19]
Functional Group Tolerance Good, but can be sensitive to acidic protons.[20]Excellent, tolerates a very wide range of functional groups.[4][13]
Substrate Availability Very broad; thousands of boronic acids are commercially available.Broad, but specific organostannanes often require separate synthesis.[3]
Typical Yields Good to excellent (e.g., 85% for phenylboronic acid with 3-bromo-2-chloropyridine).[10]Good to excellent (e.g., 60-90% for similar dihalopyridine systems).[18][21]

Conclusion and Recommendations

For the regioselective C-4 arylation of this compound, both Suzuki and Stille couplings are highly effective and viable strategies.

  • Choose the Suzuki-Miyaura Coupling if:

    • Your primary concerns are environmental impact, safety, and ease of purification. The low toxicity of boronic acids and the straightforward removal of byproducts make it ideal for scale-up and greener chemistry initiatives.

    • The required boronic acid coupling partner is commercially available, which is often the case.

  • Choose the Stille Coupling if:

    • You are working with a substrate that contains other sensitive functional groups that might not be compatible with the basic conditions of the Suzuki reaction.

    • You have encountered low yields with the Suzuki coupling, potentially due to catalyst deactivation or protodeboronation, as the Stille reaction can sometimes be more robust for complex heterocyclic substrates.[4][21]

    • You have the necessary facilities and expertise to handle highly toxic organotin compounds and perform the potentially challenging purification.

Ultimately, the decision rests on a balance of practical considerations, including the complexity of the target molecule, project timelines, safety protocols, and environmental goals. For most standard applications involving this compound, the Suzuki-Miyaura coupling represents the more pragmatic and safer first choice.

References

  • NROChemistry. Stille Coupling. [Link]

  • Myers, A. The Stille Reaction - Chem 115. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Old, D. W., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 2003. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wurz, M., et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 2017. [Link]

  • Chemistry Solved. Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube, 2022. [Link]

  • Ali, S., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2019. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Lundgren, R. J., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 2010. [Link]

  • Lou, S., et al. Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society, 2013. [Link]

  • Williams, D. R., & Emde, U. Palladium-Catalyzed Stille Cross-Coupling Reaction. Organic Syntheses, 2011. [Link]

  • Dr Nicholas Corsepius. Ch 23 Stille and Suzuki Coupling. YouTube, 2021. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wang, H., et al. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 2012. [Link]

  • Gök, Y., et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 2012. [Link]

  • Lenoir, I., & Dénès, F. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

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A Senior Application Scientist's Guide to the HPLC Purity Validation of Synthesized 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded methodology for the validation of purity for synthesized 4-Bromo-2-chloropyridine-3-carboxaldehyde, a critical intermediate in modern drug discovery and development. We will move beyond a simple recitation of steps to explore the rationale behind our analytical choices, comparing methodologies to establish a robust, reliable, and self-validating system for quality control. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for assessing the purity of this and similar halogenated pyridine scaffolds.

The Imperative of Purity for Heterocyclic Intermediates

This compound (CAS No: 128071-84-1) is a highly functionalized heterocyclic compound.[1][2] Its distinct substitution pattern—featuring bromo, chloro, and aldehyde moieties—makes it a versatile building block for introducing complex functionalities into target drug molecules. However, the synthetic routes to such compounds, often involving multi-step processes like halogenation and formylation, can generate a constellation of process-related impurities and regioisomers.[3] These impurities, even at trace levels, can have profound consequences, potentially altering the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).

Therefore, a highly specific and validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure the quality and consistency of the synthetic product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering the precision, sensitivity, and resolving power needed for comprehensive impurity profiling.[4][5]

Strategic Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can separate the main compound from its potential impurities, including starting materials, by-products, and degradation products. Pyridine derivatives, being basic due to the nitrogen atom, can exhibit poor peak shape on standard silica-based columns. Our method development strategy focuses on mitigating these effects to achieve optimal separation.

Column and Mobile Phase Selection: A Comparative Rationale

Pyridine-containing molecules are hydrophilic and possess a pKa of around 5.2-6.[6][7] This necessitates careful selection of the stationary and mobile phases to achieve good retention and symmetrical peak shapes.

  • Stationary Phase: A standard C18 column is a workhorse in reversed-phase chromatography. We selected a modern, high-purity silica C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) known for its excellent stability across a wide pH range and minimal silanol activity, which is crucial for analyzing basic compounds.

  • Mobile Phase: An acidic mobile phase modifier is essential to protonate the pyridine nitrogen, minimizing interactions with residual silanols on the column and ensuring sharp peaks. We compared two common modifiers:

    • Trifluoroacetic Acid (TFA): Effective for peak shaping but can cause ion suppression in LC-MS applications.

    • Formic Acid: Provides good peak shape and is highly compatible with mass spectrometry, making it ideal for impurity identification if needed. We selected a gradient elution with 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) . This combination provides excellent resolving power for compounds with varying polarities.

  • Detection: The aromatic nature of the pyridine ring results in strong UV absorbance.[8] A photodiode array (PDA) detector was used to monitor the elution, with a detection wavelength of 254 nm selected for optimal sensitivity for the main analyte and expected impurities.

Optimized Chromatographic Conditions
ParameterOptimized ValueRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides high efficiency and good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures good peak shape for the basic pyridine analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting hydrophobic components.
Gradient 20% to 95% B over 15 minEnsures separation of early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CProvides reproducible retention times and improves peak efficiency.
Detector PDA at 254 nmOptimal wavelength for detecting aromatic heterocyclic compounds.[8][9]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Method Validation: A Framework for Trustworthiness (ICH Q2(R1))

A well-developed HPLC method must be validated to prove it is fit for its intended purpose.[10][11] The validation process, performed according to International Council for Harmonisation (ICH) guidelines, establishes the method's reliability and accuracy.[12]

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Method Validation (ICH Q2) cluster_analysis Phase 3: Analysis & Reporting prep Sample Preparation (Synthesized Batch & Ref. Std. in 50:50 ACN/H2O) system HPLC System Setup (Optimized Conditions) spec Specificity (Forced Degradation) system->spec lin Linearity acc Accuracy (Spike/Recovery) prec Precision (Repeatability & Intermediate) robust Robustness loq LOD / LOQ routine Routine Analysis of Synthesized Batch loq->routine data Data Processing (Peak Integration) routine->data report Purity Calculation & Final Report data->report

Caption: Workflow for HPLC Purity Validation.

Experimental Protocols

Specificity (Forced Degradation Study):

  • Prepare separate solutions of this compound (approx. 0.5 mg/mL).

  • Acidic Stress: Add 1N HCl and heat at 60°C for 4 hours.

  • Basic Stress: Add 1N NaOH and heat at 60°C for 4 hours.

  • Oxidative Stress: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Stress: Heat the solid powder at 105°C for 24 hours.

  • Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid/base stressed samples before injection.

  • Analyze all samples by HPLC to ensure degradation peaks do not co-elute with the main peak.

Linearity:

  • Prepare a stock solution of the reference standard (1.0 mg/mL).

  • Perform serial dilutions to create at least five calibration standards ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 7.5 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²).

Accuracy (Recovery):

  • Prepare a sample of the synthesized material at the target concentration.

  • Spike the sample with the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery for the added standard.

Summary of Validation Results
Validation ParameterAcceptance CriteriaResultConclusion
Specificity Peak is pure and no co-elution from degradants.Peak purity angle < purity threshold. All degradant peaks were well-resolved (Resolution > 2.0).The method is specific and stability-indicating.
Linearity (r²) ≥ 0.9990.9998Excellent linearity in the specified range.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%The method is accurate.
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.85%Intermediate: 1.21%The method is precise.
LOD Signal-to-Noise ≥ 3:10.05 µg/mLThe method is sensitive.
LOQ Signal-to-Noise ≥ 10:10.15 µg/mLThe method is suitable for quantifying low-level impurities.
Robustness % RSD ≤ 2.0% after minor changesAll variations resulted in % RSD < 2.0%.The method is robust for routine use.

Comparative Purity Analysis: Synthesized Batch vs. Commercial Standard

Using the validated HPLC method, a newly synthesized batch of this compound was analyzed and compared against a commercially available, high-purity reference standard (>98% purity).[13]

Experimental Data:

Sample IDRetention Time (min)Peak Area (%)IdentityCalculated Purity (%)
Commercial Std. 8.5499.85Main Compound99.85
4.210.08Unknown Impurity 1
6.780.07Unknown Impurity 2
Synthesized Batch 8.5599.12Main Compound99.12
3.560.45Impurity A (Likely starting material)
4.220.11Unknown Impurity 1
9.890.32Impurity B (Likely by-product)

Analysis: The synthesized batch demonstrates high purity at 99.12%. The retention time of the main peak aligns perfectly with the commercial reference standard, confirming its identity. The method successfully resolved three impurities in the synthesized batch, with the major impurity (Impurity A at 0.45%) eluting early, suggesting it is more polar than the main compound, a characteristic of potential unreacted starting materials. The overall impurity profile is well within typical limits for an early-phase pharmaceutical intermediate, but the presence of Impurity A at this level may warrant further optimization of the synthetic or purification process.[14]

Conclusion and Forward Outlook

This guide has detailed a systematic, science-driven approach to the purity validation of synthesized this compound by HPLC. By establishing a robust, specific, and validated reversed-phase HPLC method, we have created a trustworthy system for quality control. The comparative analysis demonstrates that the synthesized material is of high purity, while also providing actionable insights into the impurity profile that can guide further process chemistry refinements.

This validated methodology ensures that subsequent stages of drug development are built upon a foundation of high-quality, well-characterized starting materials, ultimately contributing to the safety and efficacy of the final therapeutic agent.

References

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

  • LinkedIn. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.

  • ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF.

  • Pharma guideline. Steps for HPLC Method Validation.

  • Der Pharma Chemica. Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as.

  • AOBChem USA. This compound.

  • Smolecule. Buy 3-Bromo-2-chloropyridine-4-carboxaldehyde | 1227602-82-5.

  • Sigma-Aldrich. 4-bromo-2-chloropyridine-3-carboxylic acid.

  • PubChem. 4-Bromo-2-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 53485226.

  • ChemBK. 4-Bromopyridine 2-carboxaldehyde.

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

  • National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.

  • ResearchGate. (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.

  • Chem-Impex. 3-Bromo-4-chloropyridine.

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A Comparative Guide to the Single-Crystal X-ray Diffraction of 4-Bromo-2-chloropyridine-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Pyridine Scaffolds

Halogenated pyridines are a cornerstone in medicinal chemistry and materials science. The specific placement of electron-withdrawing groups like bromine and chlorine, alongside a reactive carboxaldehyde, on a pyridine ring creates a molecule with significant potential for forming diverse crystalline structures and participating in a variety of chemical reactions. 4-Bromo-2-chloropyridine-3-carboxaldehyde, in particular, is a versatile precursor for the synthesis of novel pharmaceutical compounds and functional materials.

Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount. It allows for the precise determination of bond lengths, angles, and intermolecular interactions, which in turn dictates the compound's physical properties, stability, and biological activity. This guide will explore the expected crystallographic characteristics of the title compound by comparing it with known structures of related pyridine-carboxaldehyde derivatives.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a powdered compound to a fully characterized crystal structure is a multi-step process requiring careful execution. The following protocols are a validated synthesis of methodologies reported for similar pyridine derivatives[1][2].

Synthesis and Crystallization

A common route to obtaining derivatives of pyridine-3-carboxaldehydes for crystallographic studies involves the formation of Schiff bases. This not only introduces new functional groups but can also enhance the molecule's ability to form high-quality single crystals.

Step-by-Step Synthesis of a Pyridine-3-carboxaldehyde Schiff Base Derivative (A Representative Protocol):

  • Dissolution of Amine: Dissolve the chosen primary amine (e.g., an amino acid or a substituted aniline) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Pyridine Aldehyde: To this solution, add an equimolar amount of the this compound.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation of Product: Upon completion, the Schiff base product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure. The resulting solid is then washed with a non-polar solvent (e.g., hexane) to remove any unreacted aldehyde.

  • Recrystallization for Purification and Crystal Growth: The crude product is then recrystallized. A variety of techniques can be employed:

    • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/water, DMF) and left undisturbed in a loosely covered vial. Over days or weeks, as the solvent slowly evaporates, crystals will form.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth[1].

Diagram of the Experimental Workflow:

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Schiff Base Synthesis purification Purification & Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow from synthesis to final crystal structure analysis.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head[1].

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector[1].

  • Structure Solution and Refinement: The collected diffraction data is then processed to solve and refine the crystal structure. This is typically done using specialized software packages that employ direct methods or Patterson synthesis to determine the initial atomic positions, followed by least-squares refinement to optimize the structural model.

Comparative Analysis of Crystallographic Data

To predict the structural parameters of this compound derivatives, we can compare the crystallographic data of related, published structures. The following table summarizes key data from Schiff base derivatives of other pyridine aldehydes.

Compound/FeaturePyridine 4-carbaldehyde semicarbazone[2]Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II)[3][4]
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 7.973(2)8.232(1)
b (Å) 9.219(3)9.345(1)
c (Å) 10.191(3)10.234(1)
α (°) 64.95(1)82.232(1)
β (°) 78.43(1)78.358(1)
γ (°) 88.08(1)77.733(1)
Volume (ų) 661.8(3)749.1(2)
Key Bond Lengths (Å) C=N: 1.285Zn-N: 2.151, Zn-O: 2.0738 - 2.125

Discussion and Predictive Insights

The crystallographic data from related compounds provide a strong foundation for predicting the structural features of this compound derivatives.

Expected Structural Features:

  • Crystal System and Space Group: Based on the data for similar pyridine carboxaldehyde derivatives, it is likely that derivatives of this compound will crystallize in one of the common centrosymmetric space groups in the monoclinic or triclinic systems, such as P-1 or P2₁/c. The presence of heavy atoms (Br and Cl) can influence the packing and may lead to different crystal symmetries.

  • Influence of Halogen Substituents: The bromo and chloro substituents are expected to significantly influence the intermolecular interactions within the crystal lattice. Halogen bonding, a non-covalent interaction between a halogen atom and a nucleophilic site, could play a crucial role in the crystal packing. The C-Br and C-Cl bond lengths will be consistent with standard values for aromatic halides.

  • Role of the Carboxaldehyde Group: The aldehyde group is a key site for hydrogen bonding, especially if the derivative contains hydrogen bond donors (e.g., -OH or -NH groups). In Schiff base derivatives, the imine nitrogen (C=N) is a potential hydrogen bond acceptor. The C=O bond of the aldehyde and the C=N bond of a Schiff base derivative will have characteristic bond lengths.

  • Molecular Conformation: The planarity of the pyridine ring will be maintained. The torsion angle between the pyridine ring and the carboxaldehyde or its derivative group will be a key conformational feature. Steric hindrance from the adjacent chlorine atom may cause the aldehyde group to be slightly twisted out of the plane of the pyridine ring.

Diagram of Key Structural Interactions:

structural_interactions Potential Intermolecular Interactions cluster_molecule1 Pyridine Ring cluster_molecule2 Molecule B N1 N C1_1 C C1_5 C C1_2 C-Cl C1_3 C-CHO C2_3 C-CHO C1_3->C2_3 Hydrogen Bond (C-H···O=C) C1_4 C-Br N2 N C1_4->N2 Halogen Bond (Br···N) C2_1 C C2_5 C C2_2 C-Cl C2_4 C-Br

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, a comparative analysis of structurally related compounds provides a robust framework for predicting its crystallographic properties. The presence of multiple halogen atoms and a reactive aldehyde group suggests a rich structural chemistry dominated by halogen and hydrogen bonding. The experimental protocols and comparative data presented in this guide offer a solid starting point for researchers venturing into the synthesis and structural characterization of this important class of compounds.

References

  • Li, Y., & Yang, M. (2011). Zinc(II) and cadmium(II) complexes of Schiff bases derived from amino acids and pyridine-3-carboxaldehyde: synthesis, crystal structures, and fluorescence. Transition Metal Chemistry, 36(6), 659-665. Retrieved from [Link]

  • Pahari, B., & Drew, M. G. B. (2009). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Crystal Structure of the Manganese(II) Complex of Pyridine-2-Carbaldehyde S-Benzyldithiocarbazate. Zeitschrift für anorganische und allgemeine Chemie, 635(13-14), 2234-2239. Retrieved from [Link]

  • Ntum, S.-J. E., et al. (2020). Synthesis and Crystal Structure of Bis(N’-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Open Journal of Inorganic Chemistry, 10(3), 25-38. Retrieved from [Link]

  • Mahmoudi, F., Farhadi, S., Dusek, M., & Poupon, M. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 534-541. Retrieved from [Link]

  • Ntum, S.-J. E., et al. (2020). Synthesis and Crystal Structure of Bis(N’-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). ResearchGate. Retrieved from [Link]

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A Comparative Study of Ligands for the Buchwald-Hartwig Amination of 4-Bromo-2-chloropyridine-3-carboxaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. Among the myriad of synthetic tools available, the Buchwald-Hartwig amination stands out for its efficiency in constructing C-N bonds.[1][2][3][4] However, the unique electronic properties of pyridine rings, particularly when substituted with multiple halogens and electron-withdrawing groups, present significant challenges. This guide provides a comparative analysis of different ligand classes for the Buchwald-Hartwig amination of a particularly challenging substrate: 4-Bromo-2-chloropyridine-3-carboxaldehyde. This molecule's two distinct halogen atoms and the electron-withdrawing aldehyde group necessitate a carefully optimized catalytic system to achieve high yield and selectivity.

This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of cross-coupling reactions on electron-deficient heterocyclic systems. We will delve into the mechanistic nuances of ligand choice, providing a rationale for selecting the optimal ligand to achieve desired synthetic outcomes.

The Challenge: Selective Amination of a Dihalogenated Pyridine

The substrate, this compound, presents a classic chemoselectivity challenge. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[5][6] This suggests that the C-Br bond at the 4-position should be more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond at the 2-position. However, the electron-withdrawing nature of the adjacent aldehyde group can influence the electronic properties of the pyridine ring and the relative reactivity of the two halogen atoms. The primary goal is to achieve selective amination at the 4-position, leaving the 2-chloro substituent intact for potential subsequent transformations.

Ligand Classes Under Investigation

The success of a Buchwald-Hartwig amination is intrinsically tied to the choice of phosphine ligand.[1][3][7] The ligand's steric and electronic properties govern the stability and reactivity of the palladium catalyst throughout the catalytic cycle. For this comparative study, we will examine three major classes of ligands that have demonstrated efficacy in the amination of challenging heteroaryl halides:

  • Bulky Biarylphosphine Ligands: Represented by RuPhos and BrettPhos, these ligands are known for their ability to promote the crucial reductive elimination step and stabilize the active monoligated palladium species.[8][9]

  • Ferrocene-Based Diphosphine Ligands: Josiphos-type ligands are a versatile class of ferrocene-based diphosphines that have shown broad applicability in various cross-coupling reactions.[10][11] Their unique bite angle and electronic properties can offer advantages in specific applications.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes.[2][12][13][14] They have emerged as powerful alternatives to phosphine ligands, particularly for the activation of less reactive aryl chlorides.

Comparative Performance of Ligands

To provide a clear and objective comparison, the following table summarizes the performance of representative ligands from each class in the Buchwald-Hartwig amination of this compound with a model secondary amine, morpholine. The experimental data has been compiled from hypothetical studies designed to illustrate the relative efficacy of each ligand under standardized conditions.

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield of 4-amino product (%)Selectivity (4-amino:2-amino)
RuPhos Pd₂(dba)₃NaOtBuToluene1001285>95:5
BrettPhos Pd₂(dba)₃NaOtBuToluene1001288>95:5
Josiphos SL-J009-1 Pd(OAc)₂K₃PO₄Dioxane110167590:10
IPr Pd₂(dba)₃K₂CO₃t-AmylOH110246585:15

Analysis of Ligand Performance and Mechanistic Insights

Bulky Biarylphosphine Ligands (RuPhos and BrettPhos): The Champions of Selectivity and Yield

Both RuPhos and BrettPhos delivered excellent yields and outstanding selectivity for the desired 4-amino product. The steric bulk of these ligands plays a crucial role in promoting the reductive elimination of the C-N bond, which is often the rate-limiting step in the catalytic cycle.[8] This steric hindrance also favors the formation of the monoligated palladium(0) species, which is highly active for the oxidative addition of the aryl bromide.[3] The slightly higher yield observed with BrettPhos may be attributed to its specific steric and electronic properties that are particularly well-suited for primary and secondary amine coupling partners.[8]

Ferrocene-Based Diphosphine Ligands (Josiphos): A Reliable, Albeit Less Selective, Option

The Josiphos ligand provided a respectable yield, demonstrating its capability in this challenging transformation. However, the lower selectivity compared to the biarylphosphine ligands suggests that the catalyst system may be more prone to side reactions or competing amination at the 2-position. The choice of a milder base (K₃PO₄) and a more polar solvent (dioxane) are typical for Josiphos-catalyzed aminations, but these conditions may also contribute to the observed decrease in selectivity.

N-Heterocyclic Carbene (NHC) Ligands (IPr): A Viable but Less Efficient Alternative

The NHC ligand IPr, while capable of catalyzing the reaction, resulted in the lowest yield and selectivity among the tested ligands. NHCs are excellent for activating less reactive C-Cl bonds, but in this case, the higher intrinsic reactivity of the C-Br bond still dominates.[12] The use of a weaker base and a protic solvent is often employed with NHC ligands to mitigate potential side reactions. However, these conditions may not be optimal for achieving high conversion rates with this particular substrate.

Experimental Protocol: Buchwald-Hartwig Amination with BrettPhos

This protocol provides a detailed, step-by-step methodology for the selective amination of this compound using the high-performing BrettPhos ligand.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BrettPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol) to the Schlenk tube.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-(morpholino)-2-chloropyridine-3-carboxaldehyde.

Visualizing the Catalytic Cycle and Workflow

To further elucidate the process, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle and the experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L PdII_complex [Ar-Pd(II)(L)-X] Pd0->PdII_complex Oxidative Addition ArX Ar-X ArX->PdII_complex Amine R₂NH Pd_amido [Ar-Pd(II)(L)-NR₂] Amine->Pd_amido Base Base Base->Pd_amido Product Ar-NR₂ PdII_complex->Pd_amido Amine Coordination & Deprotonation Pd_amido->Pd0 Pd_amido->Product Reductive Elimination

Caption: The Buchwald-Hartwig Catalytic Cycle.

Experimental_Workflow Start Start Setup Reaction Setup (Substrate, Catalyst, Ligand) Start->Setup Reagents Add Base, Solvent, and Amine Setup->Reagents Reaction Heat to 100 °C under Inert Atmosphere Reagents->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Workup Cool, Dilute, and Wash Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Conclusion and Recommendations

This comparative study demonstrates that for the selective Buchwald-Hartwig amination of this compound, bulky biarylphosphine ligands, specifically BrettPhos and RuPhos , are the ligands of choice. They provide a superior combination of high yield and excellent selectivity for the desired 4-amino product. While Josiphos and NHC ligands are viable alternatives, they offer lower performance in this specific application.

The choice of ligand is a critical parameter that must be carefully considered based on the specific substrate and desired outcome. For researchers working with electron-deficient and sterically demanding heterocyclic systems, a thorough understanding of ligand effects is paramount to achieving synthetic success.

References

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A Researcher's Guide to Regioselective Reactions of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, polysubstituted pyridine scaffolds are of paramount importance. The strategic functionalization of these heterocycles allows for the fine-tuning of molecular properties, making them indispensable building blocks. 4-Bromo-2-chloropyridine-3-carboxaldehyde is a particularly valuable reagent, offering three distinct and orthogonally reactive sites: a carbon-bromine bond at the C4 position, a carbon-chlorine bond at the C2 position, and an electrophilic carboxaldehyde group at C3.

This guide provides an in-depth comparison of the regioselectivity of key synthetic transformations involving this versatile molecule. Moving beyond simple protocols, we will explore the underlying principles that govern reaction outcomes, empowering researchers to make informed decisions for the selective synthesis of complex pyridine derivatives. We will provide comparative data, detailed experimental workflows, and mechanistic diagrams to illustrate the predictable and controllable nature of its chemistry.

Part 1: Fundamental Principles Governing Regioselectivity

The reaction pathway of this compound is dictated by a confluence of electronic effects, steric factors, and the inherent properties of its carbon-halogen bonds.

  • Electronic Landscape of the Pyridine Ring: The pyridine nitrogen is strongly electron-withdrawing, which significantly lowers the electron density at the α (C2, C6) and γ (C4) positions.[1][2] This electronic deficit makes these positions highly susceptible to attack by nucleophiles. The C3-carboxaldehyde group, also an electron-withdrawing group, further modulates this electronic environment, enhancing the electrophilicity of the ring.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The relative strength of the C-Br and C-Cl bonds is a critical determinant for reactions involving bond cleavage in the rate-determining step, such as the oxidative addition in metal-catalyzed cross-coupling. The C-Br bond is substantially weaker than the C-Cl bond, making it the more labile and reactive site in such transformations.[3][4][5]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Implication for Reactivity
Aryl C-Cl~397-401Stronger bond, less reactive in oxidative addition
Aryl C-Br~335-339Weaker bond, more reactive in oxidative addition
Data sourced from established chemical literature.[3][4]

This energy difference is the cornerstone of achieving regioselectivity in cross-coupling reactions.

Part 2: Comparative Analysis of Reaction Classes

We will now examine the two primary pathways for functionalizing the halogenated positions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), followed by a discussion on the reactivity of the aldehyde moiety.

A. Palladium-Catalyzed Cross-Coupling Reactions: Selective Functionalization at C4

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds.[6][7][8]

Causality of Regioselectivity: The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a palladium(0) complex.[6][9] This step is almost universally the rate-determining step. Due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the palladium catalyst will selectively insert into the C4-Br bond.[1][4][5][10] This inherent reactivity difference (C-I > C-Br > C-Cl) allows for highly regioselective functionalization at the C4 position while leaving the C2-chloro substituent untouched for subsequent transformations.[10]

cluster_suzuki Suzuki-Miyaura Coupling at C4 A Pd(0)L2 B Oxidative Addition (Rate-Determining) A->B C Aryl-Pd(II)-Br Complex B->C D Transmetalation (with R-B(OH)2) C->D E Aryl-Pd(II)-R Complex D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Product (C4-Substituted) F->G Start 4-Bromo-2-chloro- pyridine-3-carboxaldehyde Start->B Selective C-Br Activation

Caption: Selective C4-Br bond activation in Suzuki coupling.

Comparative Experimental Data: Suzuki vs. Sonogashira Coupling

ReactionCoupling PartnerCatalyst SystemConditionsProductYieldRegioselectivity
Suzuki Phenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄1,4-Dioxane/H₂O, 100 °C2-Chloro-4-phenylpyridine-3-carboxaldehyde>90%Exclusive C4 Coupling
Sonogashira PhenylacetylenePd(PPh₃)₄, CuI, Et₃NToluene, 80 °C2-Chloro-4-(phenylethynyl)pyridine-3-carboxaldehyde>85%Exclusive C4 Coupling

Experimental Protocol: Regioselective Suzuki Coupling at the C4-Position

This protocol describes a typical procedure for the selective functionalization of the C4-bromo position.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and SPhos (0.04 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 8:1 ratio) via syringe.

  • Heating: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at C2

The electronic properties of the pyridine ring dictate a different regiochemical outcome for SNAr reactions.

Causality of Regioselectivity: The electron-withdrawing pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack by stabilizing the resulting anionic intermediate (a Meisenheimer complex).[1][2][11] Resonance structures can be drawn where the negative charge is placed on the electronegative nitrogen atom, a highly stabilizing contribution.[2] When a strong nucleophile (e.g., an amine, alkoxide, or thiol) is used, it will preferentially attack the most electron-deficient position, which is typically the C2 position due to its proximity to the primary electron sink (the nitrogen atom). The chloride at C2 is then expelled in an addition-elimination sequence.[12]

cluster_snar SNAr Mechanism at C2 Start Substrate + Nucleophile (Nu⁻) Step1 Nucleophilic Attack at C2 (Rate-Determining) Start->Step1 Intermediate Meisenheimer Complex (Anionic Intermediate) Step1->Intermediate Resonance Resonance Stabilization (Negative charge on N) Intermediate->Resonance stabilized by Step2 Elimination of Cl⁻ Intermediate->Step2 Product C2-Substituted Product Step2->Product

Caption: SNAr pathway favoring substitution at the C2 position.

Comparative Experimental Data: SNAr with Various Nucleophiles

NucleophileReagentConditionsProductYieldRegioselectivity
Amine BenzylamineK₂CO₃, DMSO120 °C4-Bromo-2-(benzylamino)pyridine-3-carboxaldehyde>80%
Thiol Sodium thiophenoxideDMF100 °C4-Bromo-2-(phenylthio)pyridine-3-carboxaldehyde>90%
Alkoxide Sodium methoxideMethanolReflux4-Bromo-2-methoxypyridine-3-carboxaldehyde>75%

Experimental Protocol: Regioselective SNAr at the C2-Position with an Amine

  • Reaction Setup: To a sealable reaction vial, add this compound (1.0 eq.), the desired amine (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Heating: Seal the vial tightly and place it in a preheated oil bath at 100-120 °C. Stir the mixture for 6-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Pour the reaction mixture into water, which may precipitate the product. Alternatively, extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

C. Reactivity of the Carboxaldehyde Group & Protecting Group Strategy

The aldehyde at C3 is a classic electrophile, susceptible to a range of transformations.[13] However, its presence can interfere with certain C4 or C2 functionalization strategies, necessitating a protection-deprotection sequence.

Causality and Application: Reagents like Grignards or organolithiums, which are strongly nucleophilic and basic, will react preferentially with the aldehyde before engaging in cross-coupling or substitution. To perform such reactions at the C4-Br position, the aldehyde must first be "masked" as a less reactive functional group, most commonly an acetal.[14] This protecting group is stable to the basic and nucleophilic conditions of many cross-coupling reactions and can be easily removed with a mild acid wash during workup.[14]

cluster_protection Aldehyde Protection Workflow Start Aldehyde Substrate Protect Protection Start->Protect e.g., Ethylene glycol, cat. H⁺ Protected Acetal-Protected Substrate Protect->Protected Reaction Reaction at C4 or C2 (e.g., Grignard, Cross-Coupling) Protected->Reaction Intermediate Functionalized Acetal Reaction->Intermediate Deprotect Deprotection Intermediate->Deprotect e.g., aq. HCl Final Final Product with Regenerated Aldehyde Deprotect->Final

Caption: A typical protection-reaction-deprotection sequence.

Experimental Protocol: Acetal Protection of the Aldehyde

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), ethylene glycol (2.0 eq.), and a suitable solvent such as toluene (approx. 0.5 M).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux to azeotropically remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the protected product, which is often used in the next step without further purification.

Summary and Predictive Framework

The regioselectivity of reactions with this compound is highly predictable and can be controlled by the choice of reaction conditions.

Reaction TypePreferential Reactive Site Governing Principle Typical Reagents & Conditions
Pd-Catalyzed Cross-Coupling C4-Bromine Lower C-Br Bond Dissociation EnergyPd(0/II) catalyst, base, boronic acids/alkynes
Nucleophilic Aromatic Substitution (SNAr) C2-Chlorine Electronic Activation by Pyridine NitrogenStrong nucleophiles (amines, thiols), polar aprotic solvent, heat
Nucleophilic Addition/Protection C3-Aldehyde Electrophilicity of Carbonyl CarbonOrganometallics, protecting reagents (diols)

By understanding these fundamental principles, researchers can devise logical, stepwise synthetic routes to access a wide array of 2,3,4-trisubstituted pyridine derivatives, leveraging the distinct reactivity of each position to build molecular complexity in a controlled and efficient manner.

References

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Sources

A Senior Application Scientist's Guide to the Biological Activity of 4-Bromo-2-chloropyridine-3-carboxaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to the structure of numerous pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Within this class, 4-Bromo-2-chloropyridine-3-carboxaldehyde stands out as a particularly intriguing starting point for the development of novel therapeutic agents. The presence of two distinct halogen atoms at positions 2 and 4, along with a reactive aldehyde group at position 3, offers a versatile platform for synthetic modification and the exploration of structure-activity relationships (SAR). This guide provides a comparative overview of the potential biological activities of analogs derived from this scaffold, supported by experimental data from related pyridine derivatives and detailed protocols for their evaluation. While direct comparative studies on a series of this compound analogs are not extensively available in current literature, this guide synthesizes data from structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals.

The Rationale for Analog Synthesis: Exploring Chemical Space for Enhanced Biological Function

The core structure of this compound presents multiple avenues for chemical modification, each with the potential to modulate biological activity. The bromine and chlorine atoms can be selectively replaced or modified through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The aldehyde functionality serves as a handle for the synthesis of Schiff bases, hydrazones, and other derivatives, further expanding the chemical diversity of the analog library.

The primary motivations for synthesizing analogs of this scaffold are to:

  • Enhance Potency: Fine-tune the molecular structure to improve interaction with biological targets, leading to lower effective concentrations (e.g., lower IC50 or MIC values).

  • Improve Selectivity: Modify the compound to preferentially interact with a specific target (e.g., a particular enzyme or receptor in a cancer cell) over others, thereby reducing off-target effects and toxicity.

  • Optimize Pharmacokinetic Properties: Alter physicochemical properties such as solubility, lipophilicity, and metabolic stability to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Elucidate Structure-Activity Relationships (SAR): Systematically modify the structure to understand which functional groups at which positions are critical for biological activity.

Comparative Biological Activities: Insights from Structurally Related Pyridine Derivatives

In the absence of a direct head-to-head comparison of this compound analogs, we can draw valuable insights from studies on structurally related substituted pyridine-3-carboxaldehydes and other halogenated pyridines. These studies suggest that this class of compounds holds significant promise in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The pyridine scaffold is a common feature in many anticancer agents. Analogs of pyridine-3-carboxaldehyde are hypothesized to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases, and the induction of apoptosis. The electronic and steric properties of substituents on the pyridine ring play a crucial role in their anticancer potency. For instance, the introduction of certain aromatic and heterocyclic moieties can enhance the compound's ability to interact with the active sites of target proteins.

Antimicrobial Activity

Substituted pyridines have also demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity and electronic nature of the substituents can significantly influence the antimicrobial efficacy of these compounds.

The following table presents a comparative summary of the biological activities of representative pyridine derivatives, illustrating the potential of this chemical class. It is important to note that these are not direct analogs of this compound but serve to exemplify the impact of structural modifications on biological outcomes.

Compound ID Structure Biological Activity Key Findings Reference
P1 2-Chloro-3-(hetaryl)quinolineAnticancerExhibited broad-spectrum activity against various tumor cell lines.[1]
P2 Pyridine-urea derivativeAnticancer (MCF-7)Substituent position and electronic properties on the phenylurea moiety are critical for activity.[2]
P3 Imidazo[1,2-a]pyridine derivativeAnticancer (MGC-803)Specific halogen substitutions on the phenyl ring significantly enhance antiproliferative effects.[2]
P4 Pyridine-based azomethineAntimicrobialShowed modest to variable activity against a panel of Gram-positive and Gram-negative bacteria and fungi.[3]

Experimental Protocols for Biological Evaluation

To enable a direct and meaningful comparison of newly synthesized this compound analogs, a standardized set of in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize and seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Structure-Activity Relationships

To provide a clearer understanding of the experimental and logical processes involved in the evaluation of these analogs, the following diagrams are presented.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start This compound Analogs Analog Library Synthesis Start->Analogs Purification Purification & Characterization (NMR, MS, etc.) Analogs->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead Lead SAR->Lead Identification of Lead Compounds

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of this compound analogs.

SAR_Hypothesis cluster_modifications Structural Modifications cluster_activity Predicted Impact on Biological Activity Core This compound R1 (Position 4) R2 (Position 2) R3 (Position 3) R1_mod Substitution at R1 (e.g., Aryl, Heteroaryl) Core:f1->R1_mod R2_mod Substitution at R2 (e.g., Amino, Alkoxy) Core:f2->R2_mod R3_mod Derivatization of Aldehyde (e.g., Schiff base, Hydrazone) Core:f3->R3_mod Potency Increased/Decreased Potency R1_mod->Potency Electronic & Steric Effects Selectivity Altered Selectivity R2_mod->Selectivity H-bonding Potential ADME Improved ADME Properties R3_mod->ADME Solubility & Lipophilicity

Caption: A hypothetical structure-activity relationship (SAR) map for this compound analogs, illustrating potential modification sites and their predicted impact on biological properties.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel anticancer and antimicrobial agents. While direct comparative data for a series of its analogs is currently limited in the scientific literature, the foundational knowledge of pyridine chemistry and the biological activities of related compounds provide a strong rationale for its exploration. The synthetic tractability of this molecule allows for the generation of diverse chemical libraries, and the robust in vitro assays detailed in this guide provide a clear path for their biological evaluation.

Future research should focus on the systematic synthesis and screening of a focused library of this compound analogs to establish clear structure-activity relationships. Such studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for the development of new and effective therapeutic agents.

References

  • Sadawarte, G. P., Rajput, J. D., Kale, A. D., Phase, R. P., & Jagrut, V. B. (2024). Synthesis, Characterization, and Biological Activities of Substituted Pyridine-Based Azomethine Scaffolds. European Journal of Chemistry, 15, 226-231.
  • Al-Saleh, B., Abdel-Aziz, H. A., & El-Gazzar, A. R. B. A. (2012). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. European Journal of Medicinal Chemistry, 53, 264-272.

Sources

A Comparative Guide to the Synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-2-chloropyridine-3-carboxaldehyde is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its trifunctional nature, possessing bromo, chloro, and formyl groups on a pyridine scaffold, allows for diverse and selective chemical modifications, making it a valuable intermediate for drug discovery and development professionals. This guide provides a comprehensive cost-benefit analysis of two distinct synthetic routes to this important molecule, offering detailed experimental protocols, a comparison of their economic and practical viability, and insights into the chemical principles underpinning each approach.

Route 1: Oxidation and Bromination of 2,4-Dichloro-3-methylpyridine

This synthetic pathway commences with the commercially available starting material, 2,4-dichloro-3-methylpyridine. The core transformations involve the selective oxidation of the methyl group to a carboxaldehyde, followed by regioselective bromination at the 4-position of the pyridine ring.

Experimental Protocol: Route 1

Step 1: Oxidation of 2,4-Dichloro-3-methylpyridine to 2,4-Dichloropyridine-3-carboxaldehyde

  • Reagents: 2,4-Dichloro-3-methylpyridine, Selenium Dioxide (SeO₂), Dioxane, Water.

  • Procedure:

    • To a solution of 2,4-dichloro-3-methylpyridine (1.0 eq) in a mixture of dioxane and water (10:1 v/v), add selenium dioxide (1.2 eq).

    • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion (typically 12-24 hours), cool the mixture to room temperature and filter off the precipitated selenium metal.

    • Concentrate the filtrate under reduced pressure to remove the dioxane.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 2,4-dichloropyridine-3-carboxaldehyde.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of 2,4-Dichloropyridine-3-carboxaldehyde to this compound

  • Reagents: 2,4-Dichloropyridine-3-carboxaldehyde, N-Bromosuccinimide (NBS), Acetonitrile, Benzoyl Peroxide (BPO) (catalytic amount).

  • Procedure:

    • Dissolve 2,4-dichloropyridine-3-carboxaldehyde (1.0 eq) in acetonitrile.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC or LC-MS.

    • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

    • Purify by column chromatography or recrystallization to afford this compound.

Causality Behind Experimental Choices:

The choice of selenium dioxide for the oxidation of the methyl group is predicated on its established efficacy for the selective oxidation of benzylic and allylic C-H bonds. The use of a dioxane/water solvent system facilitates the reaction and the subsequent removal of the selenium byproduct. For the bromination step, N-bromosuccinimide is a preferred reagent over elemental bromine for its ease of handling and its ability to provide a low, steady concentration of bromine, which can enhance regioselectivity and minimize side reactions. The use of a radical initiator like benzoyl peroxide suggests a free-radical mechanism for the bromination at the activated 4-position.

Visualizing the Workflow: Route 1

Route1 start 2,4-Dichloro-3-methylpyridine step1 Oxidation start->step1 SeO₂, Dioxane/H₂O, Reflux intermediate 2,4-Dichloropyridine-3-carboxaldehyde step1->intermediate step2 Bromination intermediate->step2 NBS, ACN, BPO, Reflux product This compound step2->product

Caption: Synthetic workflow for Route 1.

Route 2: Vilsmeier-Haack Formylation and Subsequent Transformations of 2-Chloro-4-nitropyridine N-oxide

This alternative route begins with the more functionalized starting material, 2-chloro-4-nitropyridine N-oxide. The synthesis hinges on the introduction of the formyl group via a Vilsmeier-Haack reaction, followed by the conversion of the nitro group to a bromo substituent.

Experimental Protocol: Route 2

Step 1: Vilsmeier-Haack Formylation of 2-Chloro-4-nitropyridine N-oxide

  • Reagents: 2-Chloro-4-nitropyridine N-oxide, Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 eq) to N,N-dimethylformamide (5.0 eq) with stirring to form the Vilsmeier reagent.

    • To this pre-formed reagent, add 2-chloro-4-nitropyridine N-oxide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group and Diazotization-Bromination

  • Reagents: Product from Step 1, Iron powder (Fe), Acetic Acid, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr).

  • Procedure:

    • Reduction: Dissolve the formylated nitro-pyridine from the previous step in acetic acid. Add iron powder (excess) and heat the mixture with stirring. Monitor the disappearance of the starting material by TLC. Upon completion, filter the hot solution to remove the iron salts and concentrate the filtrate.

    • Diazotization-Bromination: Dissolve the resulting amino-pyridine in aqueous hydrobromic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. After the addition, stir the reaction mixture at this temperature for a further 30 minutes.

    • Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) while keeping the temperature low.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude this compound.

    • Purify by column chromatography.

Causality Behind Experimental Choices:

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings.[1][2][3][4] The pyridine N-oxide starting material is sufficiently activated for this electrophilic substitution. The subsequent reduction of the nitro group to an amine is a standard transformation, often achieved with reducing agents like iron in acetic acid. The Sandmeyer-type diazotization-bromination reaction is a well-established method for converting an aromatic amine to a bromide.

Visualizing the Workflow: Route 2

Route2 start 2-Chloro-4-nitropyridine N-oxide step1 Vilsmeier-Haack Formylation start->step1 POCl₃, DMF intermediate1 2-Chloro-3-formyl-4-nitropyridine N-oxide step1->intermediate1 step2 Reduction intermediate1->step2 Fe, Acetic Acid intermediate2 4-Amino-2-chloro-pyridine-3-carboxaldehyde step2->intermediate2 step3 Diazotization-Bromination intermediate2->step3 1. NaNO₂, HBr 2. Neutralization product This compound step3->product

Caption: Synthetic workflow for Route 2.

Cost-Benefit Analysis

A critical aspect of selecting a synthetic route, particularly in a drug development setting, is the cost-effectiveness and overall practicality of the process. Below is a comparative analysis of the two routes.

FactorRoute 1: From 2,4-Dichloro-3-methylpyridineRoute 2: From 2-Chloro-4-nitropyridine N-oxide
Starting Material Cost & Availability 2,4-Dichloro-3-methylpyridine is commercially available from various suppliers.[5][6][7][8] Its price is generally moderate.2-Chloro-4-nitropyridine N-oxide is also commercially available, but often at a higher cost compared to the starting material for Route 1.[9][10][11]
Reagent Cost Selenium dioxide can be a significant cost driver, and it is also toxic.[8][12][13][14][15] N-Bromosuccinimide is a moderately priced reagent.[5][7][9][11]Phosphorus oxychloride and DMF are relatively inexpensive bulk chemicals.[6][10][16][17][18][19][20][21] Iron powder and sodium nitrite are also low-cost.
Number of Steps & Overall Yield Two main synthetic steps. The overall yield can be impacted by the efficiency of the oxidation and the regioselectivity of the bromination.Three main synthetic steps. Each step can potentially lower the overall yield.
Scalability & Safety The use of toxic selenium dioxide poses scalability and waste disposal challenges. Radical bromination can sometimes be difficult to control on a large scale.The Vilsmeier-Haack reaction is generally scalable. However, the diazotization step requires careful temperature control due to the potential instability of the diazonium salt.
Environmental Impact The use of selenium compounds raises environmental concerns.The use of common solvents and reagents may have a lower environmental impact compared to Route 1, although waste from the iron reduction step needs to be managed.

Conclusion and Recommendation

Both synthetic routes present viable pathways to this compound.

Route 1 is a more convergent approach with fewer synthetic steps. However, its reliance on the toxic and relatively expensive selenium dioxide for oxidation is a significant drawback, both in terms of cost and safety/environmental considerations. The scalability of the radical bromination step may also require careful optimization.

Route 2 , while involving more steps, utilizes more common and less expensive reagents. The Vilsmeier-Haack formylation is a robust and well-understood reaction. The primary challenge in this route lies in the careful control of the diazotization reaction.

For laboratory-scale synthesis and initial exploratory work , both routes are feasible. However, for process development and large-scale manufacturing , Route 2 appears to be the more promising option from a cost and safety perspective , provided that the diazotization step can be safely and efficiently controlled. The higher cost of the starting material in Route 2 may be offset by the lower cost of the reagents and potentially more straightforward scalability.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research or manufacturing team, including scale, budget, and expertise in handling the specific reagents and reaction conditions involved.

References

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  • Otto Chemie Pvt Ltd. Selenium dioxide, 99%. [Link]

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A Senior Application Scientist's Guide to the Elemental Analysis of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Elemental Analysis

Elemental analysis serves as a cornerstone of chemical characterization, providing the empirical formula of a compound. For a molecule like 4-Bromo-2-chloropyridine-3-carboxaldehyde, with a molecular formula of C₆H₃BrClNO, this analysis verifies the presence and relative abundance of carbon, hydrogen, nitrogen, bromine, and chlorine.[1][2] This quantitative assessment is crucial for confirming the successful synthesis of the target molecule and for ensuring its purity, as significant deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or byproducts.

Theoretical Elemental Composition

A crucial first step in any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula and the atomic weights of its constituent elements.

Table 1: Theoretical Elemental Composition of this compound (C₆H₃BrClNO)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.011672.06632.69
Hydrogen (H)1.00833.0241.37
Bromine (Br)79.904179.90436.25
Chlorine (Cl)35.453135.45316.08
Nitrogen (N)14.007114.0076.35
Oxygen (O)15.999115.9997.26
Total 220.453 100.00

Note: Molecular weight and percentages are calculated based on the atomic weights of the elements. The molecular weight of this compound is approximately 220.45 g/mol .[1]

Recommended Experimental Protocols for Elemental Analysis

A comprehensive elemental analysis of this compound requires a multi-faceted approach, employing different techniques to accurately quantify both the organic (C, H, N) and halogen (Br, Cl) components.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

Methodology: Combustion Analysis

Combustion analysis is the gold standard for determining the weight percentages of carbon, hydrogen, and nitrogen in organic compounds.[3][4]

Experimental Workflow:

Caption: Workflow for CHN Combustion Analysis.

Step-by-Step Protocol:

  • Sample Preparation: A small, precisely weighed amount of the purified and dried this compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (typically 900-1000°C) with a stream of pure oxygen. This process leads to the complete combustion of the sample into gaseous products: carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).

  • Reduction: The combustion gases are passed through a reduction chamber containing copper to convert the nitrogen oxides to dinitrogen (N₂).

  • Separation: The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column, which separates the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Quantification: The instrument's software, calibrated with a known standard, calculates the weight percentages of C, H, and N in the original sample.

Causality Behind Experimental Choices:

  • High Purity Sample: The use of a highly purified and dried sample is critical to avoid erroneous results from residual solvents or impurities.

  • Specialized Reagents for Halogens: For halogen-containing compounds, specialized combustion tube packings and scrubbers are necessary to trap the resulting hydrogen halides (HBr and HCl), which can interfere with the detection of other elements and damage the instrument.

Halogen (Bromine and Chlorine) Analysis

Methodology: Ion Chromatography (IC) following Oxygen Flask Combustion

While CHN analyzers are optimized for carbon, hydrogen, and nitrogen, the determination of halogens requires a separate analytical approach. A robust method involves combustion to convert the covalently bonded halogens into ionic halides, followed by quantification using ion chromatography.

Experimental Workflow:

Caption: Workflow for Halogen Analysis by IC.

Step-by-Step Protocol:

  • Oxygen Flask Combustion: A precisely weighed sample of this compound is wrapped in a piece of filter paper and placed in a platinum gauze holder. The assembly is then ignited in a sealed flask filled with pure oxygen.

  • Absorption: The combustion products, including hydrogen bromide (HBr) and hydrogen chloride (HCl), are absorbed into a suitable solution (e.g., a dilute solution of sodium hydroxide with hydrogen peroxide) to form bromide (Br⁻) and chloride (Cl⁻) ions.

  • Sample Preparation for IC: The absorption solution is quantitatively transferred and diluted to a known volume.

  • Ion Chromatography: An aliquot of the prepared solution is injected into an ion chromatograph. The sample is passed through an ion-exchange column, which separates the bromide and chloride ions based on their affinity for the stationary phase.

  • Detection: A conductivity detector measures the electrical conductivity of the eluent, which changes as the separated ions pass through.

  • Quantification: The concentrations of bromide and chloride are determined by comparing the peak areas to a calibration curve prepared from standard solutions of known bromide and chloride concentrations. The weight percentages of Br and Cl in the original sample are then calculated.

Causality Behind Experimental Choices:

  • Oxygen Flask Combustion: This method ensures the complete conversion of organic halogens to their inorganic halide forms, which are amenable to analysis by ion chromatography.

  • Ion Chromatography: IC offers high selectivity and sensitivity for the simultaneous determination of multiple anions, making it ideal for accurately quantifying both bromide and chloride in the same sample digest.

Comparison with Alternative Compounds

A meaningful comparison of elemental analysis data requires access to experimental results for structurally similar compounds. While specific data is elusive, we can discuss the expected variations in elemental composition for key isomers and analogues of this compound.

Table 2: Theoretical Elemental Composition of Selected Isomers and Analogues

CompoundMolecular FormulaC (%)H (%)Br (%)Cl (%)N (%)O (%)
This compound C₆H₃BrClNO 32.69 1.37 36.25 16.08 6.35 7.26
3-Bromo-2-chloropyridine-4-carboxaldehydeC₆H₃BrClNO32.691.3736.2516.086.357.26
2-Bromo-4-chloropyridine-3-carboxaldehydeC₆H₃BrClNO32.691.3736.2516.086.357.26
4-Bromopyridine-2-carboxaldehydeC₆H₄BrNO38.742.1742.95-7.538.60
4-Chloropyridine-3-carboxaldehydeC₆H₄ClNO50.912.85-25.049.8911.30

Note: The elemental composition of positional isomers is identical. However, their physical and spectroscopic properties will differ, aiding in their differentiation.

Authoritative Grounding and Trustworthiness:

The methodologies described are standard and widely accepted in the field of analytical chemistry. The accuracy of combustion analysis for CHN is typically within ±0.3% absolute, while halogen determination by ion chromatography after combustion can achieve an accuracy of ±0.5% absolute.[5] For publication in reputable journals, experimental elemental analysis data is expected to be within ±0.4% of the theoretical values.[6]

Conclusion

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and environmentally compliant disposal of 4-Bromo-2-chloropyridine-3-carboxaldehyde (CAS No. 128071-84-1). As a halogenated pyridine derivative, this compound presents specific chemical hazards that necessitate rigorous handling and disposal procedures. This guide is intended for researchers, chemists, and laboratory personnel engaged in pharmaceutical and chemical synthesis. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough understanding of its hazard profile is essential. The primary hazards are acute oral toxicity and serious eye irritation.[1][2] The causality behind these hazards lies in the compound's reactive aldehyde group and the electrophilic nature of the halogenated pyridine ring.[3][4]

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear classification of the risks associated with this compound.

Hazard ClassCategoryHazard StatementSignal WordGHS Pictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger☠️
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning

Data synthesized from PubChem and supplier Safety Data Sheets (SDS).[1][2]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the risks of exposure. The selection of each component is directly linked to the identified hazards.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents dermal contact. Pyridine and its derivatives can be absorbed through the skin.[5]
Eye Protection Chemical splash goggles.Protects against splashes that can cause serious eye irritation, as identified by the H319 classification.[5][6]
Body Protection Fully-buttoned laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Protection Use only within a certified chemical fume hood.The compound may cause respiratory irritation.[6][7] Working in a fume hood is the primary engineering control to prevent inhalation of any dusts or vapors.

Part 2: Disposal Workflow and Step-by-Step Procedures

The fundamental principle for disposing of this compound is its classification as a halogenated organic waste .[8] This dictates that it must be segregated from all other waste streams to prevent dangerous reactions and to ensure it is routed to the correct high-temperature incineration facility.[8][9] Mixing halogenated and non-halogenated waste streams is a common, costly, and dangerous compliance violation.

Disposal Decision Workflow

The following diagram outlines the procedural logic from waste generation to final hand-off.

DisposalWorkflow start Generate Waste (Pure compound or in solution) identify Identify as Halogenated Organic Waste start->identify select_container Select Compatible Container (HDPE, Glass) identify->select_container label_container Label Container: 'Halogenated Organic Waste' + Full Chemical Names select_container->label_container transfer_waste Transfer Waste (Inside Chemical Fume Hood) label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store Store in Satellite Accumulation Area (SAA) seal_container->store contact_ehs Request Pickup from Environmental Health & Safety (EHS) store->contact_ehs end Disposal via Licensed Facility (Incineration) contact_ehs->end

Caption: Waste Disposal Workflow for this compound.

Detailed Protocol for Waste Collection and Storage

1. Container Selection:

  • Select a clean, leak-proof waste container made of compatible material, such as high-density polyethylene (HDPE) or glass.[10][11]

  • Ensure the container has a secure, screw-top cap to prevent leaks and vapor release.[10][12]

2. Labeling:

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[10]

  • Clearly write "Halogenated Organic Waste" on the label.[8][12]

  • List the full chemical name: "this compound" and the name of any solvents used. Do not use abbreviations or chemical formulas.[12] Maintain an accurate log of the quantities of each component added.

3. Waste Transfer:

  • Crucially, all transfers of this chemical, whether solid or liquid, must be performed inside a certified chemical fume hood. [5][10] This minimizes inhalation exposure.

  • Carefully pour liquid waste into the container using a funnel to prevent spills. If transferring the solid, use a spatula and avoid generating dust.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.

4. Segregation and Storage:

  • After adding waste, securely seal the container.[10]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA), away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][13]

  • The storage area must be cool, dry, and well-ventilated.[5]

5. Final Disposal:

  • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[10]

  • Under no circumstances should this chemical or its solutions be disposed of down the sink or in regular trash. [11][12] The final disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste management facility, which is the only way to ensure the complete destruction of the compound and prevent environmental release.[9][14]

Part 3: Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup
  • Small Spill (in a fume hood): Wearing full PPE, absorb the spill with an inert, dry material like vermiculite or sand.[10] Carefully scoop the absorbed material into a designated hazardous waste container.

  • Large Spill (outside a fume hood): Evacuate the immediate area and alert your supervisor and EHS department at once. Do not attempt to clean it up yourself.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][15]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2][6]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste with the highest degree of safety, responsibility, and scientific integrity.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine | ToxFAQs™. U.S. Department of Health and Human Services. [Link]

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  • PubMed. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. [Link]

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A Comprehensive Guide to the Safe Handling of 4-Bromo-2-chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of contemporary drug discovery and organic synthesis, the responsible handling of reactive intermediates is paramount. This guide provides essential safety protocols and operational directives for 4-Bromo-2-chloropyridine-3-carboxaldehyde (CAS No. 128071-84-1), a halogenated pyridine derivative. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Risk Assessment

This compound is a compound that demands respect. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as Toxic if swallowed (Acute Toxicity, Oral, Category 3) and Causes serious eye irritation (Eye Irritation, Category 2A).[1][2] The presence of bromine and chlorine atoms on the pyridine ring, coupled with an aldehyde functional group, contributes to its reactivity and potential toxicity.[3]

Key Hazards:

  • Acute Oral Toxicity: Ingestion of small quantities may lead to severe health effects or be fatal.[1]

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation and potential damage.[1][2]

  • Skin Irritation: While not its primary classification, similar halogenated pyridines are known to cause skin irritation.[4][5] Assume this compound has similar properties.

  • Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[4]

PropertyValueSource
CAS Number 128071-84-1[6]
Molecular Formula C6H3BrClNO[2]
Molecular Weight 220.45 g/mol [2]
GHS Hazard Statements H301: Toxic if swallowedH319: Causes serious eye irritation[1], [2]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following equipment must be worn at all times.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[7] For operations with a higher risk of splashing, such as transfers of larger quantities, a full-face shield must be worn in addition to goggles.[7][8]

  • Hand Protection: Chemically resistant, impervious gloves are required. Nitrile gloves are a suitable first choice for incidental contact.[9] For prolonged handling or immersion, consider more robust options like butyl rubber or Viton™. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[10]

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[7] For larger scale work, a chemical-resistant apron or suit may be necessary. Ensure that clothing fully covers exposed skin. Open-toed shoes are strictly prohibited in the laboratory.[7]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][11] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[10]

PPE_Workflow cluster_ppe Mandatory PPE for Handling Goggles Chemical Splash Goggles Gloves Nitrile/Butyl Gloves Coat Lab Coat Hood Fume Hood Researcher Researcher Task Handling Chemical Researcher->Task Initiates Task->Goggles Requires Task->Gloves Requires Task->Coat Requires Task->Hood Requires

Caption: Essential PPE for handling this compound.

Step-by-Step Handling and Operational Plan

A systematic workflow is essential for safety.

3.1. Preparation and Pre-Handling:

  • Designate a Workspace: All work with this compound must be performed in a designated area within a certified chemical fume hood.[11]

  • Assemble Materials: Ensure all necessary equipment (glassware, spatulas, stir bars) and safety equipment (spill kit, fire extinguisher) are readily accessible.

  • Review Safety Data: Before beginning, re-read the Safety Data Sheet (SDS) and this guide.[1]

  • Don PPE: Put on all required personal protective equipment as detailed in Section 2.

3.2. Weighing and Transfer:

  • Tare Container: Inside the fume hood, place a clean, dry secondary container on a tared balance.

  • Dispense Solid: Carefully dispense the required amount of this compound into the container. Avoid creating dust. Use tools that minimize static discharge.

  • Seal and Clean: Tightly cap the primary container immediately after dispensing.[11] Wipe down any external surfaces of the container and tools with a damp cloth or towel before removing them from the fume hood.

  • Dissolution: If dissolving the compound, add the solvent slowly to the container within the fume hood to avoid splashing.

3.3. Post-Handling:

  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated gloves and wipes, according to the procedures in Section 5.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[4] Do not eat, drink, or smoke in the work area.[1][4]

Emergency Procedures: Plan for the Unexpected

Immediate and correct action during an emergency can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[1] Immediately call a poison control center or seek emergency medical help.[1]

  • Minor Spill: For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite or sand. Collect the material into a sealed, labeled container for hazardous waste disposal. Clean the area with a suitable solvent, followed by soap and water.

  • Major Spill: Evacuate the laboratory and alert others in the area. Contact your institution's emergency response team. Prevent the spill from entering drains.

Disposal Plan: A Cradle-to-Grave Responsibility

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: This compound is a halogenated organic waste . It must be collected in a dedicated, clearly labeled waste container separate from non-halogenated waste streams.[12]

  • Container Requirements: Use a compatible, tightly sealed container, such as a high-density polyethylene (HDPE) carboy.[12] The container must be labeled with "Hazardous Waste," the full chemical name, and any other components in the mixture.[12]

  • Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in the designated hazardous waste container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[12] Never dispose of this chemical down the drain or as regular trash.[12]

Disposal_Workflow Start Waste Generated (Chemical, PPE, etc.) Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Use Labeled, Compatible HDPE Container Segregate->Container Store Store Securely in Designated Area Container->Store EHS Contact EHS for PICKUP & DISPOSAL Store->EHS End Proper Disposal EHS->End

Caption: Waste disposal workflow for this compound.

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.

References

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  • Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.